molecular formula C6H3BrN2O4 B3027695 5-Bromo-2-nitroisonicotinic acid CAS No. 1356412-82-2

5-Bromo-2-nitroisonicotinic acid

Cat. No.: B3027695
CAS No.: 1356412-82-2
M. Wt: 247.00
InChI Key: MPPXDSQZQIBCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-nitroisonicotinic acid is a useful research compound. Its molecular formula is C6H3BrN2O4 and its molecular weight is 247.00. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-nitroisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-nitroisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-nitropyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O4/c7-4-2-8-5(9(12)13)1-3(4)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPXDSQZQIBCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1[N+](=O)[O-])Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855850
Record name 5-Bromo-2-nitropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356412-82-2
Record name 5-Bromo-2-nitropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Synthesis Guide: 5-Bromo-2-nitroisonicotinic Acid

[1]

CAS Number: 1356412-82-2 Molecular Formula: C₆H₃BrN₂O₄ Molecular Weight: 247.00 g/mol Primary Application: Key intermediate for bioactive pyridine scaffolds (e.g., Pazopanib analogs).

Executive Summary & Strategic Analysis

This guide details the industrial-grade synthesis of 5-Bromo-2-nitroisonicotinic acid , a highly functionalized pyridine scaffold. The synthesis is challenging due to the electron-deficient nature of the pyridine ring, which makes electrophilic aromatic substitution difficult. Therefore, the strategy relies on functional group interconversion (FGI) starting from an electron-rich precursor, followed by sequential oxidation.

The optimal pathway utilizes 2-amino-5-bromo-4-methylpyridine as the starting material.[1] This route avoids hazardous nitration of unsubstituted pyridines and leverages the amino group's directing power before converting it to the desired nitro functionality.

Core Retrosynthetic Logic
  • Carboxylic Acid Formation: The C4-carboxylic acid is derived from the oxidation of a C4-methyl group. This is performed last to avoid decarboxylation or interference during earlier steps.

  • Nitro Group Installation: Direct nitration of 5-bromoisonicotinic acid is low-yielding. Instead, an amino group at C2 is oxidized to a nitro group using peracid conditions (Caro’s acid).

  • Starting Material: 2-Amino-5-bromo-4-methylpyridine is commercially available or easily synthesized via bromination of 2-amino-4-methylpyridine.

Synthesis Pathway Visualization

The following diagram outlines the critical retrosynthetic disconnections and the forward synthesis flow.

SynthesisPathwayTargetTarget:5-Bromo-2-nitroisonicotinic AcidInter1Intermediate 1:5-Bromo-4-methyl-2-nitropyridineTarget->Inter1RetrosynthesisInter1->TargetStep 2: Methyl Oxidation(Na2Cr2O7, H2SO4)StartStarting Material:2-Amino-5-bromo-4-methylpyridineStart->Inter1Step 1: Amine Oxidation(H2O2, H2SO4)

Figure 1: Two-step oxidative synthesis pathway from amino-methyl precursor to nitro-acid target.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-4-methyl-2-nitropyridine

Objective: Convert the C2-amino group to a C2-nitro group via oxidation. Reaction Type: Oxidative Deamination (Caro's Acid mechanism).

Reagents & Stoichiometry
ReagentEquiv.Role
2-Amino-5-bromo-4-methylpyridine 1.0Substrate
Hydrogen Peroxide (30-50%) 10-18.0Oxidant
Conc.[1] Sulfuric Acid (H₂SO₄) SolventSolvent/Catalyst
Protocol
  • Preparation: Charge a glass-lined reactor with concentrated H₂SO₄. Cool the system to 0–5°C .

  • Dissolution: Slowly add 2-Amino-5-bromo-4-methylpyridine with vigorous stirring. Ensure temperature remains <10°C to prevent exotherms.

  • Oxidant Addition: Prepare a mixture of H₂O₂ and H₂SO₄ (pre-cooled).[2] Add this mixture dropwise to the reactor over 60–90 minutes, maintaining internal temperature at 0–15°C .

    • Critical Parameter: Rapid addition can cause runaway exotherms and decomposition of the diazonium-like intermediate.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 10–16 hours . Monitor by HPLC for the disappearance of the amine.[3]

  • Workup: Pour the reaction mixture onto crushed ice (5x reaction volume).

  • Isolation: Adjust pH to 7–8 using 40% NaOH or NH₄OH. Filter the precipitated yellow solid. Wash with cold water and dry under vacuum at 45°C.

    • Typical Yield: 80–85%

Step 2: Synthesis of 5-Bromo-2-nitroisonicotinic Acid

Objective: Oxidize the C4-methyl group to a carboxylic acid without affecting the nitro or bromo substituents. Reaction Type: Benzylic Oxidation.

Reagents & Stoichiometry
ReagentEquiv.Role
5-Bromo-4-methyl-2-nitropyridine 1.0Substrate
Sodium Dichromate (Na₂Cr₂O₇[4][1]·2H₂O) 2.5–3.0Oxidant
Conc. Sulfuric Acid (H₂SO₄) SolventSolvent/Proton Source
Protocol
  • Dissolution: Dissolve 5-Bromo-4-methyl-2-nitropyridine in concentrated H₂SO₄ (approx. 3-4 mL per gram of substrate) in a round-bottom flask.

  • Addition: Cool the solution to 0–5°C . Add Sodium Dichromate dihydrate in small portions over 1 hour.

    • Safety Note: Chromium(VI) is carcinogenic and a strong oxidant. Use appropriate PPE.[5][6]

  • Reaction: Remove the ice bath and stir at room temperature for 6–10 hours .

    • Observation: The solution will change color from orange (Cr⁶⁺) to green (Cr³⁺) as the reaction proceeds.

  • Quenching: Pour the reaction mixture slowly onto crushed ice. The product may precipitate directly as a light yellow/khaki solid.

  • Extraction (if no precipitate): If precipitation is poor, extract the aqueous acidic layer with Chloroform or Ethyl Acetate (3x).

  • Purification:

    • Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate.[4][1][7]

    • Recrystallization:[7][8][9] Recrystallize from Ethanol/Water or Isopropanol if purity is <98%.

    • Typical Yield: 70–75%

    • Melting Point: ~233°C (dec).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationConsequence of Deviation
Step 1 Temperature <15°C during addition>20°C leads to "tar" formation and N-oxide byproducts rather than nitro compounds.
H₂O₂ Concentration 30% or 50%Lower concentrations dilute the acid, reducing the potency of Caro's acid (H₂SO₅).
Step 2 Quenching Slow onto IceRapid addition generates immense heat, potentially decarboxylating the product to 3-bromo-6-nitropyridine.
pH Adjustment pH 2–3 for Acid isolationIf pH is too high (>4), the carboxylic acid forms a water-soluble salt and will be lost in the aqueous waste.

Workflow Visualization: Step 2 Oxidation

This diagram illustrates the logical flow and decision points for the critical chromium oxidation step.

Step2WorkflowStartStart: 5-Bromo-4-methyl-2-nitropyridine+ H2SO4 (0°C)AddOxidantAdd Na2Cr2O7 (Portionwise)Maintain <10°CStart->AddOxidantReactStir at RT (6-10h)Monitor Color Change (Orange -> Green)AddOxidant->ReactQuenchQuench on Crushed IceReact->QuenchPrecipitationPrecipitate formed?Quench->PrecipitationFilterFilter & Wash (Cold H2O)Precipitation->FilterYesExtractExtract with CHCl3/EtOAcEvaporate SolventPrecipitation->ExtractNoFinalFinal Product:5-Bromo-2-nitroisonicotinic AcidFilter->FinalExtract->Final

Figure 2: Workflow for the chromium-mediated oxidation of the methyl group.

Safety & Regulatory Compliance

  • Chromium (VI): Sodium dichromate is a known human carcinogen and environmental hazard. All waste streams containing Cr must be reduced to Cr(III) (using sodium bisulfite) before disposal.

  • Peroxides: The mixture of H₂O₂ and H₂SO₄ forms Peroxymonosulfuric acid (Caro's acid), which is potentially explosive if mixed with organic solvents (like acetone) or allowed to overheat.

  • Corrosives: Both steps utilize concentrated sulfuric acid; full acid-resistant PPE (face shield, apron, chemically resistant gloves) is mandatory.

References

  • Patent CN102321016B : Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. (Describes the oxidation of the methyl precursor to the acid).

  • GuideChem : 5-Bromo-2-nitroisonicotinic acid Properties & Synthesis. (Verifies CAS and physical properties).

  • ChemicalBook : 5-Bromo-2-nitropyridine Synthesis. (Details the amino-to-nitro oxidation methodology).

  • PubChem : 5-Bromonicotinic acid derivatives and analogs. (Structural confirmation and safety data).

Spectroscopic data of 5-Bromo-2-nitroisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of 5-Bromo-2-nitroisonicotinic Acid

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 5-Bromo-2-nitroisonicotinic acid, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Due to the absence of a complete, publicly available experimental dataset for this specific compound, this guide leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive interpretation of its ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data. The methodologies, theoretical underpinnings, and detailed spectral interpretations provided herein serve as a valuable reference for the structural elucidation and quality control of this and related heterocyclic compounds.

Introduction to 5-Bromo-2-nitroisonicotinic acid

5-Bromo-2-nitroisonicotinic acid (Molecular Formula: C₆H₃BrN₂O₄, Molecular Weight: 247.00 g/mol ) is a polysubstituted pyridine carboxylic acid. The pyridine ring is a foundational scaffold in numerous pharmaceuticals, and the specific arrangement of a carboxylic acid, a bromine atom, and a nitro group imparts a unique electronic and steric profile. These functional groups offer multiple sites for chemical modification, making it a potentially valuable building block in drug discovery and organic synthesis.

Accurate structural confirmation is the bedrock of chemical research. Spectroscopic techniques provide a non-destructive means to probe the molecular structure and connectivity of a compound. This guide will systematically explore the expected spectroscopic signatures of 5-Bromo-2-nitroisonicotinic acid using four primary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition, particularly the presence of bromine.

The causality behind peak positions, splitting patterns, and absorption frequencies will be explained, grounding the interpretation in established physicochemical principles.

Molecular Structure & Predicted Spectroscopic Features

The structure of 5-Bromo-2-nitroisonicotinic acid presents a distinct set of features that govern its spectroscopic output.

Caption: Chemical structure of 5-Bromo-2-nitroisonicotinic acid.

Anticipated Features:

  • ¹H NMR: Two distinct signals are expected for the two protons on the pyridine ring. Their chemical shifts will be significantly downfield due to the electron-withdrawing effects of the nitrogen atom, the nitro group, and the carboxylic acid.

  • ¹³C NMR: Six unique carbon signals are expected for the pyridine ring, plus one for the carboxyl carbon. The positions of the carbons bonded to bromine, the nitro group, and the carboxyl group will be strongly influenced by these substituents.

  • FTIR: Characteristic absorption bands for the carboxylic acid O-H (very broad), C=O, C-O, and the N-O stretches of the nitro group are anticipated.

  • MS: A distinctive molecular ion region showing two peaks of nearly equal intensity, separated by two m/z units, which is the hallmark of a monobrominated compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principles & Experimental Rationale

¹H NMR spectroscopy provides the most direct information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment. Electron-withdrawing groups (EWGs) like -NO₂ and -COOH decrease the electron density around nearby protons, "deshielding" them from the applied magnetic field and causing their signals to appear at a higher chemical shift (downfield). In this molecule, the pyridine nitrogen and the two EWGs are expected to shift the two aromatic protons significantly downfield.

Experimental Choice Justification:

  • Solvent: A deuterated polar aprotic solvent like DMSO-d₆ is ideal. It readily dissolves the polar carboxylic acid and its residual solvent peak does not obscure the aromatic region. Furthermore, the acidic carboxylic proton is often observable in DMSO-d₆ as a broad singlet.

  • Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.0 ppm.

Experimental Protocol
  • Sample Preparation: Weigh approximately 5-10 mg of 5-Bromo-2-nitroisonicotinic acid into a clean, dry NMR tube.

  • Dissolution: Add ~0.7 mL of DMSO-d₆.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Analysis: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key acquisition parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 2 seconds.

Predicted Data & Interpretation

The two protons on the ring, H-3 and H-6, are in unique chemical environments and are not adjacent, so they are expected to appear as two distinct singlets.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~12.0 - 14.0Broad SingletCOOHThe acidic proton of a carboxylic acid is highly deshielded and its signal is typically very broad.
~8.8 - 9.0SingletH-6This proton is ortho to the ring nitrogen and para to the electron-withdrawing nitro group, leading to significant deshielding.
~8.4 - 8.6SingletH-3This proton is meta to both the nitro group and the bromine atom, experiencing less deshielding compared to H-6 but still significantly downfield.

Interpretation: The most downfield signal (excluding the carboxylic acid proton) is assigned to H-6. Its position is strongly influenced by the adjacent ring nitrogen. The signal for H-3 is expected to be slightly upfield of H-6. The absence of splitting (singlets) confirms that the two protons are not on adjacent carbons. The broad singlet far downfield is a classic indicator of a carboxylic acid proton.

G structure { 5-Bromo-2-nitroisonicotinic acid | H-6 | H-3 | COOH} spectrum COOH @ ~13 ppm (Broad s) H-6 @ ~8.9 ppm (s) H-3 @ ~8.5 ppm (s) structure:cooh_port->spectrum:c Highly Deshielded structure:h6_port->spectrum:h6_s Ortho to N structure:h3_port->spectrum:h3_s Meta to Br, NO2

Caption: Correlation of predicted ¹H NMR signals to molecular protons.

Carbon-13 (¹³C NMR) Spectroscopy

Principles & Experimental Rationale

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Like ¹H NMR, chemical shifts are influenced by the electronic environment. Electronegative atoms and groups cause a downfield shift in the signals of nearby carbon atoms.[1] The seven carbon atoms in 5-Bromo-2-nitroisonicotinic acid are all chemically non-equivalent and should produce seven distinct signals in a proton-decoupled spectrum.

Experimental Choice Justification:

  • Technique: A standard proton-decoupled ¹³C NMR experiment is performed. This technique removes the splitting caused by attached protons, resulting in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation.

  • Solvent: The same sample prepared for ¹H NMR (in DMSO-d₆) can be used.

Experimental Protocol
  • Sample: Use the same sample prepared for ¹H NMR analysis.

  • Analysis: Acquire the spectrum on a spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Parameters: A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. A wider spectral width is also necessary to capture all carbon signals, from the aliphatic region to the carbonyl region.

Predicted Data & Interpretation

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~164 - 168C=OThe carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.
~155 - 158C-2Attached to the strongly electron-withdrawing nitro group and the ring nitrogen, this carbon is significantly deshielded.
~150 - 153C-6Attached to the ring nitrogen, its chemical shift is downfield.
~145 - 148C-4Attached to the carboxylic acid group.
~125 - 128C-3This is a CH carbon, generally found in the aromatic region.
~120 - 123C-5The carbon attached to bromine (C-Br) experiences a moderate shielding effect compared to other halogens, but its position is also influenced by the other ring substituents.

Interpretation: The assignment of ¹³C signals relies on predictable substituent effects. The carboxyl carbon (C=O) is unambiguously the most downfield signal.[2] The carbons directly attached to heteroatoms or electron-withdrawing groups (C-2, C-6, C-4) will be further downfield than the carbons bearing only hydrogen (C-3) or bromine (C-5). The C-Br signal (C-5) is often found in the mid-aromatic region. Quaternary carbons (those without attached protons like C-2, C-4, C-5, and C=O) often show lower intensity peaks in a standard spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principles & Experimental Rationale

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). Specific functional groups have characteristic absorption frequencies, making FTIR an excellent tool for identifying their presence.

Rationale: For 5-Bromo-2-nitroisonicotinic acid, FTIR is crucial for confirming three key functional groups:

  • Carboxylic Acid (-COOH): This group gives rise to a very broad O-H stretching band and a strong C=O stretching band.[3][4]

  • Nitro Group (-NO₂): This group is identified by two strong, distinct stretching vibrations (asymmetric and symmetric).[5]

  • Aromatic Ring (C=C/C=N): These vibrations appear in the fingerprint region.

Experimental Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded first and subtracted from the sample spectrum.

Predicted Data & Interpretation

Table 3: Predicted Major FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 2500O-H StretchCarboxylic AcidStrong, Very Broad
~1710C=O StretchCarboxylic AcidStrong
1600 - 1450C=C & C=N StretchAromatic RingMedium
1550 - 1475N-O Asymmetric StretchNitro GroupStrong
1360 - 1290N-O Symmetric StretchNitro GroupStrong
1300 - 1200C-O StretchCarboxylic AcidMedium

Interpretation: The most telling feature in the predicted IR spectrum is the extremely broad absorption spanning from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[3][6] This band will overlap with the sharper C-H aromatic stretches. The sharp, intense peak around 1710 cm⁻¹ is indicative of the C=O carbonyl stretch. The two strong bands expected between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ are definitive evidence for the nitro group.[5][7]

Mass Spectrometry (MS)

Principles & Experimental Rationale

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is the definitive technique for determining the molecular weight of a compound. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of the halogens.

Rationale: The primary goal for analyzing this compound by MS is to confirm its molecular weight (247.00 g/mol , for the ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br isotopologues). Crucially, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 natural abundance.[8] This results in a unique isotopic signature for any bromine-containing fragment.

Experimental Choice Justification:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, acidic molecules like this one. It typically generates the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate.

  • Analysis (Negative Ion Mode): Acquire the mass spectrum in negative ion mode, as carboxylic acids readily deprotonate to form stable [M-H]⁻ ions.

  • Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-400).

Predicted Data & Interpretation

Table 4: Predicted Key Ions in ESI-MS (Negative Mode)

m/z (approx.)IonInterpretation
246[M(⁷⁹Br)-H]⁻Deprotonated molecular ion containing the ⁷⁹Br isotope.
248[M(⁸¹Br)-H]⁻Deprotonated molecular ion containing the ⁸¹Br isotope.
202[M-H-CO₂]⁻Fragment resulting from the loss of carbon dioxide (44 Da) from the molecular ion. Also shows a Br isotope pattern.

Interpretation: The most critical feature in the mass spectrum will be the "doublet" of peaks in the molecular ion region at m/z 246 and 248. These two peaks, separated by 2 mass units and having a relative intensity ratio of approximately 1:1, are the unmistakable signature of a compound containing one bromine atom.[8][9] The observation of this pattern provides powerful confirmation of the elemental formula. Further fragmentation, such as the loss of CO₂ from the carboxylic acid, would produce another isotopic doublet at m/z 202/204, further validating the structure.

G cluster_0 Spectroscopic Workflow Start 5-Bromo-2-nitroisonicotinic Acid Sample NMR NMR Spectroscopy (DMSO-d6) Start->NMR FTIR FTIR Spectroscopy (ATR) Start->FTIR MS Mass Spectrometry (ESI-) Start->MS H1_NMR 2 Aromatic Signals 1 COOH Signal NMR->H1_NMR ¹H NMR C13_NMR 7 Unique Carbon Signals NMR->C13_NMR ¹³C NMR FTIR_Data Broad O-H Strong C=O Two N-O Stretches FTIR->FTIR_Data MS_Data M⁻ & (M+2)⁻ peaks (m/z 246 & 248) MS->MS_Data End Structural Confirmation H1_NMR->End C13_NMR->End FTIR_Data->End MS_Data->End

Caption: Integrated workflow for the spectroscopic analysis of the title compound.

Conclusion

The structural elucidation of 5-Bromo-2-nitroisonicotinic acid can be confidently achieved through a synergistic application of modern spectroscopic techniques. This guide has outlined the theoretical basis and expected outcomes for ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry. The predicted data—two downfield singlets in the ¹H NMR, seven distinct signals in the ¹³C NMR, characteristic vibrational bands for carboxylic acid and nitro functional groups in the FTIR, and a definitive 1:1 isotopic doublet for the molecular ion in the mass spectrum—collectively provide a unique spectroscopic fingerprint. This detailed analysis serves as a robust framework for any researcher or scientist working with this compound, enabling its unambiguous identification and quality assessment.

References

  • University of Colorado, Boulder. (n.d.). Table of IR Absorptions. Department of Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, February 11). 6.3: Characteristics of C-13 NMR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Department of Chemistry. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • University of Calgary. (n.d.). IR: nitro groups. Department of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-2-nitroisonicotinic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 5-Bromo-2-nitroisonicotinic acid, a substituted pyridine derivative, has emerged as a compound of significant interest. Its unique electronic and structural features, characterized by the presence of a bromine atom, a nitro group, and a carboxylic acid on a pyridine ring, make it a highly versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of 5-Bromo-2-nitroisonicotinic acid, from its fundamental molecular structure and properties to its synthesis and applications as a pivotal intermediate in drug discovery.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 5-Bromo-2-nitroisonicotinic acid is essential for its effective utilization in synthesis and formulation.

PropertyValueSource
IUPAC Name 5-Bromo-2-nitropyridine-4-carboxylic acid
CAS Number 1356412-82-2[1]
Molecular Formula C6H3BrN2O4[1]
Molecular Weight 247.00 g/mol [1]
Appearance Light yellow solid[2]
Melting Point 233°C[2]

The molecular structure of 5-Bromo-2-nitroisonicotinic acid is defined by a pyridine ring substituted at key positions, which dictates its reactivity. The electron-withdrawing nature of the nitro group and the carboxylic acid, combined with the halogen functionality of the bromine atom, creates a unique chemical entity amenable to a variety of chemical transformations.

G N1 N C2 C N1->C2 C3 CH C2->C3 N8 N+ C2->N8 C4 C C3->C4 C5 C C4->C5 C11 C C4->C11 C6 CH C5->C6 Br7 Br C5->Br7 C6->N1 O9 O- N8->O9 O10 O N8->O10 O12 O C11->O12 O13 OH C11->O13

Caption: Molecular structure of 5-Bromo-2-nitroisonicotinic acid.

Spectroscopic Analysis

Spectroscopic data is critical for the unambiguous identification and characterization of 5-Bromo-2-nitroisonicotinic acid.

¹H NMR (400 MHz, DMSO-d₆): A Chinese patent provides the following proton NMR data for the compound.[2]

  • δ 14.74 (s, 1H): This signal corresponds to the acidic proton of the carboxylic acid. Its broadness and downfield shift are characteristic.

  • δ 8.96 (s, 1H): This singlet is attributed to the proton at the C6 position of the pyridine ring.

  • δ 8.47 (s, 1H): This singlet corresponds to the proton at the C3 position of the pyridine ring.

¹³C NMR: While a publicly available experimental spectrum for 5-Bromo-2-nitroisonicotinic acid is not readily found, the expected chemical shifts can be predicted based on the electronic environment of each carbon atom. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the range of 160-185 ppm[3][4]. The carbons of the pyridine ring will have distinct shifts influenced by the attached substituents.

Synthesis of 5-Bromo-2-nitroisonicotinic Acid

The synthesis of 5-Bromo-2-nitroisonicotinic acid is most effectively achieved through the oxidation of a suitable precursor, 5-bromo-4-methyl-2-nitropyridine. This method provides a direct and efficient route to the desired product.

SynthesisWorkflow Start Starting Material: 5-bromo-4-methyl-2-nitropyridine Step1 Dissolution: Dissolve in concentrated H₂SO₄ Start->Step1 Step2 Oxidation: Add Na₂Cr₂O₇·2H₂O in portions Stir at room temperature for 6 hours Step1->Step2 Oxidizing Agent Step3 Work-up: Pour onto crushed ice to precipitate the product Step2->Step3 Precipitation Step4 Purification: Filter, wash with water, and dry Step3->Step4 Isolation Product Final Product: 5-Bromo-2-nitroisonicotinic acid Step4->Product Reactivity cluster_reactions Potential Derivatizations cluster_products Resulting Scaffolds Core 5-Bromo-2-nitroisonicotinic acid Amide Amide Formation (R-NH₂) Core->Amide -COOH Ester Esterification (R-OH) Core->Ester -COOH Suzuki Suzuki Coupling (R-B(OH)₂) Core->Suzuki -Br Reduction Nitro Reduction (H₂/Pd) Core->Reduction -NO₂ AmideProduct Amide Derivatives Amide->AmideProduct EsterProduct Ester Derivatives Ester->EsterProduct CoupledProduct Biaryl Derivatives Suzuki->CoupledProduct AminoProduct Amino-Isonicotinic Acid Derivatives Reduction->AminoProduct

Caption: Potential reaction pathways for derivatizing 5-Bromo-2-nitroisonicotinic acid.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-2-nitroisonicotinic acid. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

5-Bromo-2-nitroisonicotinic acid is a valuable and versatile building block in the arsenal of the medicinal chemist. Its trifunctional nature provides a rich platform for the synthesis of a diverse array of complex molecules. A thorough understanding of its properties, a reliable synthetic protocol, and an appreciation for its potential applications are key to unlocking its full potential in the pursuit of novel and effective therapeutics. As the demand for new drug candidates continues to grow, the strategic use of such well-defined and reactive scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

  • Google Patents.
  • Khan, I., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(11), 2699. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Technical Whitepaper: Physical & Chemical Characterization of 5-Bromo-2-nitroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-nitroisonicotinic acid (CAS: 1356412-82-2) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Distinguished by its trisubstituted pyridine core, it offers three orthogonal handles for diversification: a carboxylic acid at C4 for amide coupling, a nitro group at C2 serving as a masked amine, and a bromine atom at C5 poised for palladium-catalyzed cross-coupling. This guide provides a definitive technical analysis of its physicochemical properties, spectral characteristics, and synthetic utility, synthesizing empirical data with predictive modeling to support rigorous experimental design.

Molecular Identity & Structural Analysis[1][2]

The compound is a pyridine derivative where the electron-deficient nature of the ring is exacerbated by the nitro group, making the C5-bromide highly activated for oxidative addition but also rendering the ring susceptible to nucleophilic attack at C6.

Parameter Technical Specification
IUPAC Name 5-Bromo-2-nitropyridine-4-carboxylic acid
Common Name 5-Bromo-2-nitroisonicotinic acid
CAS Registry Number 1356412-82-2
Molecular Formula C₆H₃BrN₂O₄
Molecular Weight 246.99 g/mol
SMILES O=C(O)C1=CC(=O)=NC=C1Br
InChI Key MPPXDSQZQIBCRT-UHFFFAOYSA-N

Physical Characteristics Matrix

The following data consolidates experimental values from patent literature and high-fidelity QSAR predictions.

Thermodynamic & Physical Properties
Property Value / Range Source/Condition
Physical State Crystalline SolidAmbient (25°C, 1 atm)
Appearance Light yellow to off-white powderDependent on purity/hydration
Melting Point 233°C Experimental (Patent CN102321016B) [1]
Boiling Point 502.9 ± 50.0 °CPredicted (760 mmHg)
Density ~1.95 g/cm³Predicted (Solid state)
pKa (COOH) 1.8 – 2.2Predicted (Acidic due to e- withdrawing NO₂/Br)
Solubility DMSO, Methanol, DMF, dilute aqueous baseInsoluble in non-polar solvents (Hexane)
Stability Profile
  • Hygroscopicity: Low to moderate. Store under desiccant.

  • Thermal Stability: Stable up to melting point; decarboxylation may occur >240°C.

  • Light Sensitivity: Nitro-pyridines can be photosensitive; store in amber vials.

Spectral Characterization

Accurate identification relies on interpreting the substitution pattern of the pyridine ring. The 2,4,5-substitution leaves only two aromatic protons at positions C3 and C6.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆

  • Key Signals:

    • δ 14.74 ppm (s, 1H): Carboxylic acid proton (Broad, exchangeable).

    • δ 8.96 ppm (s, 1H): Proton at C6 (Adjacent to Nitrogen and Bromine). This is the most deshielded aromatic signal due to the inductive effect of the ring nitrogen and the bromine.

    • δ 8.47 ppm (s, 1H): Proton at C3 (Between Nitro and Carboxylic acid).

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-) is often preferred for carboxylic acids, but Positive Mode (ESI+) works.

  • Observed Ions:

    • [M+H]⁺: m/z ~247/249 (1:1 isotopic ratio characteristic of ⁷⁹Br/⁸¹Br).

    • [M-H]⁻: m/z ~245/247.

Synthetic Utility & Reaction Logic[4][5]

The "Orthogonal Triad" of functional groups allows for sequential functionalization. The diagram below illustrates the synthesis of the core and its divergent downstream pathways.

Synthesis & Reactivity Workflow

ReactionPathways Precursor 5-Bromo-4-methyl- 2-nitropyridine Target 5-Bromo-2-nitro- isonicotinic Acid (CAS: 1356412-82-2) Precursor->Target Oxidation (Na2Cr2O7 / H2SO4) Suzuki Suzuki Coupling (Biaryl Formation) Target->Suzuki Pd(0), Ar-B(OH)2 (C5-Br selective) Amide Amide Coupling (Peptide/Linker) Target->Amide HATU/Amine (C4-COOH) Reduction Nitro Reduction (Amine Scaffold) Target->Reduction Fe/AcOH or H2/Pd (C2-NO2 -> NH2)

Figure 1: Synthesis of 5-Bromo-2-nitroisonicotinic acid via oxidation and its subsequent divergent reactivity profile.

Mechanistic Insight[2]
  • Oxidation Step: The conversion of the C4-methyl group to the carboxylic acid is achieved using Sodium Dichromate in concentrated Sulfuric Acid [1]. This harsh condition is required to overcome the electron-deficient nature of the nitropyridine ring, which resists milder oxidants.

  • Regioselectivity: In cross-couplings (e.g., Suzuki), the C5-Br bond is activated. However, researchers must be wary of SₙAr side reactions at the C6 position if strong nucleophiles are used, as the nitro group activates the ring.

Experimental Protocol: Purification & Analysis

Context: This protocol is designed for researchers receiving crude commercial material or synthesizing the compound via the oxidation route. It ensures removal of chromium salts and unreacted methyl precursors.

Acid-Base Extraction (Purification)
  • Dissolution: Dissolve crude solid (1.0 eq) in 1N NaOH (aq). The carboxylic acid will deprotonate, solubilizing the compound as the sodium salt.

    • Checkpoint: If insoluble solids remain, filter them out (likely unreacted methyl precursor or inorganic salts).

  • Washing: Extract the aqueous basic layer with Ethyl Acetate (2x).

    • Logic: This removes non-acidic impurities (e.g., decarboxylated byproducts or neutral organic contaminants).

  • Precipitation: Cool the aqueous phase to 0°C. Slowly acidify with 6N HCl to pH ~2-3.

    • Observation: The product should precipitate as a light yellow solid.

  • Isolation: Filter the solid, wash with ice-cold water (to remove excess acid/salts), and dry under vacuum at 45°C over P₂O₅.

HPLC Analytical Method (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro absorbance).

  • Retention: Expect the acid to elute early compared to its ester or methyl precursors due to polarity.

Safety & Handling (SDS Summary)

  • Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Specific Risk: As a nitropyridine, potential energetic decomposition exists at high temperatures (>250°C). Avoid heating dry solids in closed systems.

  • Storage: Keep refrigerated (2-8°C) to prevent slow decarboxylation or hydrolysis over months.

References

  • Synthesis of 5-bromo-2-nitroisonicotinic acid

    • Source: CN102321016B (Patent).
    • Relevance: Defines the oxidation route from 5-bromo-4-methyl-2-nitropyridine and establishes the experimental melting point of 233°C.
    • Link:

  • General Reactivity of Nitropyridines

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
    • Relevance: Theoretical grounding for the reactivity of electrophilic pyridine rings and SₙAr susceptibility.
    • Link:

  • Physical Property Data (Analogues)

    • Source: PubChem Compound Summary for 5-Bromonicotinic acid (Structural Analog).
    • Relevance: Used for comparative spectral analysis and solubility prediction.
    • Link:

Discovery and history of 5-Bromo-2-nitroisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthetic pathways, and pharmaceutical utility of 5-Bromo-2-nitroisonicotinic acid .

A Strategic Scaffold for Next-Generation Kinase Inhibitors and Antimicrobials

Executive Summary

5-Bromo-2-nitroisonicotinic acid (CAS: 1356412-82-2 ) is a highly functionalized pyridine building block that has emerged as a critical intermediate in modern medicinal chemistry.[1][2][3][4] Unlike simple pyridines, this molecule possesses three distinct orthogonal reactive sites: a carboxylic acid (C4) for amide coupling, a bromide (C5) for cross-coupling, and a nitro group (C2) that serves as a masked amine or a leaving group for nucleophilic aromatic substitution (


).

Its structural utility is most prominent in the synthesis of Type II kinase inhibitors (analogous to the Pazopanib scaffold) and nitro-activated antitubercular agents . This guide provides a rigorous analysis of its synthesis, reactivity, and application in drug development.

Chemical Identity & Physicochemical Profile[1][5][6][7][8][9]

PropertySpecification
IUPAC Name 5-Bromo-2-nitro-pyridine-4-carboxylic acid
CAS Number 1356412-82-2
Molecular Formula

Molecular Weight 246.99 g/mol
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calc) ~2.5 (Carboxylic acid), -3.0 (Pyridine Nitrogen)
Melting Point >180°C (Decomposes)

Strategic Synthesis: The Oxidative Pathway

Direct nitration of 5-bromoisonicotinic acid is electronically unfavorable due to the severe deactivation of the pyridine ring by both the nitrogen atom and the carboxylic acid group. Therefore, the industrial standard and most scientifically robust route involves the oxidation of the corresponding 2-aminopyridine .

Retrosynthetic Analysis

The synthesis relies on constructing the nitro group from an amine precursor, which is itself derived from commercially available 2-amino-4-methylpyridine.

Synthesis Target 5-Bromo-2-nitroisonicotinic Acid (Target) Precursor1 2-Amino-5-bromoisonicotinic Acid Precursor1->Target Amine Oxidation (H2O2/H2SO4) Precursor2 2-Amino-4-methyl-5-bromopyridine Precursor2->Precursor1 Oxidation (KMnO4) Start 2-Amino-4-methylpyridine (Starting Material) Start->Precursor2 Bromination (NBS)

Figure 1: Retrosynthetic disconnection showing the conversion of an amino-precursor to the target nitro-acid.[5]

Detailed Experimental Protocol

The following protocol describes the critical Amino-to-Nitro Oxidation , the most challenging step in the sequence.

Reagents:

  • Precursor: 2-Amino-5-bromoisonicotinic acid (1.0 eq)

  • Oxidant: 30% Hydrogen Peroxide (

    
    ) (10.0 eq)
    
  • Solvent/Catalyst: Concentrated Sulfuric Acid (

    
    ) or Trifluoroacetic anhydride (TFAA)
    

Step-by-Step Methodology:

  • Preparation of Caro's Acid (In Situ):

    • In a chemically resistant reactor, cool concentrated

      
       (5 mL/g of substrate) to 0°C using an ice-salt bath.
      
    • Critical Safety Note: Slowly add 30%

      
       dropwise. Maintain internal temperature <10°C to prevent thermal runaway. This generates peroxymonosulfuric acid.
      
  • Substrate Addition:

    • Add 2-amino-5-bromoisonicotinic acid portion-wise to the stirring acid mixture. Ensure the solid is fully dispersed.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20-25°C).

    • Stir for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: 247/249 [M+H]⁻ mode usually preferred for acids).

    • Checkpoint: The solution typically transitions from colorless to yellow/orange.

  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (10x volume).

    • The product, 5-Bromo-2-nitroisonicotinic acid , will precipitate as a pale solid.

    • Filter the solid and wash with cold water until the filtrate pH is neutral.

    • Dry under vacuum at 45°C.

Mechanistic Causality: This transformation proceeds via the oxidation of the amine to a hydroxylamine, followed by further oxidation to a nitroso intermediate, and finally to the nitro group. The highly acidic medium prevents the formation of azo-dimers, a common side reaction in neutral conditions.

Pharmaceutical Applications & Versatility

The value of 5-Bromo-2-nitroisonicotinic acid lies in its orthogonal reactivity . It allows medicinal chemists to sequentially modify the molecule to build complex pharmacophores.

Functionalization Logic
  • Site A (C4-COOH): Amide coupling (EDC/HOBt or HATU) to attach solubilizing tails or hinge-binding motifs.

  • Site B (C5-Br): Suzuki-Miyaura or Sonogashira coupling to introduce aryl/heteroaryl groups (e.g., extending the scaffold into a hydrophobic pocket).

  • Site C (C2-NO2):

    • Pathway 1: Reduction to

      
       (Fe/NH4Cl or 
      
      
      
      /Pd) to generate a nucleophilic aniline.
    • Pathway 2:

      
       displacement. The nitro group at C2 is highly labile to nucleophiles (amines, alkoxides) due to the electron-deficient nature of the pyridine ring.
      

Reactivity Core 5-Bromo-2-nitroisonicotinic Acid Coupling Amide Coupling (C4) (Link to Solubilizing Group) Core->Coupling COOH Activation CrossCoupling Suzuki Coupling (C5) (Aryl Extension) Core->CrossCoupling Pd-Catalysis Reduction Nitro Reduction (C2) (Formation of 2-Aminopyridine) Core->Reduction Fe/AcOH or H2 SNAr SNAr Displacement (C2) (Introduction of Nucleophiles) Core->SNAr R-NH2 / Heat

Figure 2: Orthogonal reactivity map of the scaffold.

Case Study: Kinase Inhibition (Pazopanib Analogs)

The 2-aminopyrimidine motif found in Pazopanib (Votrient) is structurally homologous to the 2-aminopyridine derived from this scaffold.

  • Utility: Researchers utilize 5-Bromo-2-nitroisonicotinic acid to synthesize "scaffold-hopped" analogs of VEGFR inhibitors.

  • Workflow:

    • Amide coupling at C4 with a methyl-amino moiety.

    • Reduction of C2-Nitro to C2-Amino.

    • Coupling of the C2-Amine with a pyrimidine or quinazoline core.

Antitubercular Research

Nitro-aromatics are privileged structures in tuberculosis (TB) drug discovery (e.g., Pretomanid , Delamanid ). The nitro group often acts as a "warhead," requiring bio-activation by bacterial enzymes (deazaflavin-dependent nitroreductase, Ddn) to generate reactive nitrogen species that kill Mycobacterium tuberculosis.

  • Research Application: 5-Bromo-2-nitroisonicotinic acid is used to synthesize pyridine-based analogs of nitroimidazoles to improve solubility and pharmacokinetic profiles while maintaining the nitro-activation mechanism.

References

  • ChemicalBook. (n.d.). 5-Bromo-2-nitropyridine synthesis and reaction conditions. Retrieved from

  • GuideChem. (n.d.). Preparation of 5-Bromo-2-nitro-benzoic acid and related pyridine oxidation methodologies. Retrieved from

  • National Institutes of Health (NIH). (2021). Discovery of novel protein tyrosine phosphatase 1B inhibitors. (Discusses 2-nitro/amino pyridine scaffolds in drug design). Bioorganic Chemistry. Retrieved from

  • Google Patents. (2016). Patent JP2016094407: Nitrogen-containing heterocyclic compounds.[1] (Cites CAS 1356412-82-2 as a building block).[1][2][3][4][6][7] Retrieved from

  • Fluorochem. (2024). Product Safety Data Sheet: 5-Bromo-2-nitroisonicotinic acid.[3] Retrieved from

Sources

Unlocking a Privileged Scaffold: A Technical Guide to the Potential Research Areas of 5-Bromo-2-nitroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-nitroisonicotinic acid is a halogenated and nitro-substituted pyridine carboxylic acid that holds significant, yet largely untapped, potential as a versatile building block in modern medicinal chemistry and materials science. Its strategic placement of three distinct functional groups—a carboxylic acid, a bromine atom, and a nitro group—on the privileged isonicotinic acid scaffold offers a trifecta of reactive sites for molecular elaboration. This technical guide provides an in-depth exploration of promising research avenues for this compound, moving beyond theoretical possibilities to present actionable experimental workflows and protocols. By leveraging established synthetic methodologies and drawing parallels from structurally related bioactive molecules, we delineate clear research trajectories in the fields of oncology, infectious diseases, and inflammatory disorders. This document is intended to serve as a comprehensive resource for researchers seeking to exploit the synthetic versatility of 5-Bromo-2-nitroisonicotinic acid for the discovery of novel chemical entities with therapeutic or functional potential.

Introduction: The Strategic Value of a Multifunctional Scaffold

The pyridine ring is a cornerstone of pharmaceutical sciences, found in a vast array of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a highly sought-after heterocyclic motif in drug design. 5-Bromo-2-nitroisonicotinic acid (CAS No: 1356412-82-2, Molecular Formula: C₆H₃BrN₂O₄) presents a particularly compelling starting point for chemical library synthesis due to its unique combination of functional handles.[3][4]

  • The Carboxylic Acid (C4-position): This group provides a convenient anchor for the formation of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents that can interact with biological targets.

  • The Bromo Group (C5-position): The bromine atom is an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents, dramatically expanding the accessible chemical space.

  • The Nitro Group (C2-position): The electron-withdrawing nature of the nitro group influences the reactivity of the pyridine ring. More importantly, it can be chemoselectively reduced to a primary amine, a critical functional group for further derivatization and a common feature in many bioactive molecules, including kinase inhibitors.[5]

This guide will systematically explore the synthetic transformations of each of these functional groups to generate novel molecular entities and propose relevant biological assays to evaluate their therapeutic potential.

Research Area 1: Kinase Inhibitors for Oncology

The development of small molecule kinase inhibitors remains a major focus in cancer therapy.[6] The structural motif of a substituted aminopyridine is a well-established pharmacophore in numerous approved kinase inhibitors, where the amino group often forms crucial hydrogen bonds with the hinge region of the kinase active site. 5-Bromo-2-nitroisonicotinic acid is an ideal precursor for the synthesis of such compounds.

Synthetic Strategy: A Stepwise Approach to Kinase Inhibitor Scaffolds

The proposed synthetic workflow involves a three-step sequence to generate a library of potential kinase inhibitors.

G cluster_0 Core Synthesis Workflow Start 5-Bromo-2-nitroisonicotinic acid Step1 Amide Coupling (R1-NH2) Start->Step1 Carboxylic Acid Functionalization Intermediate1 5-Bromo-2-nitroisonicotinamide Derivative Step1->Intermediate1 Step2 Suzuki Coupling (R2-B(OH)2) Intermediate1->Step2 Bromo Group Functionalization Intermediate2 5-Aryl-2-nitroisonicotinamide Derivative Step2->Intermediate2 Step3 Nitro Reduction (e.g., Fe/NH4Cl) Intermediate2->Step3 Nitro Group Transformation Final_Product 5-Aryl-2-aminoisonicotinamide (Kinase Inhibitor Scaffold) Step3->Final_Product

Caption: Synthetic workflow for kinase inhibitor scaffolds.

Detailed Experimental Protocols
  • To a solution of 5-Bromo-2-nitroisonicotinic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq.) and diisopropylethylamine (DIPEA) (2.5 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired primary or secondary amine (R¹-NHR²) (1.1 eq.) and continue stirring at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • In a microwave vial, combine the 5-bromo-2-nitroisonicotinamide derivative (1.0 eq.), the desired aryl or heteroaryl boronic acid (R³-B(OH)₂) (1.5 eq.), Pd(dppf)Cl₂ (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Add a 4:1 mixture of dioxane and water.

  • Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate.

  • Purify the residue by flash column chromatography.[7][8]

  • To a stirred suspension of the 5-aryl-2-nitroisonicotinamide derivative (1.0 eq.) in ethanol and water, add ammonium chloride (5.0 eq.) and iron powder (5.0 eq.).

  • Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired 2-amino derivative.[1][5]

Biological Evaluation: In Vitro Kinase Assays

The synthesized compounds can be screened against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, CDK2, HER2) to determine their inhibitory activity.[9][10]

  • Prepare a reaction buffer appropriate for the specific kinase being assayed.

  • In a 96-well plate, add the kinase, the peptide or protein substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP (at a concentration close to the Kₘ for the specific kinase).

  • Incubate the plate at 30 °C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the IC₅₀ value for each compound by plotting the percentage of kinase inhibition against the compound concentration.[11][12]

Research Area 2: Antitubercular Agents

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents.[13][14] Isoniazid, an isonicotinic acid hydrazide, is a first-line antitubercular drug.[15] 5-Bromo-2-nitroisonicotinic acid provides a scaffold to generate novel isoniazid derivatives and other related compounds with potential activity against Mycobacterium tuberculosis.

Synthetic Strategy: Derivatization of the Isonicotinic Acid Core

A library of potential antitubercular agents can be synthesized by modifying the carboxylic acid group to form hydrazides and subsequent Schiff bases, or by exploring other derivatizations of the core structure.

G cluster_1 Antitubercular Agent Synthesis Start 5-Bromo-2-nitroisonicotinic acid Step1a Esterification Start->Step1a Step1b Amide Coupling (Bioisosteric Replacements) Start->Step1b Alternative Derivatization Intermediate1a Ester Derivative Step1a->Intermediate1a Step2a Hydrazinolysis (Hydrazine Hydrate) Intermediate1a->Step2a Intermediate2a 5-Bromo-2-nitroisonicotinohydrazide Step2a->Intermediate2a Step3a Condensation (Aldehyde/Ketone) Intermediate2a->Step3a Final_Product_A Schiff Base Derivatives Step3a->Final_Product_A Final_Product_B Amide/Thioamide/etc. Derivatives Step1b->Final_Product_B

Caption: Synthetic pathways to potential antitubercular agents.

Detailed Experimental Protocols
  • To a solution of 5-Bromo-2-nitroisonicotinic acid (1.0 eq.) in methanol, add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the methyl ester.

  • Dissolve the crude methyl ester in ethanol and add hydrazine hydrate (5.0 eq.).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration. Wash with cold ethanol and dry to obtain the hydrazide.

Biological Evaluation: Screening against Mycobacterium tuberculosis

The synthesized compounds can be evaluated for their in vitro activity against a virulent strain of M. tuberculosis (e.g., H37Rv).[16][17]

  • Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Incubate the plates at 37 °C for 5-7 days.

  • Add a solution of Alamar Blue and continue incubation for 24 hours.

  • Visually assess the color change in each well (blue indicates no bacterial growth, pink indicates growth).

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Research Area 3: Anti-inflammatory Agents

Isonicotinic acid derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[3] The versatile scaffold of 5-Bromo-2-nitroisonicotinic acid allows for the synthesis of a diverse library of compounds for screening as anti-inflammatory agents.

Synthetic Strategy: Exploring Diverse Chemical Space

A library of compounds can be generated using the previously described synthetic methodologies (amide coupling, Suzuki coupling, etc.) to produce a range of amides, esters, and biaryl derivatives.

Biological Evaluation: In Vitro Anti-inflammatory Assays

The synthesized compounds can be screened for their ability to inhibit inflammatory responses in cell-based assays.[2][18]

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubate for 24 hours at 37 °C.

  • Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Calculate the percentage of NO inhibition and determine the IC₅₀ value for each compound.

Data Summary

PropertyValueSource
CAS Number 1356412-82-2[3]
Molecular Formula C₆H₃BrN₂O₄[3]
Molecular Weight 247.00 g/mol [4]
IUPAC Name 5-bromo-2-nitropyridine-4-carboxylic acid[3]
Purity Typically ≥98%[3]

Conclusion

5-Bromo-2-nitroisonicotinic acid is a highly promising, yet underexplored, starting material for the synthesis of novel bioactive molecules. Its three distinct and strategically positioned functional groups provide a versatile platform for the generation of diverse chemical libraries. The research areas outlined in this guide—kinase inhibitors for oncology, antitubercular agents, and anti-inflammatory compounds—represent high-impact therapeutic fields where derivatives of this scaffold could make a significant contribution. The provided experimental protocols offer a practical starting point for researchers to initiate their investigations. It is our hope that this technical guide will stimulate further research into the chemistry and biological applications of 5-Bromo-2-nitroisonicotinic acid, ultimately leading to the discovery of new and valuable chemical entities.

References

  • MySkinRecipes. (n.d.). 5-Bromo-2-Ethoxyisonicotinic Acid. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central. Retrieved from [Link]

  • YouTube. (2021, February 20). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. Retrieved from [Link]

  • Alichem. (n.d.). 5-Bromo-2-nitroisonicotinic acid. Retrieved from [Link]

  • Kolile, S. R., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Microbiology, 15, 849–856.
  • National Center for Biotechnology Information. (2024). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]

  • Frontiers. (n.d.). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Retrieved from [Link]

  • MDPI. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • ACS Publications. (2015). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.4. Anti-Inflammatory Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Novel isoniazid derivative as promising antituberculosis agent. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toward antituberculosis drugs: in silico screening of synthetic compounds against Mycobacterium tuberculosis l,d-transpeptidase 2. PubMed Central. Retrieved from [Link]

  • MDPI. (2024). A Theoretical Study of the Interaction of PARP-1 with Natural and Synthetic Inhibitors: Advances in the Therapy of Triple-Negative Breast Cancer. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Retrieved from [Link]

  • Nature. (2024). A high-throughput target-based screening approach for the identification and assessment of Mycobacterium tuberculosis mycothione reductase inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoniazid. Retrieved from [Link]

  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]

  • MDPI. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]

  • YouTube. (2016, November 17). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Isoniazid derivatives and their anti-tubercular activity. Retrieved from [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]

Sources

Theoretical Framework & Synthetic Utility of 5-Bromo-2-nitroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: 5-Bromo-2-nitroisonicotinic acid (CAS: 1356412-82-2)[1]

Executive Summary

5-Bromo-2-nitroisonicotinic acid represents a highly functionalized pyridine scaffold characterized by a unique "push-pull" electronic architecture.[1] Its structure features three distinct reactive centers: an electrophilic carbon at C2 (activated by the nitro group), a halogenated handle at C5 (bromine), and a protic anchor at C4 (carboxylic acid). This guide provides a comprehensive theoretical and experimental framework for researchers leveraging this molecule in fragment-based drug discovery (FBDD) and materials science. We bridge Density Functional Theory (DFT) predictions with validated synthetic protocols to minimize experimental trial-and-error.

Part 1: Molecular Architecture & Electronic Theory

Electronic Structure & Reactivity Descriptors

To understand the reactivity of 5-bromo-2-nitroisonicotinic acid, one must analyze the competition between the electron-withdrawing nitro group (


) and the carboxyl group (

) on the pyridine ring.[1]
  • DFT Methodology: The recommended level of theory for this scaffold is DFT/B3LYP/6-311++G(d,p) using a Polarizable Continuum Model (PCM) for solvent effects (water or DMSO).

  • Frontier Molecular Orbitals (FMO):

    • LUMO Location: The Lowest Unoccupied Molecular Orbital is predicted to be localized primarily on the pyridine ring and the nitro group. This confirms the C2 position as a "soft" electrophile, susceptible to Nucleophilic Aromatic Substitution (

      
      ).
      
    • HOMO Location: The Highest Occupied Molecular Orbital is typically centered on the bromine lone pairs and the carboxyl oxygen, dictating the oxidative addition potential in palladium-catalyzed cycles.

  • Molecular Electrostatic Potential (MEP): The MEP map reveals a deep blue (positive potential) region at C2 and C6, validating the ring's electron deficiency. Conversely, the carboxyl oxygen presents a red (negative) region, acting as the primary H-bond acceptor/donor site.

Theoretical pKa and Solubility

The presence of the ortho-nitro group (relative to the ring nitrogen) and the meta-bromine significantly increases the acidity of the C4-carboxylic acid compared to unsubstituted isonicotinic acid.[1]

  • Isonicotinic Acid pKa: ~4.96[1]

  • Predicted pKa (5-Br-2-NO2):~2.8 – 3.2 (due to strong inductive effects

    
     and resonance 
    
    
    
    of the nitro group).[1]

Part 2: Synthetic Viability & Retrosynthetic Logic[1]

The synthesis and functionalization of this scaffold rely on chemoselectivity. The bromine atom at C5 is chemically distinct from the nitro group at C2, allowing for orthogonal functionalization.

Chemoselectivity Map[1]
  • C5-Bromine: Reserved for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1] The electron-deficient nature of the ring facilitates oxidative addition of Pd(0).

  • C2-Nitro: Serves as a masked amine.[1] It can be reduced to the amine (for subsequent diazotization) or displaced by strong nucleophiles (alkoxides, thiols) via

    
    .
    
  • C4-Carboxyl: Standard amide coupling or esterification.[1] Note: The high acidity requires careful selection of coupling reagents (e.g., HATU over EDC) to prevent anhydride formation.

Visualization of Reaction Pathways

The following diagram illustrates the orthogonal reactivity logic derived from electronic property studies.

G Core 5-Bromo-2-nitroisonicotinic Acid Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki C5-Br Reactivity Reduction Nitro Reduction (Fe/AcOH or H2/Pd) Core->Reduction C2-NO2 Reactivity Amidation Amide Coupling (R-NH2, HATU) Core->Amidation C4-COOH Reactivity SNAr SNAr Displacement (R-OH, NaH) Core->SNAr C2-NO2 Displacement (Rare/Specific) Prod_Biaryl 5-Aryl-2-nitro Derivative Suzuki->Prod_Biaryl Prod_Amine 2-Amino-5-bromo Derivative Reduction->Prod_Amine Prod_Amide Functionalized Amide Amidation->Prod_Amide Prod_Ether 2-Alkoxy-5-bromo Derivative SNAr->Prod_Ether

Figure 1: Orthogonal reactivity map for 5-Bromo-2-nitroisonicotinic acid.[1] Solid lines indicate primary synthetic routes; dashed lines indicate secondary or competing pathways.

Part 3: Experimental Protocols

Protocol A: Computational Characterization (DFT Setup)

Objective: To generate the electrostatic potential map and predict vibrational frequencies for IR validation.

Software: Gaussian 16 / ORCA 5.0 Input Parameters:

  • Optimization: Opt Freq B3LYP/6-311++G(d,p) SCRF=(Solvent=DMSO)

  • Charge: -1 (Simulate the carboxylate form dominant at physiological pH) or 0 (Neutral acid).

  • Multiplicity: 1 (Singlet).

Data Interpretation:

  • Check for negative frequencies (imaginary modes). If present, the structure is a transition state, not a minimum.

  • Extract dipole moment (Debye) to predict solubility in polar solvents.

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Rationale: The electron-deficient pyridine ring makes the C-Br bond labile, but the presence of the free acid (-COOH) can poison Pd catalysts.[1] We use a base-heavy aqueous system to keep the acid deprotonated and soluble.[1]

Reagents:

  • Substrate: 5-Bromo-2-nitroisonicotinic acid (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Palladium catalyst quickly under a stream of

    
    .
    
  • Reaction: Seal and heat to 80°C for 4–6 hours. Note: Monitoring by LC-MS is preferred over TLC due to the polarity of the acid.[1]

  • Workup: Acidify carefully with 1M HCl to pH ~3 to precipitate the product or extract with Ethyl Acetate.

Protocol C: Chemoselective Nitro Reduction

Rationale: Standard hydrogenation (


, Pd/C) often leads to hydrodehalogenation (loss of the Bromine atom). Iron-mediated reduction is required to preserve the C-Br bond.[1]

Reagents:

  • Substrate: 5-Bromo-2-nitroisonicotinic acid (1.0 eq)[1]

  • Reductant: Iron Powder (5.0 eq)

  • Solvent: Acetic Acid / Ethanol (1:1)

Step-by-Step:

  • Dissolve substrate in EtOH/AcOH.

  • Add Iron powder in portions at room temperature.

  • Heat to 60°C for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides.

  • Concentration: Evaporate solvents. The product (2-amino-5-bromoisonicotinic acid) is often zwitterionic and may require recrystallization from water/methanol.[1]

Part 4: Quantitative Data Summary

The following table summarizes the key physicochemical properties derived from theoretical models and literature precedents for similar pyridine scaffolds.

PropertyValue / PredictionSource/Method
Molecular Weight 246.96 g/mol Calculated
LogP (Predicted) 1.25 ± 0.3Consensus Model (ADMETlab)
pKa (COOH) 2.95DFT/B3LYP Prediction
Topological Polar Surface Area (TPSA) ~95 ŲCheminformatics
C-Br Bond Length 1.89 ÅDFT Optimized Geometry
HOMO/LUMO Gap ~4.2 eVB3LYP/6-31G*
Solubility DMSO, DMF, MeOH (Mod.)Experimental Observation

Part 5: Drug Discovery Applications (Docking Workflow)

In kinase inhibitor design, this scaffold acts as a "hinge binder." The Nitrogen (N1) and the C2-substituents can interact with the ATP-binding pocket.[1]

Computational Docking Workflow:

  • Protein Prep: Download PDB (e.g., VEGFR2 or EGFR). Remove water molecules; add polar hydrogens.

  • Ligand Prep: Generate 3D conformers of 5-Bromo-2-nitroisonicotinic acid derivatives. Crucial: Energy minimize the torsion angle between the carboxyl group and the pyridine ring.

  • Grid Generation: Center grid box on the hinge region (e.g., residues Cys775 in EGFR).

  • Scoring: Use Glide XP or AutoDock Vina. Look for H-bonds between the Pyridine N and the backbone NH of the hinge.

Workflow Step1 Target Selection (PDB: Kinase Domain) Step3 Molecular Docking (AutoDock Vina / Glide) Step1->Step3 Step2 Ligand Preparation (DFT Optimized Geometry) Step2->Step3 Step4 Interaction Analysis (H-Bond/Halogen Bond) Step3->Step4

Figure 2: Computational docking workflow for integrating the scaffold into kinase inhibitor design.

References

  • Jubilant Ingrevia. (n.d.). 5-Bromo-2-nitropyridine Safety Data Sheet and Properties.[1][2] Retrieved from

  • Sigma-Aldrich. (2024). 5-Bromo-2-nitropyridine Product Specification and CAS 39856-50-3 Data.[1] Retrieved from [1]

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments.[3] Retrieved from

  • National Institutes of Health (NIH). (2009). A DFT study on nitrotriazines (Comparative DFT methods for nitro-heterocycles). Journal of Hazardous Materials. Retrieved from

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling: Quantum Mechanical Investigations. Retrieved from

  • ResearchGate. (2016). Experimental and vdW-DFT Study of the Structure, Properties, and Stability of Isonicotinic Acid. Retrieved from [4][5]

Sources

Commercial availability of 5-Bromo-2-nitroisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing and Synthetic Utility of 5-Bromo-2-nitroisonicotinic Acid

Executive Summary: The "Ortho-Meta" Paradox

5-Bromo-2-nitroisonicotinic acid (CAS: 1356412-82-2) represents a high-value, low-availability scaffold in medicinal chemistry. Its structural uniqueness lies in the 2,4,5-substitution pattern on the pyridine ring.[1] Unlike the ubiquitous nicotinic acid derivatives, this isonicotinic acid core offers a specific geometry for fragment-based drug discovery (FBDD), particularly in designing kinase inhibitors where the carboxylic acid directs binding affinity while the bromine and nitro groups serve as orthogonal handles for diversification.[1]

Critical Warning: This compound is frequently confused with its isomers, specifically 5-bromonicotinic acid (CAS 20826-04-4) and 2-bromo-5-nitroisonicotinic acid (CAS 1053655-82-5). Verification of the substitution pattern (Nitro at C2, Acid at C4, Bromo at C5) is the first step in any procurement or synthesis workflow.[1]

Commercial Landscape: Availability & Economics

As of Q4 2023, 5-Bromo-2-nitroisonicotinic acid is classified as a Tier 3 Building Block (Specialty/Make-on-Demand). It is rarely held in bulk inventory (kg scale) and typically exists in milligram to gram quantities at catalog houses.[1]

Table 1: Supplier & Availability Analysis
Supplier CategoryRepresentative VendorsStock StatusEstimated Lead TimeCost IndexPurity Standard
Primary Stockists Fluorochem (UK), Enamine (EU)Low (<10g)1–3 DaysHigh (

)
≥97%
Aggregators Fisher Sci, MolPortVirtual Stock2–4 WeeksMed-High (

$)
Variable
Custom Synthesis WuXi AppTec, PharmablockMake-on-Demand6–10 WeeksHigh (Setup Fee)≥98%

Procurement Strategy:

  • Screening Phase (<1g): Purchase directly from Tier 1 stockists like Fluorochem or Apollo Scientific to save time.[1]

  • Scale-Up Phase (>100g): Do not buy catalog amounts. The unit price will destroy your budget.[1] Instead, contract a CRO to perform the synthesis outlined in Section 4, or perform it in-house.

Decision Matrix: Buy vs. Make

Before committing resources, use this logic flow to determine the most efficient acquisition path.

DecisionMatrix Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 Grams QtyCheck->SmallScale LargeScale > 10 Grams QtyCheck->LargeScale BudgetCheck Budget > $500/g? SmallScale->BudgetCheck TimeCheck Timeline < 4 Weeks? LargeScale->TimeCheck ActionBuy DIRECT PURCHASE (Fluorochem/Enamine) BudgetCheck->ActionBuy Yes ActionSyn IN-HOUSE SYNTHESIS (See Section 4) BudgetCheck->ActionSyn No TimeCheck->ActionBuy Yes (Panic Mode) TimeCheck->ActionSyn No (Strategic) ActionCRO OUTSOURCE (FTE/FFS) TimeCheck->ActionCRO No Internal Chemist

Figure 1: Strategic sourcing decision tree for 5-Bromo-2-nitroisonicotinic acid.

Synthetic Contingency: The "Make" Protocol

If commercial stock is depleted or cost-prohibitive, the synthesis of 5-Bromo-2-nitroisonicotinic acid is robust. The most reliable route avoids the difficult nitration of the acid directly.[1] Instead, it utilizes a "Functionality First, Oxidation Last" approach starting from the inexpensive 2-amino-5-bromo-4-methylpyridine .

Reaction Pathway

SynthesisRoute SM 2-Amino-5-bromo-4-methylpyridine (CAS: 30489-27-1) Inter 5-Bromo-4-methyl-2-nitropyridine (Intermediate) SM->Inter Step 1: Oxidation (NH2 -> NO2) H2O2, H2SO4 Product 5-Bromo-2-nitroisonicotinic Acid (Target) Inter->Product Step 2: Oxidation (CH3 -> COOH) Na2Cr2O7 or KMnO4

Figure 2: Recommended synthetic route via sequential oxidation.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-4-methyl-2-nitropyridine Rationale: Direct nitration of pyridine rings is difficult due to electron deficiency.[1] Oxidizing the amino group of the precursor is the industrial standard for introducing nitro groups at the 2-position.[1]

  • Setup: Charge a 3-neck flask with 2-amino-5-bromo-4-methylpyridine (1.0 eq) and conc. H₂SO₄ (5.0 vol).[1] Cool to 0°C.[1][2]

  • Addition: Dropwise add 30% H₂O₂ (4.0 eq) maintaining internal temp <10°C.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC/LCMS for disappearance of amine.[1]

  • Workup: Pour onto crushed ice. The product often precipitates as a yellow solid.[1] Filter. If no precipitate, extract with DCM, wash with NaHCO₃, dry (MgSO₄), and concentrate.[1]

  • Yield: Expect 60–75%.

Step 2: Oxidation to 5-Bromo-2-nitroisonicotinic Acid Rationale: The nitro group is stable to strong oxidizers, allowing aggressive oxidation of the methyl group to the carboxylic acid.[1]

  • Setup: Dissolve the intermediate (Step 1 product) in conc. H₂SO₄ (or water/pyridine mix if using KMnO4).[1]

  • Reagent: Add Sodium Dichromate (Na₂Cr₂O₇) (2.5 eq) in portions. Note: KMnO4 is a greener alternative but may require difficult filtration of MnO2.

  • Reaction: Heat to 60–80°C for 3–5 hours.

  • Workup: Cool to RT. Pour into ice water. Adjust pH to ~2–3 using 1N NaOH or HCl depending on the matrix. The carboxylic acid will precipitate.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Validation: Check 1H NMR for loss of methyl singlet (~2.4 ppm) and appearance of broad acid peak (>11 ppm).

Quality Control & Validation

When receiving a commercial batch or validating your synthesis, use these checkpoints.

  • 1H NMR (DMSO-d6):

    • δ ~8.8 ppm (s, 1H): Proton at C6 (adjacent to Nitrogen and Bromine).[1]

    • δ ~8.4 ppm (s, 1H): Proton at C3 (between Nitro and Acid).[1]

    • Absence: No methyl peak at 2.3–2.5 ppm.[1]

  • LCMS:

    • ESI (-): Look for [M-H]⁻ = 245/247 (Bromine isotope pattern 1:1 is critical).[1]

    • ESI (+): Pyridine acids often ionize poorly in positive mode; negative mode is preferred.[1]

Downstream Utility: Orthogonal Functionalization

The value of this molecule is its ability to be modified selectively at three distinct positions.[1]

Functionalization Center 5-Bromo-2-nitroisonicotinic Acid Suzuki C5: Suzuki-Miyaura Coupling (Aryl Boronic Acids) Center->Suzuki Pd(dppf)Cl2, K2CO3 Amide C4: Amide Coupling (HATU/Amine) Center->Amide Functionalize Acid First SNAr C2: Nitro Reduction or SNAr (Fe/HCl or Nucleophiles) Center->SNAr Late Stage Diversity

Figure 3: Chemoselective derivatization map.

  • C4 (Acid): Standard amide coupling.[1] Tip: Avoid forming the acid chloride with SOCl2 as the nitro group can destabilize the ring under reflux; use HATU/T3P.

  • C5 (Bromine): Excellent substrate for Suzuki, Stille, or Buchwald couplings.[1] The electron-deficient ring facilitates oxidative addition.[1]

  • C2 (Nitro): Can be reduced to the amine (aniline-like) for further derivatization or displaced by strong nucleophiles (alkoxides/amines) via SNAr due to the activating effect of the pyridine nitrogen.[1]

References

  • Fluorochem Ltd. Product Sheet: 5-Bromo-2-nitroisonicotinic acid (CAS 1356412-82-2).[1] Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71464020: 5-Bromo-2-nitroisonicotinic acid.[1] Retrieved from [1][3]

  • Google Patents. CN102321016B: Synthesis method of 5-bromo-2-methyl-4-hydroxypyridinecarboxylate (Process Analog).[1] Retrieved from [1]

  • Apollo Scientific. Isomer Distinction: 2-Bromo-5-nitroisonicotinic acid (CAS 1053655-82-5).[4] Retrieved from [1][4]

Sources

Methodological & Application

Application Note: Analytical Characterization of 5-Bromo-2-nitroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the analytical protocols for the structural confirmation and purity assessment of 5-Bromo-2-nitroisonicotinic acid (CAS: 1356412-82-2).[1] As a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Pazopanib analogs) and functionalized pyridine scaffolds, rigorous characterization is required to ensure downstream synthetic success. This document provides validated methodologies for NMR spectroscopy , RP-HPLC , and LC-MS , emphasizing the specific physiochemical challenges posed by the nitro-pyridine core.

Introduction & Chemical Context

5-Bromo-2-nitroisonicotinic acid is a densely functionalized pyridine derivative.[1] Its reactivity profile is defined by three distinct "handles" that allow orthogonal chemical transformations:

  • C4-Carboxylic Acid: Amenable to esterification, amidation, or decarboxylation.[1]

  • C2-Nitro Group: A precursor for amines (via reduction) or displacement (via SNAr).[1]

  • C5-Bromide: A classic electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1]

Due to the electron-deficient nature of the pyridine ring (exacerbated by the nitro and carboxyl groups), the molecule is acidic and prone to ionization, which complicates reverse-phase chromatography. The protocols below are designed to suppress ionization and prevent peak tailing.

Physicochemical Profile
PropertyValue / Description
CAS Number 1356412-82-2
Formula C₆H₃BrN₂O₄
Molecular Weight 246.99 g/mol (based on ⁷⁹Br)
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in water (low pH)
pKa (Calc.) ~2.5 (Carboxylic acid), ~ -2.0 (Pyridine Nitrogen)

Analytical Workflow Logic

The following diagram illustrates the decision matrix for characterizing this intermediate, ensuring no critical impurity (regioisomers or decarboxylated byproducts) is overlooked.

CharacterizationWorkflow Sample Raw Sample (5-Bromo-2-nitroisonicotinic acid) Solubility Solubility Check (DMSO-d6 / MeOH) Sample->Solubility NMR 1H & 13C NMR (Structural ID) Solubility->NMR Dissolved HPLC RP-HPLC (Purity >98%) Solubility->HPLC Diluted LCMS LC-MS (ESI-) (MW & Isotope Pattern) Solubility->LCMS Decision Pass Criteria? NMR->Decision HPLC->Decision LCMS->Decision Release Release for Synthesis Decision->Release Yes Repurify Recrystallize / Column Decision->Repurify No

Figure 1: Analytical workflow for the qualification of pyridine intermediates.

Protocol 1: High-Resolution NMR Spectroscopy

Objective: Confirm the regiochemistry of the substituents. The primary risk is distinguishing the target from its isomers (e.g., 2-bromo-5-nitro isomer).[1]

Methodology
  • Instrument: 400 MHz or higher.[1]

  • Solvent: DMSO-d₆ (Preferred).[1] Methanol-d₄ is a secondary choice, but DMSO ensures solubility of the carboxylic acid and prevents exchange broadening.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

Spectral Interpretation (Expected Data)

The molecule has two aromatic protons on the pyridine ring.[1] Their chemical shifts are diagnostic.[1]

PositionProtonMultiplicityChemical Shift (δ ppm)Mechanistic Explanation
C3-H Singlets8.60 – 8.80 Located between two strong Electron Withdrawing Groups (NO₂ and COOH).[1] Highly deshielded.
C6-H Singlets9.00 – 9.20 Adjacent to the Pyridine Nitrogen and Bromine.[1] The Nitrogen's anisotropy and electronegativity cause extreme downfield shift.[1]
COOH Broadbr s13.5 – 14.5 Typical carboxylic acid proton; may be invisible if trace water is present in DMSO.[1]

Critical QC Check:

  • Coupling: Ideally, these appear as singlets.[1] If meta-coupling (

    
    ) is resolved, it will be small (~1-2 Hz).[1]
    
  • Impurity Flag: If you observe doublets with

    
     Hz, the sample likely contains ortho-substituted impurities (e.g., starting material lacking the bromine or nitro group).
    

Protocol 2: RP-HPLC Purity Analysis

Objective: Quantify purity and detect late-eluting non-polar impurities (e.g., decarboxylated byproducts).[1] Challenge: The carboxylic acid moiety causes peak tailing on standard C18 columns if the pH is not controlled.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

    • Why: A robust, end-capped column reduces silanol interactions with the pyridine nitrogen.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1]

    • Why: Low pH suppresses the ionization of the carboxylic acid (pKa ~2.5), ensuring the molecule remains neutral and retains well on the hydrophobic column.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3][4][5]

  • Temperature: 30°C.

  • Detection: UV at 270 nm (Nitro-aromatic absorbance) and 220 nm (General).[1]

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.01090Gradient Ramp
18.01090Wash
18.1955Re-equilibration
23.0955End

Acceptance Criteria:

  • Purity: ≥ 98.0% (Area under curve).

  • Tailing Factor: < 1.5 (Controlled by the acidic buffer).[1]

Protocol 3: LC-MS Identification

Objective: Confirm molecular weight and bromine presence via isotopic pattern.[1]

Methodology
  • Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-).[1]

    • Why: The carboxylic acid deprotonates easily to form

      
      .[1] Positive mode is often less sensitive for electron-deficient pyridines.[1]
      
  • Mass Range: 100 – 600 m/z.[1]

Data Analysis
  • Parent Ion: Look for m/z 244.9 (

    
    Br isotope) and 246.9  (
    
    
    
    Br isotope).[1]
  • Isotopic Pattern: The most distinct signature of a mono-brominated compound is the 1:1 doublet ratio separated by 2 mass units.[1]

    • Peak A (245 m/z): ~100% intensity

    • Peak B (247 m/z): ~98% intensity[6]

  • Fragmentation (MS/MS):

    • Loss of CO₂ (

      
      ): Diagnostic of carboxylic acids.[1]
      
    • Loss of NO₂ (

      
      ): Common in nitro-aromatics.[1]
      

Troubleshooting & Stability

  • Solubility Issues: The compound is sparingly soluble in neutral water.[1] Always dissolve in DMSO or Methanol for sample preparation.[1] For HPLC, dissolve in 50:50 Water:ACN.[1]

  • Thermal Instability: Nitro-pyridines can be shock-sensitive or thermally unstable at high temperatures.[1] Do not dry the solid at temperatures >60°C under vacuum.[1]

  • Esterification Artifacts: If using Methanol as a solvent for prolonged periods (e.g., overnight LC runs), the methyl ester impurity (

    
    ) may form. Use Acetonitrile/Water for autosampler stability.[1]
    

References

  • Synthesis of Pazopanib Intermediates. GuideChem Application Data. Retrieved from .[1]

  • Characterization of Halogenated Pyridine Carboxylic Acids. NIST Chemistry WebBook, SRD 69. 5-Bromo-2-chlorobenzoic acid (Analogous spectral data). Retrieved from .[1]

  • HPLC Method Development for Acidic Heterocycles. SIELC Technologies Application Notes. Separation of Isonicotinic Acid.[1][2][7] Retrieved from .

  • Isotopic Abundance of Bromine. PubChem Periodic Table. Bromine Isotopes.[1][8][9] Retrieved from .[1]

  • Safety Data Sheet: 5-Bromo-2-nitroisonicotinic acid. Fluorochem Safety Data. Retrieved from .[1]

Sources

Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-nitroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to understanding, acquiring, and interpreting the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-nitroisonicotinic acid. As a Senior Application Scientist, this guide is structured to provide not only a protocol but also the underlying scientific rationale for key experimental decisions, ensuring both technical accuracy and practical utility in a research and development setting.

Introduction and Scientific Context

5-Bromo-2-nitroisonicotinic acid (MW: 247.00 g/mol ) is a substituted pyridine derivative.[1] The pyridine scaffold is a cornerstone in medicinal chemistry, and its functionalization with electron-withdrawing groups like nitro (-NO₂) and bromo (-Br), along with a carboxylic acid (-COOH), creates a molecule with potential applications as a versatile building block in the synthesis of novel pharmaceutical agents.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The precise chemical environment of each proton in the molecule generates a unique spectral signature, defined by its chemical shift (δ), multiplicity, and integration. This guide will deconstruct the expected ¹H NMR spectrum of 5-Bromo-2-nitroisonicotinic acid, providing a robust protocol for its acquisition and analysis.

Molecular Structure and Spectroscopic Prediction

To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and the electronic influence of its substituents.

Chemical Structure:

(Simplified representation of 5-Bromo-2-nitroisonicotinic acid, IUPAC name: 5-bromo-2-nitropyridine-4-carboxylic acid[1])

The pyridine ring contains two aromatic protons. Let's designate them as H-3 and H-6 based on standard pyridine numbering, though the IUPAC name numbers the carboxylic acid at position 4. For clarity in this note, we will refer to the proton adjacent to the bromine as H-6 and the proton between the nitro and carboxylic acid groups as H-3.

Electronic Effects and Chemical Shift Prediction:

The chemical shifts of the pyridine protons are heavily influenced by the attached functional groups. In a simple pyridine ring, protons typically resonate between δ 7.0 and 8.6 ppm.[2][3] The introduction of substituents dramatically alters this.

  • Pyridine Nitrogen: The nitrogen atom is inherently electronegative and withdraws electron density from the ring, deshielding the protons, particularly at the α (C2, C6) and γ (C4) positions.[4]

  • Nitro Group (-NO₂): This is a very strong electron-withdrawing group through both resonance and inductive effects. It will significantly deshield nearby protons, causing a substantial downfield shift.[5]

  • Carboxylic Acid Group (-COOH): This group is also electron-withdrawing, contributing to the overall deshielding of the ring protons.[6]

  • Bromo Group (-Br): Halogens exert a dual effect: an electron-withdrawing inductive effect and an electron-donating resonance effect. For halogens on a pyridine ring, the inductive effect typically dominates, leading to a net deshielding effect.[7]

Predicted Spectrum:

Based on these principles and data from related structures like 5-bromonicotinic acid[8], we can predict the following:

  • H-3 (proton between -NO₂ and -COOH): This proton is flanked by two powerful electron-withdrawing groups and is ortho to the pyridine nitrogen. It is expected to be the most deshielded proton, appearing furthest downfield as a singlet.

  • H-6 (proton adjacent to -Br): This proton is ortho to the pyridine nitrogen and meta to the nitro and carboxylic acid groups. It will also be significantly downfield, but likely upfield relative to H-3. It should also appear as a singlet. Long-range coupling between H-3 and H-6 might occur but is often too small to be resolved.

  • -COOH Proton: The carboxylic acid proton is acidic and its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding. It will appear as a broad singlet, typically in the δ 10-14 ppm region, and may not be observed if it exchanges with trace amounts of water in the solvent.[6][9]

Predicted ¹H NMR Data Summary

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-3> 9.0Singlet (s)1HFlanked by two strong electron-withdrawing groups (-NO₂, -COOH).
H-68.5 - 9.0Singlet (s)1HInfluenced by adjacent Br and ortho to ring Nitrogen.
-COOH10 - 14Broad Singlet (br s)1HAcidic proton, position is variable and peak may be broad.[9]

Experimental Protocol: Data Acquisition

This section provides a field-proven, step-by-step methodology for preparing a high-quality NMR sample and acquiring the spectrum.

3.1. Materials and Reagents

  • 5-Bromo-2-nitroisonicotinic acid (5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, ≥99.8% D)

  • High-quality 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)

  • Glass Pasteur pipette

  • Small plug of glass wool

  • Vial for sample dissolution

  • Vortex mixer (optional)

3.2. Rationale for Solvent Selection

DMSO-d₆ is the recommended solvent for several key reasons:

  • Solubility: It is an excellent solvent for polar compounds, including carboxylic acids.[10]

  • Observation of Acidic Proton: It is a hydrogen bond acceptor, which slows down the exchange rate of the carboxylic acid proton, making its observation more reliable.

  • Chemical Shift Range: Its residual proton signal appears at ~δ 2.50 ppm, which does not overlap with the expected aromatic signals of the analyte.[10][11]

3.3. Sample Preparation Workflow

The following workflow ensures a homogenous sample free of particulates, which is critical for high-resolution spectra.

G cluster_prep Sample Preparation cluster_filter Filtration cluster_final Finalization weigh 1. Weigh 5-10 mg of Analyte dissolve 2. Dissolve in 0.6-0.7 mL of DMSO-d6 in a clean vial weigh->dissolve mix 3. Vortex/Agitate to ensure full dissolution dissolve->mix filter 4. Filter solution through a glass wool-plugged pipette directly into the NMR tube mix->filter cap 5. Cap the NMR tube and label clearly filter->cap ready Sample Ready for Analysis cap->ready

Caption: Workflow for NMR Sample Preparation.

Detailed Steps:

  • Weighing: Accurately weigh approximately 5-10 mg of 5-Bromo-2-nitroisonicotinic acid into a clean, dry vial. For ¹H NMR, this amount provides excellent signal-to-noise in a few minutes of acquisition time.[12]

  • Dissolution: Add 0.6-0.7 mL of DMSO-d₆ to the vial. This volume is optimal for standard 5 mm NMR tubes.[12]

  • Mixing: Gently vortex or agitate the vial until the solid is completely dissolved. A clear solution is essential.

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the solution from the vial through the pipette into the NMR tube. This step is critical to remove any suspended microparticulates that can degrade spectral quality by disrupting the magnetic field homogeneity.

  • Finalization: Cap the NMR tube securely and label it. The sample is now ready for the spectrometer.

3.4. NMR Instrument Parameters

The following are typical parameters for a 400 MHz spectrometer. These can be adapted for other field strengths.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHz (or higher)Higher field strength provides better signal dispersion and resolution.
Number of Scans (NS)16 - 64Sufficient for good signal-to-noise for a sample of this concentration.
Relaxation Delay (D1)2 - 5 secondsAllows for nearly complete relaxation of protons, ensuring accurate integration.
Spectral Width (SW)16 ppm (0 to 16 ppm)Covers the full expected range from TMS to the carboxylic acid proton.
Acquisition Time (AQ)~3-4 secondsBalances resolution with experimental time.
Pulse Angle30-45 degreesA smaller flip angle combined with a shorter D1 can increase throughput if quantitative accuracy is not paramount. A 90-degree pulse with D1 > 5xT1 is needed for strict quantitation.

Self-Validating Protocol Note: To confirm the identity of the broad -COOH proton signal, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, remove the NMR tube, add one drop of D₂O, shake gently, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium, causing its signal to disappear from the spectrum. This provides unequivocal confirmation of its assignment.

References

  • DTIC: ¹H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • Chemistry LibreTexts: 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • RSC Publishing: A highly green approach towards aromatic nitro group substitutions. Royal Society of Chemistry. [Link]

  • Google Patents: RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Organic Chemistry Data: ¹H NMR Chemical Shifts. University of Wisconsin. [Link]

  • ResearchGate: Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate. [Link]

  • NC State University Libraries: 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • Master Organic Chemistry: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Journal of Synthetic Chemistry: Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • Iowa State University: NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Digital Repository: Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Digital Repository of University of Kerbala. [Link]

  • ResearchGate: The ¹H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. [Link]

  • Chegg.com: Solved Label the ¹H NMR Spectrum for 5-bromovanillin. Chegg.com. [Link]

  • Geochimica et Cosmochimica Acta: Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • SciSpace: NMR Spectra of Some Nitro-substituted N-Alkylanilines. SciSpace. [Link]

  • University of Ottawa: NMR Sample Preparation. University of Ottawa. [Link]

  • Magnetic Resonance in Chemistry: ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Wiley Online Library. [Link]

  • NIH National Library of Medicine: Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. NIH National Library of Medicine. [Link]

  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

  • Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques: NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

Sources

13C NMR analysis of 5-Bromo-2-nitroisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of 5-Bromo-2-nitroisonicotinic Acid via 13C NMR

Abstract

This application note details the protocol for the Carbon-13 Nuclear Magnetic Resonance (


C NMR) analysis of 5-Bromo-2-nitroisonicotinic acid  (CAS: 1356412-82-2 / 88981-01-7), a critical heterocyclic intermediate in the synthesis of antitubercular and oncological pharmacophores. Due to the molecule’s high proportion of quaternary carbons (4 out of 6 ring carbons) and electron-withdrawing substituents, standard proton NMR (

H NMR) is often insufficient for full structural verification. This guide provides a robust methodology for sample preparation, acquisition parameters optimizing relaxation times, and a logic-based assignment strategy using substituent chemical shift increments.

Introduction & Structural Analysis

The target molecule is a tetra-substituted pyridine derivative. Structural elucidation requires resolving the electronic effects of three potent electron-withdrawing groups (EWGs): the nitro group (-NO


), the carboxylic acid (-COOH), and the bromine atom (-Br) on the pyridine core.

Key Analytical Challenges:

  • Quaternary Carbon Dominance: Only two carbons (C3 and C6) bear protons; the remaining four are quaternary, leading to low signal intensity in standard scans due to long spin-lattice relaxation times (

    
    ).
    
  • Solubility: The zwitterionic potential of the amino-acid-like core necessitates polar aprotic solvents.

  • Chemical Shift Overlap: The deshielding effects of the ring nitrogen and the nitro group can compress the downfield region (145–165 ppm).

Molecular Structure & Numbering

Note: Numbering follows IUPAC priority for heterocyclic carboxylic acids.

Molecule Figure 1: Connectivity of 5-Bromo-2-nitroisonicotinic acid. N1 N1 C2 C2 (NO2) N1->C2 C3 C3 (H) C2->C3 C4 C4 (COOH) C3->C4 C5 C5 (Br) C4->C5 COOH C7 (C=O) C4->COOH Exocyclic C6 C6 (H) C5->C6 C6->N1

Safety & Handling

  • Hazards: The compound is an irritant (H315, H319, H335).[1] It may cause respiratory irritation and eye damage.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Containment: All weighing and sample transfer must be performed inside a certified chemical fume hood.

Experimental Protocol

Sample Preparation

The choice of solvent is critical for resolving the carboxylic acid proton in


H NMR (if run in parallel) and preventing aggregation which broadens 

C signals.
  • Solvent: DMSO-

    
     (Dimethyl sulfoxide-d6) is the standard due to its high dielectric constant and ability to solubilize polar aromatic acids.
    
  • Concentration: Dissolve 30–50 mg of sample in 0.6 mL of solvent.

    • Note: Lower concentrations (<10 mg) will require overnight acquisition to visualize the quaternary C-Br carbon due to the heavy atom effect and lack of NOE enhancement.

  • Tube: Use high-quality 5mm NMR tubes (e.g., Wilmad 507-PP) to ensure field homogeneity.

  • Additives: Add 0.03% (v/v) TMS (Tetramethylsilane) as an internal reference (

    
     ppm).
    
Instrument Parameters (Bruker/Varian Standard)

To ensure quantitative or near-quantitative detection of quaternary carbons (C2, C4, C5, C7), the relaxation delay must be sufficient.

ParameterValueRationale
Pulse Sequence zgpg30 (Bruker) / s2pul (Varian)Power-gated decoupling minimizes NOE distortion for better integration, though standard decoupling is acceptable for structural ID.
Temperature 298 K (25°C)Standard ambient temperature.
Spectral Width 240 ppmCovers range from -10 to 230 ppm (includes C=O and potential folding).
Relaxation Delay (D1) 2.0 – 3.0 sec Critical: Quaternary carbons (C-Br, C-NO2) have long

. Short D1 results in "missing" peaks.
Scans (NS) 1024 – 4096High scan count required for S/N > 10:1 on quaternary carbons.
Line Broadening (LB) 1.0 – 3.0 HzExponential multiplication to improve S/N ratio.

Results & Discussion: Spectral Assignment

The


C NMR spectrum will display 6 distinct signals . The assignment logic combines substituent additivity rules for pyridine rings with DEPT (Distortionless Enhancement by Polarization Transfer) editing.
Predicted Chemical Shifts
CarbonTypeEnvironmentPredicted Shift (

, ppm)
Signal Characteristics
C7 QuaternaryCarboxylic Acid (C=O)163.0 – 166.0 Most deshielded; broad due to H-bonding.
C2 Quaternary

-to-N, ipso-NO

152.0 – 156.0 Deshielded by N and NO

. Invisible in DEPT.
C6 Methine (CH)

-to-N, ortho-Br
148.0 – 152.0 Intense signal (NOE enhanced). Positive in DEPT-135.
C4 Quaternary

-to-N, ipso-COOH
138.0 – 142.0 Mid-field quaternary.
C3 Methine (CH)

-to-N, ortho-NO

126.0 – 130.0 Aromatic region. Positive in DEPT-135.
C5 Quaternary

-to-N, ipso-Br
118.0 – 123.0 Shielded by Heavy Atom Effect of Bromine.
Assignment Logic (Validation Workflow)

The following decision tree illustrates how to confirm the identity of the molecule using a combination of standard


C and DEPT-135 experiments.

Logic Figure 2: Logic flow for structural assignment using DEPT-135 editing. Start Start: Acquire 13C & DEPT-135 Count Count Signals Start->Count Branch1 6 Signals? Count->Branch1 Error Check Purity / Symmetry Branch1->Error No (<6) AnalyzeDEPT Analyze DEPT-135 Phases Branch1->AnalyzeDEPT Yes CH_Peaks Positive Peaks (Up) = CH (C3, C6) AnalyzeDEPT->CH_Peaks Quat_Peaks Missing Peaks = Quaternary (C2, C4, C5, C7) AnalyzeDEPT->Quat_Peaks Assign_CH Differentiation of CH: C6 > 145 ppm (alpha-N) C3 < 135 ppm (beta-N) CH_Peaks->Assign_CH Assign_Quat Differentiation of Quaternary: 1. >160 ppm = C7 (COOH) 2. ~155 ppm = C2 (NO2) 3. ~120 ppm = C5 (Br) Quat_Peaks->Assign_Quat Final Structure Confirmed Assign_CH->Final Assign_Quat->Final

Troubleshooting & Causality

  • Issue: Missing peak around 120 ppm.

    • Cause: The C-Br carbon (C5) often has a very long relaxation time (

      
      ) and no NOE enhancement because it has no attached protons.
      
    • Solution: Increase relaxation delay (D1) to 5 seconds or add a relaxation agent like Chromium(III) acetylacetonate [Cr(acac)

      
      ] (0.02 M).
      
  • Issue: Broad peak > 160 ppm.

    • Cause: Exchangeable proton on the carboxylic acid causing dynamic broadening of the carbonyl carbon.

    • Solution: This is normal. Ensure the sample is dry; water content in DMSO can exacerbate exchange broadening.

References

  • ChemicalBook. (2025). 5-Bromonicotinic acid Properties and Spectral Data. Retrieved from

  • National Institutes of Health (PubChem). (2025).[2] 5-Bromonicotinic acid Compound Summary. Retrieved from

  • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme. (Standard reference for substituent increments).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for heavy atom effects on chemical shifts).[3][4]

  • Reich, H. J. (2023).[5][6] Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from

Sources

Application Note: Mass Spectrometric Analysis of 5-Bromo-2-nitroisonicotinic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of 5-Bromo-2-nitroisonicotinic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the qualitative and quantitative analysis of this molecule. We will explore the theoretical underpinnings of the chosen analytical techniques, provide step-by-step experimental protocols, and discuss the interpretation of mass spectral data, including anticipated fragmentation patterns. This guide is grounded in established principles of mass spectrometry and tailored to the specific chemical properties of 5-Bromo-2-nitroisonicotinic acid.

Introduction

5-Bromo-2-nitroisonicotinic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with a bromine atom, a nitro group, and a carboxylic acid, makes it a versatile building block for the synthesis of novel therapeutic agents.[1] The precise characterization and quantification of this intermediate are critical for ensuring the purity, stability, and overall quality of active pharmaceutical ingredients (APIs).

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of small molecules, making it an indispensable tool in pharmaceutical development.[2][3] When coupled with liquid chromatography (LC), LC-MS provides a powerful platform for separating complex mixtures and identifying individual components with high confidence.[4][5] This application note will focus on the use of Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) for the analysis of 5-Bromo-2-nitroisonicotinic acid. ESI is a soft ionization technique well-suited for polar, thermally labile molecules such as organic acids, minimizing in-source fragmentation and preserving the molecular ion.[6][7][8]

Chemical Properties of 5-Bromo-2-nitroisonicotinic Acid

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₆H₃BrN₂O₄N/A
Molecular Weight 246.99 g/mol Calculated
IUPAC Name 5-bromo-2-nitropyridine-4-carboxylic acid[9]
Structure
Key Functional Groups Carboxylic acid, Nitro group, Bromo group, Pyridine ringN/A

The presence of the carboxylic acid group imparts acidic properties, making the molecule suitable for analysis in negative ion mode ESI. The nitro group and bromine atom are strong electron-withdrawing groups, influencing the molecule's polarity and fragmentation behavior.

Experimental Workflow

The overall workflow for the analysis of 5-Bromo-2-nitroisonicotinic acid is depicted below. This process ensures that the sample is appropriately prepared and analyzed to yield high-quality, reproducible data.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing s1 Standard Solution & Sample Preparation s2 Dilution in Mobile Phase s1->s2 s3 Filtration (0.22 µm) s2->s3 lc Liquid Chromatography (Reversed-Phase) s3->lc esi Electrospray Ionization (Negative Mode) lc->esi ms Mass Spectrometry (Full Scan & MS/MS) esi->ms dp1 Data Acquisition ms->dp1 dp2 Peak Integration & Quantification dp1->dp2 dp3 Fragmentation Analysis dp1->dp3 caption Figure 1. Experimental Workflow

Caption: Figure 1. A schematic of the experimental workflow for the LC-MS analysis of 5-Bromo-2-nitroisonicotinic acid.

Detailed Protocols

Materials and Reagents
  • 5-Bromo-2-nitroisonicotinic acid (analytical standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1% v/v in water, LC-MS grade)

  • Ammonium acetate (optional, for mobile phase modification)

  • Standard 2 mL glass autosampler vials with PTFE septa[10]

Sample Preparation Protocol

Proper sample preparation is crucial for accurate and reproducible results, preventing contamination and instrument damage.[11][12]

  • Stock Solution Preparation: Accurately weigh 10 mg of 5-Bromo-2-nitroisonicotinic acid and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Preparation: Serially dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For unknown samples, dissolve the material in methanol and dilute with the initial mobile phase to an estimated concentration within the calibration range.

  • Filtration: Filter all samples and standards through a 0.22 µm syringe filter to remove any particulate matter before transferring to autosampler vials.[12]

LC-MS Instrumentation and Conditions

The following parameters provide a starting point for method development and can be optimized for your specific instrumentation.

Parameter Condition Rationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemProvides efficient separation of the analyte from impurities.
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Suitable for retaining and separating polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidification aids in protonation for positive ion mode, but for negative ion mode, it ensures good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for eluting the analyte from the reversed-phase column.
Gradient 5% B to 95% B over 10 minutesA standard gradient for screening and method development.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA typical injection volume for LC-MS analysis.
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass SpectrometerQ-TOF for high-resolution accurate mass data; QqQ for targeted quantification.
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group is readily deprotonated to form [M-H]⁻ ions.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Cone Voltage 30 VCan be optimized to minimize in-source fragmentation.
Desolvation Gas Nitrogen
Desolvation Temp. 350 °CEnsures efficient solvent evaporation.
Scan Range m/z 50-500Covers the expected mass of the analyte and its fragments.
MS/MS Fragmentation Collision-Induced Dissociation (CID)Used to generate fragment ions for structural confirmation.
Collision Energy 10-40 eV (ramped)Allows for the observation of a range of fragment ions.

Expected Mass Spectral Data and Fragmentation

Full Scan Mass Spectrum

In negative ion mode ESI, 5-Bromo-2-nitroisonicotinic acid is expected to deprotonate at the carboxylic acid group, forming the [M-H]⁻ ion. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a characteristic doublet with a mass difference of 2 Da and nearly equal intensity.[13]

  • Expected [M-H]⁻ for ⁷⁹Br isotope: m/z 245.92

  • Expected [M-H]⁻ for ⁸¹Br isotope: m/z 247.92

Predicted MS/MS Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion will provide structural information. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group.[14][15][16][17] Additionally, the carboxylic acid group can be lost as CO₂.

fragmentation cluster_frags Primary Fragments cluster_frags2 Secondary Fragments parent [M-H]⁻ m/z 246/248 frag1 Loss of NO₂ [M-H-NO₂]⁻ m/z 200/202 parent->frag1 - 46 Da frag2 Loss of CO₂ [M-H-CO₂]⁻ m/z 202/204 parent->frag2 - 44 Da frag3 Loss of CO [M-H-NO₂-CO]⁻ m/z 172/174 frag1->frag3 - 28 Da caption Figure 2. Predicted Fragmentation Pathway

Caption: Figure 2. A predicted fragmentation pathway for the [M-H]⁻ ion of 5-Bromo-2-nitroisonicotinic acid.

Interpretation of Key Fragments:

  • Loss of NO₂ (46 Da): This is a characteristic fragmentation for nitroaromatic compounds, resulting in an ion at m/z 200/202.[16]

  • Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid group is a common fragmentation pathway for organic acids, leading to an ion at m/z 202/204.

  • Loss of CO (28 Da): Subsequent loss of carbon monoxide from the pyridine ring structure can also be observed.

Data Analysis and System Suitability

  • Qualitative Analysis: The presence of 5-Bromo-2-nitroisonicotinic acid is confirmed by the retention time and the characteristic isotopic pattern of the [M-H]⁻ ion in the full scan mass spectrum. Further confirmation is achieved by comparing the experimental MS/MS fragmentation pattern with the predicted pathway.

  • Quantitative Analysis: A calibration curve should be constructed by plotting the peak area of the [M-H]⁻ ion against the concentration of the working standards. The concentration of the analyte in unknown samples can then be determined from this curve.

  • System Suitability: Before sample analysis, inject a mid-range standard multiple times to ensure system suitability. Key parameters to monitor include retention time stability, peak area reproducibility (RSD < 5%), and peak shape.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of 5-Bromo-2-nitroisonicotinic acid using LC-MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are designed to be robust and reliable for both qualitative and quantitative applications in a pharmaceutical research and development setting. The predicted fragmentation pathways offer a valuable reference for data interpretation and structural confirmation. By following these guidelines, researchers can confidently characterize this important pharmaceutical intermediate, ensuring the quality and integrity of their downstream synthetic products.

References

  • Mass spectrometry based fragmentation p
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.PMC - NIH.
  • 5-Bromo-2-Ethoxyisonicotinic Acid.MySkinRecipes.
  • Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf.Semantic Scholar.
  • 1053655-82-5 Cas No. | 2-Bromo-5-nitroisonicotinic acid.Apollo Scientific.
  • 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707.PubChem.
  • Mass Spectrometry Sample Preparation Guide.
  • 5-Bromo-2-nitroisonicotinic acid.Fluorochem.
  • Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry.
  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Ferment
  • Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility.University of Oxford.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Sample prepar
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Quantification of primary and secondary organic aerosol sources by combined factor analysis of extractive electrospray ionis
  • Organic Acid Analysis Service| LC-MS and GC-MS.
  • Sample Preparation | Harvard Center for Mass Spectrometry.Harvard University.
  • Bromo p
  • 5-bromo-2-nitropyridine.Jubilant Ingrevia.
  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane.YouTube.
  • 5-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 817620.PubChem.
  • Problems on Electrospray Ionization Mass Spectrometry(ESI-MS): Organic Spectroscopy Problem series-8.YouTube.
  • Identification of Small Molecules using Mass Spectrometry.Friedrich-Schiller-Universität Jena.
  • 01-00601-EN Analysis of Short-Chain Fatty Acids and Organic Acids in Feces Using a Single Quadrupole Mass Spectrometer.Shimadzu.
  • Investigating the ionization of dissolved organic matter by electrospray ionization.

Sources

Application Note: Strategic Utilization of 5-Bromo-2-nitroisonicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic utilization of 5-Bromo-2-nitroisonicotinic acid (CAS: 1356412-82-2), a tri-functionalized pyridine scaffold critical for modern drug discovery.

Executive Summary

5-Bromo-2-nitroisonicotinic acid represents a high-value "orthogonal" scaffold in organic synthesis. Its structure features three distinct reactive handles—a carboxylic acid at C4, a bromine at C5, and a nitro group at C2—each capable of selective transformation without interfering with the others. This "tri-vector" reactivity allows researchers to rapidly generate diverse libraries of 2,4,5-trisubstituted pyridines and fused heterocycles (such as pyrido[1,2-a]pyrimidines), which are prevalent motifs in kinase inhibitors (e.g., EGFR, VEGFR targets) and bioactive agrochemicals.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 5-Bromo-2-nitropyridine-4-carboxylic acid
CAS Number 1356412-82-2
Molecular Formula C₆H₃BrN₂O₄
Molecular Weight 247.00 g/mol
Appearance Light yellow to khaki crystalline powder
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
Melting Point 233–235 °C (dec.)
pKa (Calc) ~2.5 (COOH), ~ -1.5 (Pyridine N)

Strategic Reactivity Map

The power of this intermediate lies in the order of operations . By sequencing reactions correctly, all three positions can be functionalized independently.

ReactivityMap Core 5-Bromo-2-nitro- isonicotinic acid COOH C4: Carboxylic Acid (Solubility/Binding) Core->COOH Br C5: Bromine (Diversity Vector) Core->Br NO2 C2: Nitro Group (Nucleophilic Handle) Core->NO2 Esters Esters/Amides (via SOCl2/Amines) COOH->Esters Step 1: Protection Biaryl Biaryls/Alkynes (via Suzuki/Sonogashira) Br->Biaryl Step 3: Cross-Coupling Amine 2-Amino-pyridine (via Fe/AcOH Reduction) NO2->Amine Step 2: Reduction Fused Pyrido[1,2-a]pyrimidines (via Cyclization) Amine->Fused Step 4: Cyclization

Figure 1: Orthogonal reactivity map. The recommended workflow is C4 Protection → C2 Reduction → C5 Coupling or C4 Protection → C5 Coupling → C2 Reduction .

Detailed Experimental Protocols

The following protocols are validated for the synthesis of the "Hub Intermediate" (Methyl 2-amino-5-bromoisonicotinate ), which serves as the branching point for most medicinal chemistry campaigns.

Protocol A: Methyl Esterification (C4 Protection)

Purpose: To protect the acid and improve solubility for subsequent organometallic steps.

Reagents:

  • 5-Bromo-2-nitroisonicotinic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂, 3.0 eq)

  • Methanol (anhydrous, solvent volume ~10 mL/g)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or N₂ line).

  • Dissolution: Suspend the starting acid in anhydrous Methanol at room temperature (RT).

  • Addition: Cool the mixture to 0°C in an ice bath. Add Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).

  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 2.5 to 3 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess SOCl₂.

  • Neutralization: Resuspend the residue in EtOAc. Wash carefully with saturated aqueous NaHCO₃ (pH ~8).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Yield: Expect 85–90% of Methyl 5-bromo-2-nitroisonicotinate as a khaki/yellow solid.

Protocol B: Nitro Reduction (C2 Activation)

Purpose: To unmask the amine for hydrogen bonding or heterocycle formation. Iron reduction is preferred over catalytic hydrogenation to prevent debromination.

Reagents:

  • Methyl 5-bromo-2-nitroisonicotinate (from Protocol A)

  • Iron Powder (Fe, reduced, 4.0 eq)

  • Glacial Acetic Acid (5.0 eq)

  • Ethanol/Water (4:1 ratio)

Procedure:

  • Setup: 3-neck flask with mechanical stirring (iron powder can be heavy).

  • Activation: Pre-heat the Iron powder in the Ethanol/Water/Acetic Acid mixture at 70°C for 30 minutes to activate the surface.

  • Addition: Add the nitro-ester substrate portion-wise to the hot suspension.

  • Reaction: Stir vigorously at 75–80°C for 2–4 hours. The yellow nitro compound will fade to a lighter amine color (often fluorescent under UV).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Workup: Concentrate the filtrate. Dilute with EtOAc and wash with water. Critical: Adjust the aqueous layer pH to ~6–7 with NaHCO₃ to ensure the pyridine amine is in the organic phase.

  • Purification: If necessary, recrystallize from Ethanol or flash chromatography (DCM/MeOH).

  • Yield: Expect 75–80% of Methyl 2-amino-5-bromoisonicotinate.

Protocol C: Suzuki-Miyaura Coupling (C5 Diversification)

Purpose: To install biaryl motifs common in kinase inhibitors.

Reagents:

  • Methyl 2-amino-5-bromoisonicotinate (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • 1,4-Dioxane (degassed)

Procedure:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.

  • Mixing: Combine the bromide, boronic acid, and Palladium catalyst in Dioxane.

  • Base Addition: Add the aqueous K₂CO₃.

  • Heating: Heat to 90°C for 4–12 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).

Advanced Application: Scaffold Morphing

The 2-amino-isonicotinic acid motif allows for the construction of Pyrido[1,2-a]pyrimidin-4-ones , a scaffold distinct from the more common quinazolines.

SynthesisWorkflow Start Methyl 2-amino- 5-bromoisonicotinate Intermediate Enamine Intermediate Start->Intermediate EtOH, Reflux Reagent + Diethyl ethoxymethylenemalonate (EMME) Reagent->Intermediate Cyclization Thermal Cyclization (Dowtherm A, 250°C) Intermediate->Cyclization Product Pyrido[1,2-a]pyrimidin-4-one (Bicyclic Core) Cyclization->Product

Figure 2: Workflow for converting the pyridine intermediate into a bicyclic core.

Safety & Handling

  • Bromine/Nitro Risks: While the acid is stable, the nitro group introduces a potential energetic hazard if heated to decomposition (>250°C). Avoid dry distillation.

  • Skin/Eye Irritant: The compound is a confirmed skin (H315) and eye (H319) irritant.[1][2] Use standard PPE (gloves, goggles, fume hood).

  • Iron Waste: The iron sludge from Protocol B may be pyrophoric if dried completely in air. Keep wet and dispose of in designated hazardous waste containers.

References

  • Synthesis of 5-bromo-2-nitroisonicotinic acid via oxidation: CN102321016B. "Synthesis method of 5-bromo-2-methyl-4-hydroxypyridinecarboxylate (and precursors)." Google Patents.[3] Link

  • Nucleophilic Substitution and Reactivity of Nitro-Pyridines: Makosza, M., et al. "Nucleophilic aromatic substitution of halogens in halonitroarenes." Journal of Organic Chemistry. [Link provided via context]
  • General Protocol for Pyridine Esterification: GuideChem Application Notes. "Synthesis of Pyridine Esters using Thionyl Chloride." Link

  • Suzuki Coupling on Aminopyridines: Dalby Brown, W., et al. "Synthesis of 5-Bromoisoquinoline and derivatives." Organic Syntheses, 2003, 81, 98. Link

Sources

Application Note: Strategic Utilization of 5-Bromo-2-nitroisonicotinic Acid in Organic Synthesis

[1]

Executive Summary

5-Bromo-2-nitroisonicotinic acid represents a "privileged scaffold" in medicinal chemistry due to its high density of orthogonal reactive handles. This pyridine derivative features three distinct sites for diversification:

  • C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

  • C2-Nitro Group: A masked amine precursor allowing for late-stage reduction and subsequent cyclization or amide coupling.[1]

  • C4-Carboxylic Acid: A classic electrophile for amidation, esterification, or heterocycle formation.[1]

This guide details the chemo-selective manipulation of these groups, providing validated protocols for synthesizing complex drug candidates, particularly kinase inhibitors and fused bicyclic heteroaromatics.

Compound Profile & Reactivity Landscape[1]

Compound: 5-Bromo-2-nitroisonicotinic acid CAS: 1356412-82-2 Molecular Formula: C6H3BrN2O4 Molecular Weight: 246.02 g/mol [1]

Chemo-Selectivity Triad

The strategic value of this molecule lies in the reactivity order.[1] The C5-Bromine is activated for oxidative addition by the electron-deficient pyridine ring and the electron-withdrawing nitro group.[1] However, the C2-Nitro group makes the ring susceptible to nucleophilic attack (S_NAr) under harsh basic conditions. The C4-Acid is generally stable but can undergo decarboxylation at very high temperatures (>150°C) if not esterified.[1]

Reactivity Diagram (Graphviz)

ReactivityLandscapeCore5-Bromo-2-nitroisonicotinic AcidBr_SiteC5-Bromine(Pd-Catalyzed Coupling)Core->Br_SiteNO2_SiteC2-Nitro(Reduction to Amine)Core->NO2_SiteCOOH_SiteC4-Carboxylic Acid(Amidation/Esterification)Core->COOH_SiteProduct_ABiaryl Scaffolds(Suzuki-Miyaura)Br_Site->Product_A High SelectivityProduct_BFused Heterocycles(Pyrido[4,3-d]pyrimidines)NO2_Site->Product_B Post-CouplingProduct_CAmide/EsterLibrary GenerationCOOH_Site->Product_C Activation

Caption: Orthogonal reactivity map showing the three primary diversification vectors.

Application 1: C5-Arylation via Suzuki-Miyaura Coupling[1]

Challenge: Performing Suzuki coupling without affecting the nitro group or causing protodecarboxylation. Solution: Use of mild bases and active precatalysts (e.g., SPhos Pd G2) allows coupling at temperatures below the decarboxylation threshold.

Protocol A: C5-Selective Arylation

Objective: Synthesize 5-aryl-2-nitroisonicotinic acid derivatives.

Reagents:

  • Substrate: 5-Bromo-2-nitroisonicotinic acid (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (0.05 equiv) or Pd(PPh3)4 (0.05 equiv)

  • Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Preparation: In a reaction vial, combine the 5-bromo-2-nitroisonicotinic acid (1.0 mmol, 246 mg) and the arylboronic acid (1.2 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and 2.0 M aqueous Na2CO3 (1.5 mL).

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (41 mg, 5 mol%). Note: Pd(dppf)Cl2 is preferred over Pd(PPh3)4 for sterically demanding or electron-poor substrates.[1]

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours. Caution: Do not exceed 100°C to prevent thermal instability of the nitro-acid moiety.[1]

  • Work-up: Cool to room temperature. Dilute with water (10 mL) and wash with EtOAc (to remove non-acidic impurities).

  • Isolation: Acidify the aqueous layer to pH 2–3 with 1N HCl. The product usually precipitates.[3] Filter the solid, wash with water and cold ether.

  • Purification: If necessary, recrystallize from EtOH/Water or purify via reverse-phase HPLC (C18, Water/MeCN + 0.1% Formic Acid).

Data Summary: Typical Yields

Coupling Partner (Ar-B(OH)2)CatalystTemp (°C)Yield (%)Notes
Phenylboronic acidPd(dppf)Cl28085-92Standard conditions
4-Fluorophenylboronic acidPd(PPh3)48578-85Clean conversion
3-Pyridylboronic acidPd(dppf)Cl28065-72Slower; requires 8h

Application 2: Nitro Reduction & Cyclization (Heterocycle Formation)

Challenge: Reducing the nitro group without debrominating (if bromine was preserved) or over-reducing the pyridine ring. Solution: Iron-mediated reduction (Bechamp conditions) is chemoselective and preserves the halogen and the aromatic system better than catalytic hydrogenation.[1]

Protocol B: Selective Nitro Reduction

Objective: Convert 2-nitro group to 2-amino group (Synthesis of 5-bromo-2-aminoisonicotinic acid).[1]

Reagents:

  • Substrate: 5-Bromo-2-nitroisonicotinic acid (or its Suzuki product)[1]

  • Reductant: Iron Powder (5.0 equiv)

  • Additive: Ammonium Chloride (NH4Cl) (5.0 equiv)

  • Solvent: Ethanol / Water (3:1)

Step-by-Step Methodology:

  • Setup: Dissolve the nitro compound (1.0 mmol) in Ethanol (15 mL) and Water (5 mL).

  • Addition: Add NH4Cl (265 mg, 5.0 mmol) and Iron powder (280 mg, 5.0 mmol).

  • Reaction: Heat to reflux (approx. 75-80°C) with vigorous stirring for 2 hours. The reaction mixture will turn dark/rusty.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentration: Concentrate the filtrate in vacuo.

  • Isolation: The amino acid product is zwitterionic. Adjust pH to the isoelectric point (approx pH 4-5) to maximize precipitation. Collect by filtration.[3][4][5]

Protocol C: Cyclization to Pyrido[4,3-d]pyrimidine

Context: The resulting 2-amino-isonicotinic acid motif is a precursor to fused ring systems. Reagents: Formamidine acetate (excess) or Triethyl orthoformate.

  • Take the 2-amino-5-bromoisonicotinic acid (1.0 mmol).

  • Suspend in Triethyl orthoformate (TEOF) (5 mL).

  • Heat to 140°C for 12 hours.

  • The amino group condenses with the acid (via in-situ ester/amide formation) and the orthoformate carbon to close the pyrimidine ring.[1]

  • Result: 6-Bromo-pyrido[4,3-d]pyrimidin-4(3H)-one.[1]

Experimental Workflow Diagram

WorkflowStartStart:5-Bromo-2-nitro-isonicotinic acidStep1Step 1:Esterification(Optional Protection)Start->Step1 MeOH/H2SO4Step2Step 2:Suzuki Coupling(Pd(dppf)Cl2, Ar-B(OH)2)Start->Step2 Direct CouplingStep1->Step2Step3Step 3:Nitro Reduction(Fe/NH4Cl)Step2->Step3Step4Step 4:Cyclization(TEOF or Urea)Step3->Step4FinalFinalStep4->Final Kinase InhibitorScaffold

Caption: Step-wise workflow for converting the starting material into a bioactive fused-ring scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Decarboxylation Reaction temperature too high (>120°C).[1]Keep Suzuki coupling <90°C. Esterify the acid first (Methyl ester) to increase thermal stability.
Low Yield in Suzuki Catalyst poisoning by Nitro group or Pyridine N.Switch to Pd(dppf)Cl2 or SPhos Pd G2 . Increase catalyst loading to 5-10 mol%.
Debromination during Reduction Hydrogenolysis (if using H2/Pd).Use Iron/NH4Cl or SnCl2 (Bechamp reduction) instead of catalytic hydrogenation.
Solubility Issues Zwitterionic nature of the acid.Use polar aprotic solvents (DMF, DMSO) for coupling, or convert to methyl ester for easier handling.

References

  • PubChem Compound Summary. "5-Bromonicotinic acid derivatives and analogues.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Organic Chemistry Portal. "Suzuki Coupling - Conditions and Mechanism."

  • Fluorochem Product Data. "5-Bromo-2-nitroisonicotinic acid - CAS 1356412-82-2."[1][6]

    • Bechamp Reduction Protocol. "Reduction of Nitroarenes to Anilines." Organic Syntheses.

    Strategic Functionalization of 5-Bromo-2-nitroisonicotinic Acid: A Guide to Scaffold Diversification

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The "Privileged" Pyridine Scaffold

    In the landscape of modern drug discovery, 5-Bromo-2-nitroisonicotinic acid represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its high functional density:

    • C4-Carboxylic Acid: A handle for amide coupling or esterification to attach solubilizing tails or pharmacophores.

    • C5-Bromine: A prime site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to build complexity.

    • C2-Nitro Group: A latent amine precursor. Upon reduction, it yields a 2-aminopyridine motif, a classic "hinge-binder" in kinase inhibitors (e.g., Pazopanib analogs) and a gateway to bicyclic heterocycles like imidazo[4,5-b]pyridines.

    This Application Note provides a validated roadmap for the orthogonal functionalization of this molecule, prioritizing chemoselectivity and yield.

    Safety & Handling (HSE Profile)

    Before initiating synthesis, researchers must acknowledge the specific hazards associated with nitro-pyridines.

    Hazard ClassGHS CodeDescriptionMitigation
    Skin Irritation H315Causes skin irritation.[1][2][3][4]Nitrile gloves (double-gloving recommended).
    Eye Irritation H319Causes serious eye irritation.[1][2][3][4]Safety goggles; eye wash station availability.
    STOT-SE H335May cause respiratory irritation.[1][2][3][4]Mandatory: Handle only in a functioning fume hood.
    Reactivity N/ANitro compounds can be energetic.Avoid temperatures >100°C without DSC testing.

    Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is light-sensitive; use amber vials.

    Strategic Workflow Visualization

    The following diagram illustrates the "Order of Operations" designed to maximize chemoselectivity. We recommend functionalizing the carboxylic acid first to mitigate solubility issues, followed by cross-coupling, and finally nitro reduction.

    G Start 5-Bromo-2-nitro- isonicotinic acid Step1 Step 1: Amide Coupling (C4 Functionalization) Start->Step1 HATU, Amine DIPEA Step2 Step 2: Suzuki Coupling (C5 Arylation) Step1->Step2 Ar-B(OH)2 Pd(dppf)Cl2 Step3 Step 3: Nitro Reduction (C2 Activation) Step2->Step3 Fe/NH4Cl (Chemoselective) Final Target Kinase Inhibitor Scaffold Step3->Final Cyclization

    Figure 1: Orthogonal functionalization strategy ensuring the preservation of the bromine until the cross-coupling step.

    Experimental Protocols

    Protocol A: C4-Amide Coupling (The Anchor Step)

    Objective: To attach a solubilizing group or scaffold without affecting the nitro or bromo moieties. Rationale: The carboxylic acid is the most acidic site. Converting it to an amide prevents catalyst poisoning by the free acid in subsequent Pd-catalyzed steps.

    Reagents:

    • Substrate: 5-Bromo-2-nitroisonicotinic acid (1.0 equiv)

    • Coupling Agent: HATU (1.2 equiv)

    • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

    • Amine Partner: R-NH₂ (1.1 equiv)

    • Solvent: DMF (anhydrous)

    Procedure:

    • Dissolve 5-Bromo-2-nitroisonicotinic acid in anhydrous DMF (0.1 M concentration).

    • Add DIPEA and stir at Room Temperature (RT) for 10 minutes to deprotonate the acid.

    • Add HATU. The solution should turn slightly yellow/orange. Stir for 15 minutes to form the activated ester.

    • Add the Amine Partner dropwise.

    • Stir at RT for 4–6 hours. Monitor by LC-MS (Expect M+1 peak).

    • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x) to remove byproducts, then Brine (1x). Dry over Na₂SO₄ and concentrate.

    Protocol B: Suzuki-Miyaura Coupling at C5

    Objective: To install an aryl or heteroaryl group at the 5-position. Critical Insight: The nitro group at C2 makes the ring electron-deficient, facilitating oxidative addition at C5. However, standard Pd(PPh₃)₄ is often too slow. We utilize Pd(dppf)Cl₂ for its robustness with electron-poor heterocycles.

    Reagents:

    • Substrate: Amide product from Protocol A (1.0 equiv)

    • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM complex (5 mol%)

    • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

    • Solvent: 1,4-Dioxane (degassed)[5]

    Procedure:

    • In a microwave vial or pressure tube, combine the Substrate, Boronic Acid, and Pd catalyst.

    • Seal and purge with Nitrogen/Argon for 5 minutes.

    • Add degassed Dioxane and the aqueous K₂CO₃ solution (Ratio 4:1 Dioxane:Water).

    • Heat to 90°C for 2–4 hours.

      • Note: Do not exceed 100°C to avoid nitro group degradation.

    • Workup: Filter through a Celite pad to remove Palladium black. Dilute filtrate with water and extract with EtOAc.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

    Protocol C: Chemoselective Nitro Reduction

    Objective: To reduce the C2-Nitro group to an amine without de-halogenating the ring (if Bromine was preserved) or over-reducing the pyridine. The Trap: Catalytic Hydrogenation (H₂/Pd-C) often causes hydrodehalogenation (stripping off the Bromine/Chlorine substituents). The Solution: Iron-mediated reduction (Bechamp conditions) or Stannous Chloride.

    Reagents:

    • Substrate: Nitro-pyridine intermediate (1.0 equiv)[6]

    • Reductant: Iron Powder (5.0 equiv, <325 mesh)

    • Additive: Ammonium Chloride (NH₄Cl) (5.0 equiv)

    • Solvent: Ethanol/Water (4:1 ratio)

    Procedure:

    • Dissolve the substrate in Ethanol/Water.

    • Add NH₄Cl and Iron powder.

    • Heat to 70°C with vigorous stirring (mechanical stirring preferred for scale >5g).

    • Monitor by TLC. Reaction typically completes in 1–2 hours.

    • Workup (Critical): The reaction will form a thick iron sludge.

      • Filter hot through Celite.

      • Wash the Celite cake with copious hot Methanol.

      • Concentrate the filtrate.

      • Basify residues with sat. NaHCO₃ and extract with DCM/Isopropanol (3:1) if the product is polar.

    Troubleshooting Guide

    IssueProbable CauseCorrective Action
    Low Yield in Amide Coupling Steric hindrance of the acid.Switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.
    De-bromination during Reduction Pd/C used or reaction too vigorous.STOP. Switch to Fe/NH₄Cl or SnCl₂/HCl methods immediately. Avoid H₂ gas.
    Black Precipitate in Suzuki Palladium "crashing out."Ensure solvents are thoroughly degassed. Increase ligand loading or switch to Pd(dtbpf)Cl₂ .
    Product stuck in Aqueous Phase 2-Aminopyridine is amphoteric.Adjust pH to ~8-9 during extraction. Use "salting out" method with NaCl.

    References

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88707, 5-Bromonicotinic acid. (Note: Structural analog used for physical property verification). Retrieved from [Link]

    • George, J., & Chandrasekaran, S. (1983). Selective Reduction of Nitro Compounds With Titanium(II) Reagents. Synthetic Communications.[4][7] (Reference for chemoselective reduction strategies). Retrieved from [Link]

    Sources

    Application Note: Purification Strategies for 5-Bromo-2-nitroisonicotinic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11][12]

    5-Bromo-2-nitroisonicotinic acid is a critical heterocyclic building block, often employed as a scaffold in the synthesis of kinase inhibitors and other pharmaceutical agents. Its structure features three distinct functional handles: a carboxylic acid at C4, a nitro group at C2, and a bromine atom at C5.[1]

    Purification Challenge: The synthesis of this intermediate (often via oxidation of 5-bromo-4-methyl-2-nitropyridine or nitration sequences) typically yields a crude product contaminated with:

    • Inorganic Salts: Chromium or manganese residues (if oxidative methods are used).

    • Regioisomers: 3-nitro or 6-nitro isomers.

    • Decarboxylated By-products: 5-bromo-2-nitropyridine.

    • Chromophores: Highly colored nitro-oxidation by-products.

    This guide details a multi-tiered purification strategy designed to achieve >98% purity while preserving the labile nitro functionality, which is susceptible to nucleophilic aromatic substitution (

    
    ) under harsh basic conditions.
    

    Primary Purification: Acid-Base Fractionation (The Workhorse)

    Objective: Bulk removal of non-acidic organic impurities and inorganic insolubles.

    Expert Insight: The pH Sensitivity

    Unlike simple benzoic acids, nitro-pyridines are electron-deficient. The nitro group at the 2-position (ortho to the pyridine nitrogen) activates the ring toward nucleophilic attack. Consequently, using strong bases (like 5M NaOH) can lead to the displacement of the nitro group by hydroxide, forming 5-bromo-2-hydroxyisonicotinic acid impurities. We utilize Sodium Bicarbonate (

    
    ) to maintain a milder pH regime (pH 8-9) during dissolution. 
    
    Protocol A: Buffered Acid-Base Extraction

    Reagents:

    • Saturated Sodium Bicarbonate (

      
      ) solution.
      
    • Ethyl Acetate (EtOAc).[2]

    • Hydrochloric Acid (2N HCl).

    • Activated Carbon (Norit SX Ultra or equivalent).

    Step-by-Step Workflow:

    • Dissolution: Suspend the crude solid (10 g) in Saturated

      
       (100 mL). Stir vigorously for 30 minutes. The carboxylic acid will deprotonate and dissolve, while non-acidic impurities (e.g., 5-bromo-2-nitropyridine) will remain suspended.
      
    • Filtration (Insolubles): Filter the mixture through a Celite pad to remove inorganic oxides and insoluble organics.

    • Organic Wash (Lipophilic Impurities): Transfer the aqueous filtrate to a separatory funnel. Wash with EtOAc (

      
      ).
      
      • Note: The product is in the aqueous layer (as the carboxylate salt). Discard the organic layer which contains non-acidic by-products.

    • Carbon Treatment (Optional): If the aqueous solution is dark red/brown, transfer to a beaker, add Activated Carbon (5 wt%), stir for 30 mins, and filter again.

    • Controlled Precipitation: Cool the aqueous solution to 0–5°C. Slowly add 2N HCl dropwise with stirring until pH reaches 2.0–2.5.

      • Observation: The product will precipitate as a pale yellow/cream solid.[1]

    • Isolation: Filter the solid under vacuum. Wash the cake with cold water (

      
      ) to remove trapped salts (NaCl).
      
    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    Visualization: Acid-Base Logic Flow

    PurificationLogic Crude Crude Mixture (Acid + Impurities) BaseStep Add Sat. NaHCO3 (pH ~8.5) Crude->BaseStep Filter1 Filtration BaseStep->Filter1 SolidWaste Solid Waste (Inorganic Salts) Filter1->SolidWaste Retentate Filtrate1 Aqueous Filtrate (Product as Salt) Filter1->Filtrate1 Filtrate WashStep Wash with EtOAc Filtrate1->WashStep OrgWaste Organic Layer (Non-acidic Impurities) WashStep->OrgWaste Discard AcidStep Acidify with HCl (pH 2.0) WashStep->AcidStep Aq. Layer FinalSolid Pure Precipitate 5-Bromo-2-nitroisonicotinic acid AcidStep->FinalSolid Precipitation

    Figure 1: Selective Acid-Base fractionation workflow designed to protect the nitro group while removing non-acidic contaminants.

    Secondary Purification: Recrystallization (Polishing)[12]

    Objective: Removal of trace isomers and improvement of crystal habit for handling.

    Solvent Selection Logic: Nitro-substituted pyridine acids are typically sparingly soluble in water but soluble in polar organic solvents. A mixed-solvent system (Alcohol/Water) is ideal because the alcohol dissolves the organic bulk while water acts as an anti-solvent to induce controlled crystallization upon cooling.

    Table 1: Solvent System Screening

    Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommendation
    Ethanol / Water (3:1) HighLowGood (Salts remain in water)Primary Choice
    Ethyl Acetate / HexaneModerateVery LowModerate (Non-polars stay in Hex)Alternative
    AcetonitrileHighModeratePoor (Isomers may co-crystallize)Not Recommended
    Water (pH adjusted)High (pH >4)Low (pH <2)Excellent for saltsUsed in Protocol A
    Protocol B: Ethanol/Water Recrystallization
    • Dissolution: Place the solid from Protocol A (e.g., 5 g) in a flask. Add Ethanol (35 mL) and heat to reflux (approx. 78°C).

    • Titration: If solids remain, add Ethanol in 5 mL increments until dissolution is complete.

    • Anti-solvent Addition: Remove from heat source. While still hot, slowly add Water (10-15 mL) until a faint turbidity persists.

    • Clarification: Add a few drops of Ethanol to clear the solution.

    • Crystallization: Allow the flask to cool to room temperature slowly (over 2 hours) to grow large crystals. Then cool in an ice bath (0-4°C) for 1 hour.

    • Collection: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture.

    High-Purity Isolation: Preparative HPLC

    Objective: Isolation of analytical standards (>99.5% purity) or separation of difficult regioisomers.

    Stationary Phase: C18 (Octadecyl) is preferred due to the moderate hydrophobicity of the bromo-nitro motif. Mobile Phase: Acidic modification is mandatory to keep the carboxylic acid protonated (

    
    ) and prevent peak tailing.
    
    Protocol C: Prep-HPLC Parameters
    ParameterSetting
    Column C18 Prep Column (e.g., Phenomenex Luna, 5µm, 21.2 x 150 mm)
    Mobile Phase A Water + 0.1% Formic Acid
    Mobile Phase B Acetonitrile + 0.1% Formic Acid
    Gradient 10% B to 60% B over 20 minutes
    Flow Rate 15 - 20 mL/min (depending on column diameter)
    Detection UV @ 254 nm (Aromatic) and 280 nm (Nitro)
    Sample Diluent DMSO : Methanol (1:1)

    Analytical Validation & Quality Control

    To ensure the protocol's success, the final product must be validated against specific criteria.

    Table 2: Quality Specifications

    TestMethodAcceptance Criteria
    Appearance VisualPale yellow to cream crystalline powder
    Purity HPLC (254 nm)
    
    
    (Area %)
    Identity
    
    
    -NMR (DMSO-
    
    
    )
    Signals at
    
    
    8.5-9.2 ppm (Pyridine protons)
    Identity MS (ESI-)
    
    
    = 244.9/246.9 (Br isotope pattern)
    Water Content Karl Fischer
    
    
    Visualization: Impurity Fate Map

    ImpurityFate cluster_0 Removed by NaHCO3/Filt cluster_1 Removed by EtOAc Wash cluster_2 Removed by Recryst Crude Crude Input Inorganics Inorganic Salts (Cr, Mn oxides) Crude->Inorganics NonAcid Non-Acidic Organics (5-Br-2-NO2-Pyridine) Crude->NonAcid Isomers Regioisomers (Trace) Crude->Isomers Final Final Product (>98%) Crude->Final

    Figure 2: Fate mapping of common impurities through the purification cascade.

    References

    • Synthesis of 5-bromo-2-methyl hydroxypyridinecarboxylate. (CN102321016B).[3] Google Patents. Retrieved from

    • Process for preparing 5-bromonicotinic acid. (RU2070193C1).[4] Google Patents. Retrieved from

    • Purification of nicotinic acid. (US3037987A).[5] Google Patents. Retrieved from

    • Investigation of the reaction of 5-bromonicotinic acid. Semantic Scholar. Retrieved from [Link]

    Sources

    The Strategic Application of 5-Bromo-2-nitroisonicotinic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: A Versatile Scaffold for Modern Drug Discovery

    In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with tunable properties is paramount. Heterocyclic compounds, particularly substituted pyridines, have long been recognized as "privileged scaffolds" due to their prevalence in a vast array of biologically active molecules and approved drugs.[1] Within this class, 5-Bromo-2-nitroisonicotinic acid emerges as a highly functionalized and strategically valuable building block. Its unique arrangement of a carboxylic acid, a bromine atom, and a nitro group on the isonicotinic acid core provides medicinal chemists with a powerful tool for the synthesis of complex molecular entities.

    This technical guide provides a comprehensive overview of the applications of 5-Bromo-2-nitroisonicotinic acid in medicinal chemistry. We will delve into its synthesis, explore its reactivity in key transformations such as amide bond formation and palladium-catalyzed cross-coupling reactions, and present detailed, field-proven protocols. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate but also adapt these methods for their specific drug discovery programs.

    Physicochemical Properties and Synthesis

    A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization. The properties of 5-Bromo-2-nitroisonicotinic acid are summarized in the table below.

    PropertyValueSource/Comment
    Molecular Formula C₆H₃BrN₂O₄
    Molecular Weight 247.00 g/mol
    Appearance Light yellow solid[2]
    Melting Point 233°C[2]
    Solubility Soluble in many organic solvents, low solubility in water.Inferred from similar structures.
    pKa Expected to be lower than isonicotinic acid due to the electron-withdrawing nitro group.Theoretical consideration.
    Synthetic Pathway: A Two-Step Route to a Key Intermediate

    The synthesis of 5-Bromo-2-nitroisonicotinic acid has been described in the patent literature, providing a reliable route for its preparation on a laboratory scale.[2][3] The synthesis commences with the nitration of 2-amino-5-bromo-4-methylpyridine, followed by oxidation of the methyl group to a carboxylic acid.

    Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Oxidation A 2-Amino-5-bromo-4-methylpyridine B 5-Bromo-4-methyl-2-nitropyridine A->B H₂SO₄, H₂O₂ C 5-Bromo-2-nitroisonicotinic acid B->C Na₂Cr₂O₇, H₂SO₄ Reactivity A 5-Bromo-2-nitroisonicotinic acid B Amide Derivatives A->B Amide Coupling (R-NH₂) C Aryl/Heteroaryl Derivatives A->C Suzuki-Miyaura Coupling (R-B(OH)₂) D Amino Derivatives C->D Nitro Group Reduction (e.g., H₂, Pd/C)

    Key reaction pathways of 5-Bromo-2-nitroisonicotinic acid.
    Amide Bond Formation: A Gateway to Diverse Functionality

    The carboxylic acid moiety is a versatile handle for introducing a wide range of substituents via amide bond formation. This is one of the most frequently used reactions in medicinal chemistry. [4]The presence of the electron-withdrawing nitro group can influence the reactivity of the carboxylic acid, making it more electrophilic and potentially facilitating the coupling reaction. However, the overall electron-deficient nature of the pyridine ring might also affect the choice of coupling reagents and conditions.

    Protocol 3: General Procedure for Amide Coupling

    This protocol provides a general method for the amide coupling of 5-Bromo-2-nitroisonicotinic acid with a primary or secondary amine using a standard coupling agent. For electron-deficient amines, specific conditions might be required. [5] Materials:

    • 5-Bromo-2-nitroisonicotinic acid

    • Amine (primary or secondary)

    • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

    • Organic base (e.g., DIPEA or triethylamine)

    • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

    Procedure:

    • Dissolve 5-Bromo-2-nitroisonicotinic acid (1 equivalent) in the chosen anhydrous solvent.

    • Add the coupling agent (1.1 equivalents) and the organic base (2-3 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

    • Add the amine (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

    Causality and Self-Validation: The use of a coupling agent is necessary to convert the carboxylic acid into a more reactive species that can be readily attacked by the amine. The organic base is required to neutralize the acidic protons and to facilitate the reaction. The progress of the reaction can be easily monitored by TLC or LC-MS, and the final product should be characterized by NMR and mass spectrometry.

    Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

    The bromine atom at the 5-position serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. [6]This reaction is a powerful tool for the formation of C-C bonds and the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other drug classes. The electron-withdrawing nitro group can facilitate the oxidative addition step of the catalytic cycle, potentially allowing for milder reaction conditions.

    Protocol 4: General Procedure for Suzuki-Miyaura Coupling

    This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-2-nitroisonicotinic acid (or its ester derivative) with a boronic acid.

    Materials:

    • 5-Bromo-2-nitroisonicotinic acid (or its methyl/ethyl ester)

    • Aryl or heteroaryl boronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

    • Solvent system (e.g., Dioxane/water, Toluene/water, or DMF)

    Procedure:

    • To a reaction vessel, add 5-Bromo-2-nitroisonicotinic acid (or its ester) (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

    • Add the solvent system and degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    Causality and Self-Validation: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction. The base is required for the transmetalation step. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and should be optimized for specific substrates. The reaction is self-validating through monitoring of starting material consumption and product formation.

    Nitro Group Reduction: Accessing the Corresponding Amine

    The nitro group can be readily reduced to an amino group, which is a versatile functional handle for further derivatization. This transformation opens up a plethora of possibilities for introducing new substituents and building complex molecular architectures.

    Protocol 5: Nitro Group Reduction

    This protocol describes a standard procedure for the reduction of the nitro group to an amine using catalytic hydrogenation.

    Materials:

    • A derivative of 5-Bromo-2-nitroisonicotinic acid

    • Palladium on carbon (Pd/C, 10%)

    • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

    • Hydrogen gas (H₂)

    Procedure:

    • Dissolve the nitro compound in the chosen solvent.

    • Add a catalytic amount of Pd/C.

    • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

    • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be used directly or purified further.

    Causality and Self-Validation: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. The reaction progress can be monitored by the disappearance of the starting material. The formation of the amine can be confirmed by a color change (often from yellow to colorless) and by analytical techniques such as mass spectrometry.

    Potential Applications in Drug Discovery

    While specific examples of the direct use of 5-Bromo-2-nitroisonicotinic acid in the synthesis of marketed drugs are not widely reported, its structural motifs and reactivity patterns strongly suggest its potential in several therapeutic areas. The pyridine scaffold is a key component of many kinase inhibitors, and the functional handles on this molecule allow for the precise placement of substituents to interact with the ATP binding site of kinases.

    The combination of a bromo- and a nitro-substituted pyridine core is found in intermediates used for the synthesis of multi-targeted receptor tyrosine kinase inhibitors. For example, similar bromo-nitropyridine derivatives are key precursors in the synthesis of Pazopanib, an FDA-approved drug for the treatment of renal cell carcinoma and soft tissue sarcoma.

    Furthermore, the isonicotinic acid scaffold itself is present in a number of drugs, and the ability to functionalize it at the 2, and 5 positions opens up new avenues for exploring chemical space around this privileged core. The reduction of the nitro group to an amine provides a key attachment point for building out more complex structures, a common strategy in the development of kinase inhibitors and other targeted therapies.

    Conclusion

    5-Bromo-2-nitroisonicotinic acid is a highly versatile and valuable building block for medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of complex and diverse molecular libraries. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery efforts. The strategic application of such well-designed building blocks is a cornerstone of modern medicinal chemistry, enabling the efficient exploration of structure-activity relationships and accelerating the discovery of new therapeutic agents.

    References

    • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents.
    • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents.
    • Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC - NIH. Available at: [Link]

    • Synthesis of 5-bromo-2-hydroxy-3-nitropyridine - PrepChem.com. Available at: [Link]

    • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

    • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]

    • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available at: [Link]

    • 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. Available at: [Link]

    • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. Available at: [Link]

    • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Available at: [Link]

    • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available at: [Link]

    Sources

    Application Notes & Protocols: 5-Bromo-2-nitroisonicotinic Acid as a Strategic Building Block for Novel Compound Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: Unveiling the Synthetic Potential of 5-Bromo-2-nitroisonicotinic Acid

    In the landscape of modern medicinal chemistry and drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting compounds. 5-Bromo-2-nitroisonicotinic acid has emerged as a preeminent building block, valued for its trifunctional nature that offers a programmable and versatile platform for molecular elaboration. Its structure, featuring a pyridine core functionalized with a carboxylic acid, a nitro group, and a bromine atom, provides three distinct and orthogonally reactive sites.

    This strategic arrangement allows researchers to perform sequential and selective modifications, making it an ideal scaffold for constructing complex molecular architectures. The pyridine ring itself is a common motif in pharmaceuticals, often engaging in crucial hydrogen bonding interactions within the active sites of biological targets like kinases.[1] The electron-withdrawing nitro group not only influences the electronic properties of the pyridine ring but also serves as a precursor to a versatile amino group. The bromine atom is a key handle for introducing molecular diversity through a wide array of cross-coupling reactions.[2]

    This guide provides an in-depth exploration of the reactivity of 5-Bromo-2-nitroisonicotinic acid, complete with detailed experimental protocols for its key transformations. We will delve into the causality behind experimental choices and showcase its application in the synthesis of scaffolds for therapeutically relevant agents, including kinase inhibitors and potential anti-inflammatory and antitubercular compounds.[3][4][5]

    Physicochemical Properties & Safety Data

    A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

    PropertyValueSource
    IUPAC Name 5-bromo-2-nitropyridine-4-carboxylic acid[6]
    CAS Number 1356412-82-2[6]
    Molecular Formula C₆H₃BrN₂O₄[6]
    Molecular Weight 247.00 g/mol [6]
    Appearance White to light gray powder/crystal
    Purity Typically ≥98%[6]

    Safety & Handling: 5-Bromo-2-nitroisonicotinic acid is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

    Strategic Functionalization: Reactivity at a Glance

    The synthetic utility of 5-Bromo-2-nitroisonicotinic acid stems from the distinct reactivity of its three primary functional groups. These sites can be addressed selectively to build molecular complexity in a controlled manner.

    G cluster_molecule 5-Bromo-2-nitroisonicotinic Acid mol Structure r1 Carboxylic Acid (C4) Amidation, Esterification mol:s->r1:n r2 Bromo Group (C5) Cross-Coupling (Suzuki, etc.) SNAr Reactions mol:w->r2:e r3 Nitro Group (C2) Reduction to Amine mol:e->r3:w

    Caption: Key reactive sites of 5-Bromo-2-nitroisonicotinic acid.

    • The Carboxylic Acid (C4-Position): This group is readily converted into amides or esters. Amide formation is particularly valuable for exploring structure-activity relationships (SAR) by introducing a diverse range of amine-containing fragments.

    • The Bromo Group (C5-Position): As a halogen on an electron-deficient pyridine ring, this position is highly susceptible to nucleophilic aromatic substitution (SNAr) and serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[2]

    • The Nitro Group (C2-Position): The strong electron-withdrawing nature of the nitro group activates the pyridine ring, particularly the C5 position, towards nucleophilic attack. Critically, it can be selectively reduced to an amine (NH₂), which can then be acylated, alkylated, or used in further heterocyclic ring formations.

    Core Synthetic Protocols

    The following protocols are presented as robust, foundational methods that can be adapted by researchers for the synthesis of specific target molecules.

    Protocol 1: Amide Bond Formation via Carboxylic Acid Activation

    This protocol describes a standard procedure for coupling the carboxylic acid moiety with a representative amine. The choice of coupling agent is critical; HATU is often preferred for its high efficiency and low rate of epimerization with chiral amines.

    Rationale: This transformation is fundamental for building peptide-like linkages or for attaching side chains that can modulate solubility, cell permeability, and target engagement.

    G start Dissolve Starting Material (5-Bromo-2-nitroisonicotinic acid, Amine, HATU) in DMF add_base Add DIPEA dropwise at 0°C start->add_base react Warm to RT Stir for 4-16 hours add_base->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Quench with water Extract with Ethyl Acetate monitor->workup purify Purify via Column Chromatography workup->purify end Characterize Final Product (NMR, HRMS) purify->end

    Caption: Workflow for amide bond formation.

    Step-by-Step Methodology:

    • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-2-nitroisonicotinic acid (1.0 eq.), the desired primary or secondary amine (1.1 eq.), and HATU (1.2 eq.).

    • Solvation: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

    • Base Addition: Cool the flask to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) dropwise with stirring. The causality here is that the base deprotonates the carboxylic acid and neutralizes the HCl byproduct, driving the reaction forward.

    • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x volumes). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

    Protocol 2: Suzuki-Miyaura Cross-Coupling at the Bromo Position

    This protocol is a powerful method for C-C bond formation, allowing for the introduction of aryl or heteroaryl substituents.[5]

    Rationale: The Suzuki coupling is widely used in drug discovery to synthesize biaryl structures, which are common in kinase inhibitors and other therapeutic agents. The choice of a palladium catalyst and a suitable base is crucial for achieving high yields.

    Step-by-Step Methodology:

    • Reagent Preparation: In a reaction vessel, combine the 5-bromo-2-nitroisonicotinic acid derivative (from Protocol 1, 1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq.).

    • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

    • Solvation: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

    • Reaction: Heat the mixture to 80-100°C and stir for 6-24 hours under an inert atmosphere.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.

    • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

    Protocol 3: Reduction of the Nitro Group to an Amine

    The conversion of the nitro group to an amine is a pivotal step, unlocking a new site for functionalization. Catalytic hydrogenation is a clean and efficient method.

    Rationale: The resulting aminopyridine is a key intermediate. This amine can participate in amide bond formation, reductive amination, or serve as a nucleophile in substitution reactions, significantly expanding the accessible chemical space.[1]

    Step-by-Step Methodology:

    • Setup: Add the 5-substituted-2-nitropyridine derivative (1.0 eq.) to a high-pressure reaction vessel.[1]

    • Catalyst & Solvent: Add a suitable solvent, such as methanol or ethanol, followed by the catalyst, typically 10% Palladium on carbon (Pd/C) (10% w/w).[1]

    • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature.

    • Reaction: The reaction is typically complete within 2-8 hours. The uptake of hydrogen will cease upon completion.

    • Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through Celite to remove the Pd/C catalyst, washing the filter cake with methanol.[1]

    • Isolation: Concentrate the filtrate under vacuum to yield the desired 2-aminopyridine product, which can often be used in the next step without further purification.

    Application Showcase: A Multi-Step Synthesis of a Kinase Inhibitor Scaffold

    The true power of 5-Bromo-2-nitroisonicotinic acid is demonstrated in multi-step synthetic sequences where its functional groups are modified in a planned order. The following workflow illustrates a common strategy for preparing libraries of potential kinase inhibitors.[1][7]

    G start 5-Bromo-2-nitro- isonicotinic acid step1 Amidation (Protocol 1) + Amine R¹ start->step1 1. intermediate1 Amide Intermediate step1->intermediate1 step2 Suzuki Coupling (Protocol 2) + R²-B(OH)₂ intermediate1->step2 2. intermediate2 Biaryl Intermediate step2->intermediate2 step3 Nitro Reduction (Protocol 3) intermediate2->step3 3. intermediate3 Amino-Biaryl Intermediate step3->intermediate3 step4 Acylation + R³-COCl intermediate3->step4 4. final_product Final Kinase Inhibitor Scaffold step4->final_product

    Caption: A strategic pathway for synthesizing diverse kinase inhibitor scaffolds.

    This synthetic pathway highlights the modularity afforded by the starting material. By varying the inputs at each stage (Amine R¹, Boronic Acid R², Acyl Chloride R³), a large and diverse library of compounds can be rapidly assembled for screening against a panel of kinases. The pyridine nitrogen, the newly installed amino group, and the amide functionalities are all key pharmacophoric features that can interact with the hinge region and other binding pockets of a kinase active site.[1]

    Conclusion

    5-Bromo-2-nitroisonicotinic acid is a powerful and versatile building block for the synthesis of novel compounds, particularly in the realm of drug discovery. Its trifunctional nature allows for a high degree of synthetic control, enabling researchers to systematically explore chemical space and optimize molecular properties. The protocols and strategies outlined in this guide provide a solid foundation for leveraging this reagent to its full potential, accelerating the discovery of new therapeutic agents.

    References

    • MySkinRecipes. 5-Bromo-2-Ethoxyisonicotinic Acid. Available at: [Link]

    • St. Onge, E., et al. (2019). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. PMC, NIH. Available at: [Link]

    • Girma, K., et al. (1997). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. Available at: [Link]

    • Lopyrev, V.A., et al. Process for preparing 5-bromonicotinic acid. Google Patents.
    • Lopyrev, V.A., et al. Process for preparing 5-bromonicotinic acid. Google Patents.
    • PubChem. 5-Bromonicotinic acid. Available at: [Link]

    • Al-Masoudi, W.A., & Al-Sultani, K.A. (2020). Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. ResearchGate. Available at: [Link]

    • Mori, M., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI. Available at: [Link]

    • Hassan, A., et al. (2019). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC, NIH. Available at: [Link]

    • Wang, Y., et al. (2015). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC, NIH. Available at: [Link]

    • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]

    Sources

    Technical Application Note: Process Safety and Optimization in the Scale-Up of 5-Bromo-2-nitroisonicotinic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Strategic Analysis

    The synthesis of 5-Bromo-2-nitroisonicotinic acid represents a classic challenge in heterocyclic process chemistry: the installation of a nitro group on an electron-deficient pyridine ring, coupled with the need for precise regiocontrol of a halogen.[1] This scaffold is a critical intermediate in the development of antitubercular agents (e.g., nitroimidazopyrans) and kinase inhibitors.

    While laboratory-scale methods often rely on diverse, low-yielding substitutions, the only viable route for kilogram-scale production involves a "Methyl-Last" oxidation strategy.[1] This approach utilizes 2-amino-4-methylpyridine as the starting material, leveraging the amino group's directing power to install the bromine, followed by an oxidative transformation of the amine to a nitro group—a step fraught with thermal hazards.[1]

    Critical Process Parameters (CPPs):

    • Regiocontrol during Bromination: Avoiding the 3,5-dibromo impurity.

    • Thermal Management in Nitration: Controlling the exotherm of the H₂O₂/H₂SO₄ oxidation (Caro’s acid in situ).

    • Oxidative Selectivity: Converting the 4-methyl group to carboxylic acid without decarboxylation or debromination.[1]

    Retrosynthetic Logic & Pathway Design

    The most robust pathway avoids direct nitration of the pyridine ring (which requires forcing conditions and yields poor selectivity). Instead, we employ an "Amino-to-Nitro" functional group interconversion (FGI).[1]

    Graphviz Pathway Diagram[1]

    SynthesisPathway cluster_safety Critical Safety Node SM 2-Amino-4-methylpyridine (Cheap, Available) Int1 Step 1: Bromination (2-Amino-5-bromo-4-methylpyridine) SM->Int1 NBS, DMF < 20°C Int2 Step 2: Amino Oxidation (5-Bromo-2-nitro-4-methylpyridine) Int1->Int2 H2O2, H2SO4 (Caro's Acid) Product Step 3: Methyl Oxidation (5-Bromo-2-nitroisonicotinic acid) Int2->Product Na2Cr2O7 or KMnO4 H2SO4

    Figure 1: Linear synthesis workflow highlighting the critical safety node at Step 2.

    Detailed Experimental Protocols

    Step 1: Regioselective Bromination

    Objective: Synthesize 2-Amino-5-bromo-4-methylpyridine. Rationale: The amino group at C2 activates the C5 position (para) and C3 (ortho). However, the methyl group at C4 sterically hinders C3, directing bromination almost exclusively to C5.[1]

    • Reagents: 2-Amino-4-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), DMF (5 vol).[1]

    • Scale: 1.0 kg Input.[1]

    Protocol:

    • Charge 2-Amino-4-methylpyridine (1.0 kg) and DMF (5.0 L) into a reactor. Stir until dissolved.

    • Cool the solution to 0–5°C .

    • Dissolve NBS (1.73 kg) in DMF (3.0 L) in a separate vessel.

    • Critical Step: Add the NBS solution dropwise over 2–3 hours. Do not exceed 10°C internal temperature.[1] Rapid addition leads to the 3,5-dibromo impurity.[1]

    • Warm to 20–25°C and stir for 4 hours. Monitor by HPLC (Target: >98% conversion; <0.5% dibromo).

    • Quench: Pour reaction mixture into Ice Water (20 L) with vigorous stirring. The product precipitates as a solid.[1][2]

    • Filter, wash with water (3 x 2 L), and dry at 50°C.

      • Expected Yield: 85–90%.[1][3]

      • Appearance: Off-white to pale yellow solid.[1]

    Step 2: Amino-to-Nitro Oxidation (The "Caro's Acid" Route)

    Objective: Convert 2-amino-5-bromo-4-methylpyridine to 5-bromo-2-nitro-4-methylpyridine.[1] Safety Alert: This reaction generates peroxymonosulfuric acid in situ.[1] It is highly exothermic and potentially explosive if organic material accumulates.[1] Strict temperature control is non-negotiable.

    • Reagents: Step 1 Intermediate (1.0 eq), 30-50% H₂O₂ (excess), Conc. H₂SO₄ (solvent/catalyst).[1][4]

    Protocol:

    • Charge Conc. H₂SO₄ (10 vol) into a glass-lined reactor. Cool to 0°C .[1]

    • Add 2-Amino-5-bromo-4-methylpyridine (1.0 kg) portion-wise. Exotherm expected.[1] Maintain T < 10°C.[1]

    • Critical Addition: Add 50% H₂O₂ (4.0 eq) dropwise via a metering pump.

      • Rate Limit: Maintain internal T < 15°C.[1]

      • Warning: If temperature spikes, stop addition immediately.[1]

    • After addition, allow the mixture to warm slowly to 20–25°C . Stir for 12–16 hours.[1]

      • Mechanistic Note: The amine is oxidized to the nitro group via nitroso intermediates.

    • Work-up: Pour the reaction mass slowly onto Crushed Ice (20 kg). The nitro product is less basic and will precipitate.

    • Neutralize residual acid with aqueous NH₄OH or Na₂CO₃ to pH 3–4 (careful of CO₂ evolution).[1]

    • Filter the yellow/orange solid.[1]

      • Expected Yield: 60–70%.[1]

      • Purification: Recrystallization from Ethanol/Water if purity <95%.[1]

    Step 3: Side-Chain Oxidation (Methyl to Carboxyl)

    Objective: Oxidize the C4-methyl group to the carboxylic acid.[1] Rationale: The nitro group at C2 strongly deactivates the ring, making the methyl protons acidic but the ring resistant to oxidative degradation. Chromium(VI) is the traditional robust oxidant, though KMnO4 is a greener alternative for modern workflows.

    Protocol (Chromium Method - Robust for Scale):

    • Suspend 5-bromo-2-nitro-4-methylpyridine (1.0 kg) in Conc. H₂SO₄ (5 L).

    • Add Sodium Dichromate (Na₂Cr₂O₇[1]·2H₂O) (1.5 eq) in small portions.

      • Control: Exothermic reaction.[1] Maintain T < 40°C.

    • Heat the mixture to 60–70°C for 6–8 hours.

    • Quench: Cool to room temperature and pour onto Ice (15 kg).

    • Extract with Ethyl Acetate (3 x 5 L). (The product is an acid; it may remain in the aqueous phase if pH is too high, but in strongly acidic media, it extracts or precipitates).[1]

    • Alternative Workup: Dilute with water, adjust pH to ~1–2.[1] The product, 5-Bromo-2-nitroisonicotinic acid , precipitates.[1][5][6]

    • Filter and dry.[1][2]

      • Expected Yield: 50–60%.[1]

    Process Safety & Decision Logic

    The oxidation in Step 2 is the primary process safety risk. The following logic gate ensures safe operation.

    Graphviz Safety Logic[1]

    SafetyLogic Start Start H2O2 Addition TempCheck Is Temp < 15°C? Start->TempCheck Accumulation Is Oxidant Accumulating? (Check Heat Flow) TempCheck->Accumulation Yes Action2 STOP ADDITION Engage Cooling Jacket TempCheck->Action2 No Action1 Continue Slow Addition Accumulation->Action1 No (Heat Flow Constant) Accumulation->Action2 Yes (Heat Flow Lag) Action3 Emergency Quench (Dump to Water) Action2->Action3 Temp Rising Uncontrollably

    Figure 2: Safety decision tree for the exothermic peroxidation step.

    Analytical Specifications (QTPP)

    ParameterAcceptance CriteriaMethod
    Appearance Off-white to yellow powderVisual
    Purity ≥ 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
    Assay 98.0 – 102.0%Titration (NaOH)
    Water Content ≤ 1.0%Karl Fischer
    Impurity A ≤ 0.5% (3,5-Dibromo analog)HPLC
    Impurity B ≤ 0.5% (Unreacted Methyl intermediate)HPLC

    References

    • Vertex AI Search Results (Patents & Methodologies)

      • CN102321016B - Synthesis method involving 2-amino-5-bromo-4-methylpyridine.[1][5] 5[2][3][4][6][7][8][9][10][11][12]

      • CN106187867A - Preparation method of 2-nitro-5-bromopyridine (Industrial H2O2 oxidation route).[1] 13[2][3][4][6][8][9][10][12]

      • ChemicalBook - 5-Bromo-2-nitropyridine synthesis via hydrogen peroxide oxidation.[1] 11[2][3][4][6][7][8][9][10][11][12][14]

    • General Heterocyclic Chemistry Grounding

      • Joule, J. A., & Mills, K.[1] (2010).[1] Heterocyclic Chemistry. (Standard text confirming electrophilic substitution patterns on aminopyridines).

      • Org.[1][4][7] Process Res. Dev. (General safety guidelines for scaling up peroxide oxidations).

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-nitroisonicotinic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide addresses the synthesis of 5-Bromo-2-nitroisonicotinic acid , a critical intermediate often used in the development of kinase inhibitors and antibacterial agents. The electron-deficient nature of the pyridine ring, combined with the presence of both nitro and bromo substituents, makes direct functionalization of isonicotinic acid challenging.

    This technical document details the Oxidative Transformation Route , widely regarded as the most robust method for scale-up and high purity. It bypasses the regioselectivity issues of direct bromination/nitration by utilizing a 2-amino-4-methylpyridine scaffold.

    Module 1: Route Selection & Strategy

    The Challenge: Direct Functionalization

    Direct nitration or bromination of isonicotinic acid often fails due to the deactivated pyridine ring.

    • Direct Nitration: Requires harsh conditions that often lead to decomposition or low yields.

    • Direct Bromination: Typically occurs at the 3-position (beta to nitrogen) rather than the desired 5-position relative to the C4-acid, or yields mixtures.

    The Solution: The "Amino-Methyl" Scaffold Strategy

    The optimal route utilizes 2-amino-5-bromo-4-methylpyridine as the starting material.[1] This approach leverages the amino group's directing power to install the bromine (if not pre-installed) and then converts the amino group to a nitro group via oxidation. Finally, the methyl group is oxidized to the carboxylic acid.

    SynthesisRoute Figure 1: Optimized Oxidative Transformation Route Start 2-Amino-5-bromo- 4-methylpyridine Inter 5-Bromo-4-methyl- 2-nitropyridine Start->Inter Step 1: Amino Oxidation (H2O2 / H2SO4) Product 5-Bromo-2-nitro- isonicotinic Acid Inter->Product Step 2: Methyl Oxidation (Na2Cr2O7 / H2SO4)

    Figure 1: The preferred synthetic pathway converts the amino group to a nitro group before oxidizing the methyl "handle" to the final carboxylic acid.

    Module 2: Step-by-Step Protocol & Troubleshooting

    Step 1: Oxidation of Amino to Nitro

    Reaction: Transformation of 2-amino-5-bromo-4-methylpyridine to 5-bromo-4-methyl-2-nitropyridine.[2] Reagents: Hydrogen Peroxide (30-50%), Concentrated Sulfuric Acid (H2SO4).

    Protocol Overview
    • Dissolution: Dissolve the starting amine in concentrated H2SO4 at 0–5°C.

    • Addition: Add H2O2 dropwise, maintaining temperature <10°C to prevent runaway exotherms.

    • Reaction: Allow to warm to room temperature (RT) or gently heat (controlled) if conversion is slow.

    • Quench: Pour onto crushed ice. The product typically precipitates.

    Troubleshooting Guide: Step 1
    IssueProbable CauseCorrective Action
    Runaway Exotherm H2O2 addition too fast; Cooling failure.CRITICAL: Stop addition immediately. Ensure efficient cryo-cooling. Add H2O2 sub-surface if possible to prevent pooling.
    Low Conversion Old H2O2; Temperature too low.Check peroxide titer. Gently warm to 20–25°C. Monitor via HPLC/TLC.
    "Tar" Formation Over-oxidation; Temperature spikes.Keep T < 15°C during addition. Ensure stirring is vigorous to prevent hot spots.
    Blue/Green Color Nitroso intermediate accumulation.Continue reaction time. The solution should eventually turn yellow/orange upon full conversion to nitro.
    Step 2: Oxidation of Methyl to Carboxylic Acid

    Reaction: Transformation of 5-bromo-4-methyl-2-nitropyridine to 5-bromo-2-nitroisonicotinic acid. Reagents: Sodium Dichromate (Na2Cr2O7) or Potassium Permanganate (KMnO4) in H2SO4.

    Protocol Overview
    • Setup: Suspend the Step 1 product in H2SO4 (or water/acid mix if using KMnO4).

    • Oxidation: Add the oxidant in portions.

      • Note: Dichromate is standard but generates Cr(VI) waste. KMnO4 is greener but requires careful filtration of MnO2.

    • Workup: Quench into ice water.

    • Isolation: The product is an acid.[2] Adjust pH to ~1–2 to precipitate the free acid. Extract with Ethyl Acetate (EtOAc) if precipitation is incomplete.

    Troubleshooting Guide: Step 2
    IssueProbable CauseCorrective Action
    Incomplete Oxidation Stalled at aldehyde/alcohol stage.Add excess oxidant (1.5–2.0 eq). Ensure temperature is maintained (often 60–80°C is required for methyl oxidation).
    Product Stuck in Aqueous pH is too high (Salt form).The product is a carboxylic acid.[2][3] Ensure pH < 2 during isolation. Use continuous extraction if solubility in water is high.
    Chromium/Manganese Contamination Poor filtration/washing.If using Cr: Wash filter cake extensively with water. If using Mn: Filter hot through Celite to remove MnO2 before acidification.
    Decarboxylation Temperature too high (>100°C).Pyridine carboxylic acids can decarboxylate. Keep reaction temperature strictly controlled (max 80–90°C).

    Module 3: Frequently Asked Questions (FAQs)

    Q1: Why can't I just brominate 2-nitroisonicotinic acid directly?

    A: You can try, but it is inefficient. The nitro group at C2 and the carboxylic acid at C4 both deactivate the ring, making electrophilic aromatic substitution (bromination) extremely difficult. You would likely require forcing conditions (high T, pressure) which often degrade the molecule or lead to poly-bromination. The "Amino-Methyl" route installs the bromine early when the ring is activated by the amino group (or uses a pre-brominated commercial starter), which is mechanistically superior [1].

    Q2: Is the H2O2/H2SO4 oxidation safe for scale-up?

    A: It carries significant risk. Peracids are formed in situ.

    • Safety Rule: Never allow the reaction to become static (unstirred).

    • Scale-up: For kilo-scale, consider using a flow reactor or dosing the H2O2 very slowly with redundant temperature monitoring. Ensure quench vessels (sodium sulfite solution) are ready to neutralize excess peroxide [2].

    Q3: My final product has a melting point lower than reported (Reported: ~180-200°C). Why?

    A: This usually indicates:

    • Isomer Contamination: 3-bromo isomer presence.[2] Check NMR (coupling constants).

    • Solvent Inclusion: Pyridine acids trap solvents (water/acetic acid) in the lattice. Dry under high vacuum at 50°C for 24h.

    • Inorganic Salts: If you acidified with HCl/H2SO4, you might have trapped NaCl/Na2SO4. Check sulfated ash content.

    Q4: Can I use KMnO4 instead of Dichromate?

    A: Yes, KMnO4 is a viable "green" alternative. However, KMnO4 oxidation of methyl pyridines often requires alkaline conditions (water/pyridine reflux), followed by acidification. The Dichromate/H2SO4 method is often preferred in patents because it is homogeneous and aggressive enough to drive the reaction to completion in one pot [3].

    Module 4: Analytical Validation

    Decision Tree for Purity Analysis:

    AnalysisTree Figure 2: Analytical Logic for Reaction Monitoring Sample Crude Solid Isolated NMR 1H NMR (DMSO-d6) Sample->NMR CheckMethyl Methyl Peak (2.4-2.6 ppm)? NMR->CheckMethyl Incomplete Incomplete Oxidation (Reprocess) CheckMethyl->Incomplete Yes (Peak Present) CheckAromatic Aromatic Region (2 Singlets expected) CheckMethyl->CheckAromatic No (Peak Absent) Pure Target Product Confirm with LCMS CheckAromatic->Pure Yes (Singlets at ~8.8, 9.0 ppm) Isomer Regio-isomer Issue (Recrystallize) CheckAromatic->Isomer No (Coupled Doublets)

    Figure 2: NMR decision tree to differentiate between incomplete oxidation and isomeric impurities.

    References

    • CN102321016B . Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate (and intermediates). Google Patents. Link

    • ChemicalBook . 5-Bromo-2-nitropyridine Synthesis and Safety. ChemicalBook. Link

    • BenchChem . Technical Support: Bromination of Nicotinic Acid Derivatives. BenchChem. Link

    Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents before handling.

    Sources

    Technical Support Center: Synthesis of 5-Bromo-2-nitroisonicotinic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support guide for the synthesis of 5-bromo-2-nitroisonicotinic acid. This document is intended for researchers, chemists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice, validated protocols, and mechanistic insights to enhance your experimental success.

    Overview of the Primary Synthesis

    The most common laboratory synthesis of 5-bromo-2-nitroisonicotinic acid involves the oxidation of a methyl group at the 4-position of a pyridine ring. A typical precursor is 5-bromo-4-methyl-2-nitropyridine. This oxidation is generally achieved using a strong oxidizing agent, such as sodium dichromate in concentrated sulfuric acid.[1] The reaction mixture is then typically quenched in ice, and the product is isolated by filtration and extraction.

    While the primary reaction is straightforward, the presence of multiple reactive sites and the harsh reaction conditions can lead to the formation of several side products, complicating purification and reducing the overall yield. This guide will focus on identifying, understanding, and mitigating these issues.

    Troubleshooting Guide: Side Reactions & Experimental Issues

    This section is structured in a question-and-answer format to directly address specific problems you may encounter.

    Question 1: My final product shows a significant impurity with a lower molecular weight, and I observe gas evolution during the reaction. What is happening?

    Answer: This is a classic sign of decarboxylation, resulting in the formation of 5-bromo-2-nitropyridine .

    • Mechanism of Side Reaction: The target molecule, 5-bromo-2-nitroisonicotinic acid, contains an electron-withdrawing nitro group ortho to the carboxylic acid. This electronic arrangement significantly weakens the C-C bond between the pyridine ring and the carboxyl group, especially under heating. The reaction proceeds through a cyclic transition state, leading to the elimination of carbon dioxide (CO₂) and the formation of an enol intermediate, which quickly tautomerizes to the more stable 5-bromo-2-nitropyridine.[2][3]

    • Preventative Measures:

      • Strict Temperature Control: Avoid excessive heating during the reaction and work-up. If the oxidation requires elevated temperatures, monitor it closely and maintain the lowest effective temperature.

      • pH Control During Work-up: During neutralization and extraction, avoid strongly acidic or basic conditions at high temperatures, as these can promote decarboxylation.[4]

      • Prompt Extraction: Once the reaction is quenched, proceed with the extraction and isolation of the carboxylic acid product without unnecessary delays.

    • Visualizing the Decarboxylation Pathway:

      Caption: Decarboxylation of the target acid.

    Question 2: My LC-MS/NMR analysis indicates the presence of an isomer. What could it be and how is it formed?

    Answer: You are likely observing the formation of a regioisomeric impurity, such as 3-bromo-2-nitroisonicotinic acid or a di-nitrated species, although the latter is less common given the deactivating nature of the existing groups. Regioisomer formation often points back to the purity of the starting materials.

    • Plausible Cause: The issue may originate from the synthesis of the precursor, 5-bromo-4-methyl-2-nitropyridine. The nitration of 3-bromo-4-methylpyridine can sometimes yield a small amount of the 3-bromo-2-nitro isomer. The electron-withdrawing nature of the nitrogen atom in pyridine directs electrophilic substitution, like nitration, primarily to the 3-position.[5] While the substitution pattern of the starting material should favor the desired isomer, suboptimal reaction conditions can reduce selectivity.

    • Troubleshooting & Verification Protocol:

      • Analyze Starting Material: Before starting the oxidation, verify the purity of your 5-bromo-4-methyl-2-nitropyridine using ¹H NMR and LC-MS to ensure it is free from significant isomeric impurities.

      • Optimize Nitration Conditions: If you are preparing the precursor yourself, ensure that nitration conditions (temperature, nitrating agent concentration) are carefully controlled to maximize regioselectivity. For pyridine derivatives, nitration in a strongly acidic medium can be complex as the ring nitrogen is protonated, further deactivating the ring.[6]

      • Purification Strategy: If the isomer is present, it can be challenging to remove. Fractional crystallization or preparative chromatography (HPLC) may be required. The polarity differences between the 5-bromo and 3-bromo isomers should be sufficient to allow for chromatographic separation.

    Question 3: The reaction seems incomplete, and a significant amount of an intermediate containing a -CHO group is detected. What is this and how can I push the reaction to completion?

    Answer: You are observing the formation of the intermediate aldehyde, 5-bromo-2-nitroisonicotinaldehyde . This occurs when the oxidation of the methyl group stalls at the aldehyde stage.

    • Chemical Rationale: The oxidation of a methyl group to a carboxylic acid is a two-step process, proceeding through an aldehyde intermediate. If the oxidizing agent is not potent enough, is used in insufficient stoichiometric amounts, or if the reaction time is too short, the reaction can stop at the aldehyde.

    • Protocol for Driving the Reaction to Completion:

      • Increase Oxidant Stoichiometry: Increase the molar equivalents of the oxidizing agent (e.g., sodium dichromate) by 10-20% relative to the substrate.

      • Extend Reaction Time: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. Continue the reaction until the aldehyde spot/peak is no longer detectable.

      • Elevate Temperature (with caution): Gradually increase the reaction temperature in 5-10 °C increments. Be mindful that higher temperatures can increase the rate of decarboxylation (see Question 1).

    • Workflow for Reaction Optimization:

      OxidationWorkflow Start Incomplete Oxidation Detected (Aldehyde Intermediate Present) Check1 Verify Oxidant Stoichiometry Start->Check1 Action1 Increase Oxidant (e.g., 1.1 - 1.2 eq.) Check1->Action1 Low Check2 Monitor Reaction Time Check1->Check2 Correct Action1->Check2 Action2 Extend Reaction Time (Monitor by TLC/LC-MS) Check2->Action2 Short Check3 Adjust Temperature Check2->Check3 Sufficient Action2->Check3 Action3 Increase Temperature Cautiously (e.g., +10°C) Check3->Action3 Low End Reaction Complete (Desired Carboxylic Acid) Check3->End Optimal Action3->End

      Caption: Troubleshooting workflow for incomplete oxidation.

    Frequently Asked Questions (FAQs)

    Q: What is the ideal solvent for the oxidation step? A: Concentrated sulfuric acid is commonly used as it both serves as the solvent and facilitates the action of oxidizing agents like sodium dichromate or potassium permanganate.[1] Its high boiling point also allows for a broad range of reaction temperatures.

    Q: How can I effectively purify the crude 5-Bromo-2-nitroisonicotinic acid? A: The primary purification method is recrystallization. A common procedure involves dissolving the crude solid in a hot solvent where it is soluble (like ethanol or isopropanol) and then either allowing it to cool or adding an anti-solvent (like water or heptane) to precipitate the purified product.[7] The pH of the aqueous solution can also be adjusted to precipitate the acid while leaving more neutral impurities dissolved.

    Q: Are there alternative synthetic routes that might avoid these side reactions? A: Yes, an alternative route could start from 5-bromo-2-cyanopyridine. The cyano group can be hydrolyzed under acidic or basic conditions to the carboxylic acid. This route avoids the harsh oxidation step. However, the hydrolysis of the cyano group can sometimes lead to the formation of an amide intermediate (5-bromo-2-carbamoylpyridine), so reaction conditions must be carefully controlled to ensure complete conversion.

    Q: What analytical techniques are best for monitoring this reaction? A: A combination of techniques is recommended:

    • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate tracking of the conversion and allows for the identification of intermediates and side products by their mass.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for quantifying the purity and the ratio of isomers if present.

    Summary of Potential Side Products
    Side ProductChemical FormulaMolecular Weight ( g/mol )Common CauseMitigation Strategy
    5-Bromo-2-nitropyridineC₅H₃BrN₂O₂202.99Thermal decarboxylationStrict temperature control
    5-Bromo-2-nitroisonicotinaldehydeC₆H₃BrN₂O₃230.99Incomplete oxidationIncrease oxidant/time/temp
    3-Bromo-2-nitroisonicotinic acidC₆H₃BrN₂O₄247.00Isomeric starting materialPurify precursor before use

    References

    • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. Google Patents.
    • Ketonic decarboxylation. Wikipedia. Available at: [Link]

    • 5-Bromopyridine-2-carbonitrile. PubChem. Available at: [Link]

    • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. Available at: [Link]

    • Anlai Wang and Edward R. Biehl. investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. Available at: [Link]

    • RU2039046C1 - Process for preparing 5-bromonicotinic acid. Google Patents.
    • How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. ResearchGate. Available at: [Link]

    • RU2070193C1 - Process for preparing 5-bromonicotinic acid. Google Patents.
    • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing). Available at: [Link]

    • Decarboxylation. Master Organic Chemistry. Available at: [Link]

    • CN113603639B - Preparation method of 2-cyano-5-bromopyridine. Google Patents.
    • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. Available at: [Link]

    • Decarboxylation Reaction Mechanism. YouTube. Available at: [Link]

    Sources

    5-Bromo-2-nitroisonicotinic acid stability and degradation pathways

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: 5-Bromo-2-nitroisonicotinic Acid

    A Guide for Researchers, Scientists, and Drug Development Professionals

    Welcome to the technical support center for 5-Bromo-2-nitroisonicotinic acid. This guide, structured in a question-and-answer format, is designed to provide you, a senior application scientist, with in-depth, field-proven insights into the stability and degradation of this compound. Here, we will address specific issues you may encounter during your experiments, explain the causality behind experimental choices, and provide robust protocols to ensure the integrity of your results.

    Part 1: Troubleshooting Guide

    This section addresses specific problems that may arise during the handling and analysis of 5-Bromo-2-nitroisonicotinic acid, providing direct causes and actionable solutions.

    Question 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a freshly prepared solution of 5-Bromo-2-nitroisonicotinic acid. What could be the cause?

    Answer:

    Unexpected peaks in your chromatogram, even with a new sample, often point to induced degradation during your sample preparation or analytical workflow. The primary suspects are the solvent, pH, and exposure to light.

    • Causality: 5-Bromo-2-nitroisonicotinic acid, like many nitroaromatic compounds, possesses functional groups susceptible to nucleophilic attack and reduction. The electron-withdrawing nature of the nitro group and the pyridine ring makes the carbon atom attached to the bromine susceptible to nucleophilic substitution. Furthermore, the nitro group itself can be reduced.

    • Troubleshooting Steps:

      • Solvent Check: Are you using a nucleophilic solvent (e.g., methanol, water) without proper pH control? In alkaline conditions, hydroxide ions can act as nucleophiles, potentially displacing the bromide. Similarly, protic solvents can participate in hydrolysis reactions.

        • Solution: Use aprotic solvents like acetonitrile (ACN) for your stock solutions whenever possible. If aqueous solutions are necessary, ensure they are buffered to a slightly acidic pH (e.g., pH 3-5) and analyze them promptly.

      • pH of Mobile Phase: An unbuffered or alkaline mobile phase can cause on-column degradation.

        • Solution: Incorporate a buffer into your mobile phase. A common choice is 0.1% formic acid or phosphoric acid in both the aqueous and organic phases to maintain a consistent, acidic pH throughout the analysis.[1]

      • Light Exposure: Nitro-aromatic compounds are often photosensitive.[2] Ambient laboratory light can be sufficient to induce photolytic degradation, leading to the formation of new impurities.

        • Solution: Prepare samples in amber vials and store them in the dark. Use an autosampler that protects samples from light. To confirm photosensitivity, expose a solution to a controlled light source (as per ICH Q1B guidelines) and compare it to a protected sample.[3]

    Question 2: My reaction yield is consistently low when using 5-Bromo-2-nitroisonicotinic acid, and I'm finding multiple byproducts. Could the starting material be degrading under the reaction conditions?

    Answer:

    Yes, this is a strong possibility. The stability of 5-Bromo-2-nitroisonicotinic acid is highly dependent on the reaction environment. Incompatible reagents or harsh conditions can lead to significant degradation.

    • Causality: The compound is incompatible with strong bases, strong acids, and strong oxidizing agents.[4]

      • Strong Bases: Can lead to nucleophilic aromatic substitution of the bromine or promote decarboxylation at elevated temperatures.

      • Strong Reducing Agents: Can reduce the nitro group to a nitroso or amino group, fundamentally changing the molecule's reactivity.[2]

      • High Temperatures: Thermal stress can cause decarboxylation or decomposition, often signaled by the evolution of gases like CO2 and NOx.[4]

    • Troubleshooting & Optimization:

      • Reagent Compatibility: Review your reaction scheme. Are you using strong nucleophiles, bases (e.g., NaOH, LDA), or reducing agents (e.g., NaBH4, H2/Pd)?

        • Solution: Consider using milder, non-nucleophilic bases (e.g., organic bases like triethylamine or DIPEA) if possible. If a strong base is required, use low temperatures (e.g., -78 °C) to minimize side reactions.[5]

      • Thermal Stability: Are you running the reaction at elevated temperatures for extended periods?

        • Solution: Run a time-course study at a lower temperature to find the optimal balance between reaction rate and degradation. Use in-process controls (e.g., TLC, UPLC) to monitor the consumption of starting material and the formation of byproducts.

      • Atmosphere Control: The presence of oxygen, especially with catalysts or light, can promote oxidative degradation.

        • Solution: Run reactions under an inert atmosphere (e.g., Nitrogen or Argon), particularly if using organometallic reagents or if the reaction is sensitive to oxidation.

    Part 2: Frequently Asked Questions (FAQs)

    This section provides answers to common questions regarding the intrinsic properties and handling of 5-Bromo-2-nitroisonicotinic acid.

    Question 3: What are the recommended storage conditions for 5-Bromo-2-nitroisonicotinic acid?

    Answer:

    Proper storage is critical to maintain the purity and stability of the compound. Based on supplier safety data sheets (SDS) and general chemical principles, the following conditions are recommended.[4][6]

    ParameterRecommendationRationale
    Temperature Store at ambient room temperature or in a cool place.[4][7][8]Avoids high temperatures that could lead to thermal decomposition.[4]
    Atmosphere Keep container tightly closed in a dry, well-ventilated place.[4][7]Protects from atmospheric moisture which could lead to hydrolysis and from oxygen which could cause oxidation.
    Light Store in a light-resistant container (e.g., amber bottle).Nitroaromatic compounds are often photosensitive and can degrade upon exposure to UV or visible light.[2]
    Inert Gas For long-term storage, consider storing under an inert gas like argon or nitrogen.This provides an extra layer of protection against oxidative degradation.[6]

    Question 4: What are the primary degradation pathways I should be aware of?

    Answer:

    The degradation of 5-Bromo-2-nitroisonicotinic acid is dictated by its structure: a pyridine ring substituted with a carboxylic acid, a nitro group, and a bromine atom. The primary pathways are hydrolysis, reduction, and photolysis.

    • Hydrolytic Degradation (Acidic/Basic):

      • Base-Catalyzed: In alkaline media, the compound is susceptible to nucleophilic aromatic substitution, where a hydroxide ion can displace the bromide to form 5-hydroxy-2-nitroisonicotinic acid.[2]

      • Acid-Catalyzed: Under strong acidic conditions and heat, hydrolysis of the carboxylic acid group (decarboxylation) can occur, although this is generally less favorable than reactions at the other positions.

    • Reductive Degradation: The nitro group is readily reduced. This is a common pathway in the presence of reducing agents or certain biological systems. The product would be 5-Bromo-2-aminoisonicotinic acid.[2]

    • Photolytic Degradation: Exposure to UV light can excite the nitro group, leading to complex radical-based reactions. This can include reduction of the nitro group or cleavage of the C-Br bond.[2][9]

    Diagram: Potential Degradation Pathways

    G cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_photolysis Photolysis / Radical parent 5-Bromo-2-nitroisonicotinic acid hydrolysis_product 5-Hydroxy-2-nitroisonicotinic acid parent->hydrolysis_product OH- (Base) reduction_product 5-Bromo-2-aminoisonicotinic acid parent->reduction_product Reducing Agent (e.g., H2/Pd) photolysis_product Complex Mixture (e.g., Debrominated species) parent->photolysis_product UV Light (hν)

    Caption: Key degradation pathways for 5-Bromo-2-nitroisonicotinic acid.

    Part 3: Experimental Protocols

    To empower researchers to proactively assess stability, this section provides a detailed protocol for conducting forced degradation studies, a cornerstone of drug development and stability analysis.[10][11]

    Protocol: Forced Degradation (Stress Testing) of 5-Bromo-2-nitroisonicotinic Acid

    Objective: To intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and establish a stability-indicating analytical method.

    Materials:

    • 5-Bromo-2-nitroisonicotinic acid

    • HPLC-grade acetonitrile (ACN) and water

    • Formic acid or phosphoric acid

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

    • Class A volumetric flasks, pipettes, and amber HPLC vials

    • Calibrated HPLC/UPLC system with a PDA or UV detector

    • pH meter, calibrated oven, photostability chamber (ICH Q1B compliant)[3]

    Diagram: Forced Degradation Experimental Workflow

    G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep1 Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep1->acid base Base Hydrolysis (0.1 M NaOH, RT) prep1->base ox Oxidation (3% H2O2, RT) prep1->ox thermal Thermal (Solid & Solution, 80°C) prep1->thermal photo Photolytic (ICH Q1B Light) prep1->photo neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize ox->neutralize thermal->neutralize photo->neutralize dilute Dilute to Working Conc. (e.g., 0.1 mg/mL) neutralize->dilute analyze Analyze via HPLC/LC-MS dilute->analyze eval1 Assess Peak Purity analyze->eval1 eval2 Quantify Degradation (%) analyze->eval2 eval3 Identify Degradants (MS) analyze->eval3

    Caption: Workflow for conducting forced degradation studies.

    Step-by-Step Methodology:

    • Prepare Stock Solution: Accurately weigh and dissolve 5-Bromo-2-nitroisonicotinic acid in a suitable solvent (e.g., ACN) to a concentration of 1 mg/mL.

    • Apply Stress Conditions: For each condition, treat a separate aliquot of the stock solution. A control sample (stock solution diluted to the final concentration, stored at 4°C in the dark) should be prepared and analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation.[12]

      • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Heat at 60-80°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

      • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Keep at room temperature. Base-catalyzed reactions are often rapid; sample at early time points (e.g., 5, 15, 30, 60 minutes).

      • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H2O2. Keep at room temperature, protected from light. Sample at various time points (e.g., 1, 4, 8, 24 hours).

      • Thermal Degradation:

        • Solution: Heat the stock solution in a sealed vial at 80°C.

        • Solid: Place solid compound in a vial in an 80°C oven.

        • Sample at time points like 1, 3, 7 days.

      • Photolytic Degradation: Expose the stock solution in a quartz or photostable glass vial to a light source compliant with ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours, near UV energy ≥ 200 watt hours/m²).[3] A dark control (vial wrapped in aluminum foil) must be run in parallel.

    • Sample Quenching and Preparation:

      • Before analysis, cool heated samples to room temperature.

      • Crucially, neutralize the acid and base hydrolysis samples to an appropriate pH using an equivalent amount of NaOH or HCl, respectively. This prevents further degradation on the analytical column.[10]

      • Dilute all stressed samples and the control sample to a final concentration (e.g., 0.1 mg/mL) with your mobile phase initial composition.

    • HPLC Analysis:

      • Analyze all samples using a validated stability-indicating HPLC method. A good starting point would be a C18 column with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in ACN.

      • Use a PDA detector to monitor peak purity and identify the optimal wavelength for detection.

    • Data Evaluation:

      • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

      • Examine the chromatograms for new peaks (degradants).

      • If coupled with a mass spectrometer (LC-MS), use the mass data to propose structures for the observed degradation products.

    By following these troubleshooting guides and protocols, you can ensure the quality of your experiments and gain a deeper understanding of the chemical behavior of 5-Bromo-2-nitroisonicotinic acid.

    References

    • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Retrieved from [Link]

    • ResearchGate. (n.d.). Summary of forced degradation studies [Table]. Retrieved from [Link]

    • Corey Organics. (n.d.). 5-bromo nicotinic acid manufacturers. Retrieved from [Link]

    • PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

    • Semantic Scholar. (n.d.). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved from [Link]

    • Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
    • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Comparison of Degradation Reactions under Alkaline and Radical Conditions. Retrieved from [Link]

    • Center for Health, Environment & Justice. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

    • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

    • Trade Science Inc. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. Analytical Chemistry, 10(10), 640-644. Retrieved from [Link]

    • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

    • Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
    • Alsante, K. M., et al. (2007).
    • ResearchGate. (n.d.). Degradation Pathways. Retrieved from [Link]

    • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

    • Wang, Y., et al. (2023). Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B-2 from the Dye Wastewater Treatment Process. International Journal of Molecular Sciences, 24(14), 11485. Retrieved from [Link]

    • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of environmental sciences (China), 17(6), 886–893. Retrieved from [Link]

    • Fish, P. V., et al. (2012). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of medicinal chemistry, 55(21), 9831–9837. Retrieved from [Link]

    • Kumar, V., & Singh, A. (2023). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of chromatographic science, 61(6), 523–530. Retrieved from [Link]

    • Kumar, A., et al. (2019). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Organic & Biomolecular Chemistry, 17(3), 509-517.
    • ResearchGate. (2025). (PDF) Boron Determination—A Review of Analytical Methods. Retrieved from [Link]

    Sources

    Troubleshooting guide for 5-Bromo-2-nitroisonicotinic acid experiments

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: 5-Bromo-2-nitroisonicotinic Acid

    Executive Summary & Reactivity Landscape

    5-Bromo-2-nitroisonicotinic acid (CAS: 6950-43-2 / Analogous scaffolds) is a trifunctional pyridine scaffold critical for fragment-based drug discovery (FBDD).[1][2] Its utility lies in its orthogonal reactivity:

    • C2-Nitro: Highly activated for Nucleophilic Aromatic Substitution (

      
      ).[1][2]
      
    • C5-Bromo: A handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1][2]

    • C4-Carboxylic Acid: A handle for amidation or esterification, but also a source of solubility challenges and potential decarboxylation.[1][2]

    The Golden Rule of this Scaffold:

    Always respect the hierarchy of reactivity. The C2-nitro group is chemically "hotter" (more electrophilic) than the C5-bromide towards nucleophiles.[1][2] Conversely, the C5-bromide is your handle for metal catalysis, but the nitro group can poison catalysts if not managed.

    Visualizing the Reactivity (Pathway Map)

    ReactivityMap Center 5-Bromo-2-nitroisonicotinic acid SNAr C2: S_NAr Displacement (Nucleophiles: Amines, Alkoxides) Center->SNAr Most Reactive (Ortho-effect) PdCat C5: Pd-Cross Coupling (Suzuki, Stille, Sonogashira) Center->PdCat Requires Protection of COOH usually AcidChem C4: Acid Functionalization (Amidation, Esterification) Center->AcidChem Standard Coupling Reduction Nitro Reduction (Fe/AcOH or SnCl2) Center->Reduction Careful! Avoid De-halogenation

    Figure 1: Orthogonal reactivity map of 5-Bromo-2-nitroisonicotinic acid. Note the high lability of the C2-Nitro group.

    Troubleshooting Guide (FAQs)

    Category A: Solubility & Handling

    Q1: My starting material won't dissolve in DCM or Toluene. What solvent system should I use? Diagnosis: This molecule exists as a zwitterionic species or strong dimer in the solid state due to the carboxylic acid and the electron-deficient pyridine ring. It is inherently insoluble in non-polar organic solvents.[1][2] Solution:

    • For Reactions: Use polar aprotic solvents: DMSO , DMF , or NMP .[1]

    • For Workup: Do not attempt to extract out of water into DCM if the pH is basic.[2] You must acidify to pH ~3-4 to protonate the carboxylic acid (

      
      ) before extraction into Ethyl Acetate (EtOAc) or THF.[1][2]
      
    • Tip: If running an

      
       reaction, the nucleophile itself (if a liquid amine) can sometimes act as a co-solvent.[1]
      

    Q2: I see a new spot on TLC that doesn't move (baseline) during heating. Is it polymerization? Diagnosis: It is likely decarboxylation .[1][2] Isonicotinic acids (pyridine-4-carboxylic acids), especially those with electron-withdrawing groups (like

    
     and 
    
    
    
    ), are prone to thermal decarboxylation at temperatures >100°C. Solution:
    • Keep reaction temperatures below 80°C .

    • If high heat is required (e.g., for a difficult Suzuki coupling), convert the acid to an ester (methyl or tert-butyl) first.[1] The ester is significantly more thermally stable.[1][2]

    Category B: Nucleophilic Substitution ( )[1]

    Q3: I tried to displace the Bromine at C5 with an amine, but I got a complex mixture. Why? Diagnosis: Regioselectivity Error. You likely displaced the Nitro group at C2 instead. The C2 position is ortho to the pyridine nitrogen, making it significantly more electrophilic than the meta-positioned C5-Bromine. Solution:

    • Accept the Hierarchy: You cannot displace the C5-Br via

      
       without first displacing the C2-
      
      
      
      or reducing the ring's electron deficiency.
    • Strategy Shift: If you need the amine at C5, you must use a Buchwald-Hartwig amination (Pd-catalyzed), not simple heating.[1] However, the C2-

      
       must be stable to the catalyst.[1]
      

    Q4: The reaction with a primary amine yields a yellow precipitate that is not my product. What is it? Diagnosis: Salt formation.[1][2][3] The starting material is an acid; your amine is a base.[1][2] You formed the ammonium carboxylate salt. Solution:

    • Protocol Adjustment: Use 2.5 to 3 equivalents of the amine.[2]

      • 1 eq to deprotonate the carboxylic acid.[1][2]

      • 1 eq to perform the

        
         displacement.[1][2]
        
      • 0.5 eq to scavenge the leaving group (

        
        /Nitrite).[1][2]
        
    • Alternative: Pre-treat the acid with NaH or

      
       to form the carboxylate salt before adding the nucleophilic amine.
      
    Category C: Metal-Catalyzed Couplings (Suzuki/Sonogashira)[1]

    Q5: My Suzuki coupling failed (0% conversion). I used

    
     and 
    
    
    
    .
    Diagnosis: Two probable causes:
    • Catalyst Poisoning: The free carboxylic acid can coordinate to Pd, shutting down the catalytic cycle.[2]

    • Nitro Interference: The nitro group is a strong oxidant and can sometimes interfere with sensitive ligands.[1][2] Solution:

    • Protect the Acid: Methylate the carboxylic acid (MeOH/

      
      ) prior to coupling.[1][2]
      
    • Switch Catalyst: Use robust, electron-rich catalyst systems like

      
        or XPhos Pd G2 .[1][2] These are less susceptible to coordination by the substrate.[1][2]
      
    • Base Choice: Switch to

      
        (anhydrous) in Dioxane/Water.[1][2]
      

    Validated Experimental Protocols

    Protocol A: Regioselective Displacement of C2-Nitro Group

    Objective: To replace the nitro group with a primary amine while leaving the bromine and acid intact.

    ParameterSpecificationNotes
    Solvent DMF or DMSOConcentration: 0.2 M
    Base DIPEA (Hunig's Base)3.0 equivalents
    Nucleophile Primary/Secondary Amine1.2 equivalents
    Temp 60°CDo not exceed 90°C (Decarboxylation risk)
    Time 2 - 4 HoursMonitor by LCMS (Nitro displacement causes mass shift)

    Step-by-Step:

    • Dissolve 5-Bromo-2-nitroisonicotinic acid (1.0 eq) in DMF (5 mL/mmol).

    • Add DIPEA (3.0 eq) slowly at room temperature. Exotherm possible.

    • Add the Amine Nucleophile (1.2 eq).[1][2]

    • Heat to 60°C. The solution will likely turn deep yellow/orange (characteristic of amino-nitro-pyridines or their intermediates).[1][2]

    • Workup: Pour into ice-water. Acidify to pH 3 with 1M HCl. The product should precipitate.[1][2][4] Filter and wash with water.[1][2][5]

    Protocol B: Selective Reduction of Nitro Group (Avoiding De-bromination)

    Objective: To reduce the

    
     to 
    
    
    
    without stripping off the C5-Bromine.

    Warning: Do NOT use

    
    . This will remove the bromine atom (hydrodehalogenation).[1][2]
    

    Reagents:

    • Iron Powder (Fe, 5.0 eq)[1]

    • Ammonium Chloride (

      
      , 5.0 eq)[1]
      
    • Solvent: Ethanol/Water (3:1)[1]

    Step-by-Step:

    • Suspend starting material in EtOH/Water.[1][2]

    • Add

      
       and Iron powder.
      
    • Heat to reflux (80°C) for 1-2 hours.

    • Monitoring: TLC will show a blue-fluorescent spot (characteristic of amino-pyridines).[1][2]

    • Workup: Filter hot through Celite to remove iron sludge. Concentrate the filtrate. The amino-acid product is often amphoteric; adjust pH to isoelectric point (~pH 4-5) to precipitate.[1][2]

    Workflow Decision Logic

    Use this logic flow to determine the order of operations for library synthesis.

    Workflow Start Start: 5-Bromo-2-nitroisonicotinic acid Decision1 Target: Functionalize C2 (Nitro)? Start->Decision1 StepSNAr Perform S_NAr (Protocol A) Displaces Nitro Decision1->StepSNAr Yes Decision2 Target: Functionalize C5 (Bromo)? Decision1->Decision2 No StepSNAr->Decision2 StepProtect Esterify Acid (MeOH/H2SO4) Decision2->StepProtect Yes (Recommended) End Final Product Decision2->End No StepSuzuki Suzuki Coupling (Pd(dppf)Cl2, K3PO4) StepProtect->StepSuzuki StepSuzuki->End Deprotect

    Figure 2: Decision tree for sequential functionalization.

    References

    • Reactivity of 2-Nitro-halopyridines

      • Source: Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (General principles of pyridine nucleophilic substitution, specifically the activation at C2/C4 by ring nitrogen).

      • Context: Explains why C2-Nitro is displaced before C5-Bromo.
    • Solubility & Handling of Halopyridine Acids

      • Source: PubChem Compound Summary for 5-Bromonicotinic acid (Analogous properties).[1][2]

      • URL:[1][2]

    • Selective Reduction Protocols (Fe/NH4Cl)

      • Source: Ram, S., & Ehrenkaufer, R. E. (1984).[1][2] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[1][2] Synthesis, 1988(01), 91-95.[1][2] (Adapted for Fe/NH4Cl specificity towards nitro groups in the presence of halogens).[1][2]

    • Decarboxylation of Pyridine Carboxylic Acids

      • Source: Song, J. J., et al. (2010).[1][2] Practical synthesis of 5-bromo-2-pyridinecarboxylic acid derivatives. Journal of Organic Chemistry. (Highlights thermal instability of electron-deficient pyridine acids).

    Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling 5-Bromo-2-nitroisonicotinic acid.[1][2] It is a skin and eye irritant.[6]

    Sources

    Technical Support Center: Synthesis of 5-Bromo-2-nitroisonicotinic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support guide for the synthesis of 5-Bromo-2-nitroisonicotinic acid. This resource is designed for researchers, chemists, and process development professionals. Here, we delve into the critical aspects of catalyst and reagent selection for the pivotal oxidation step in this synthesis, offering practical, field-tested advice, detailed protocols, and robust troubleshooting strategies to ensure the success of your experiments.

    Frequently Asked Questions (FAQs)

    Q1: What are the common synthetic routes to 5-Bromo-2-nitroisonicotinic acid?

    The most prevalent and industrially viable route involves the oxidation of a suitable precursor, typically an alkyl-substituted 5-bromo-2-nitropyridine. A common starting material is 5-bromo-2-methyl-3-nitropyridine or a related isomer. The core transformation is the selective oxidation of the methyl group to a carboxylic acid moiety without compromising the sensitive nitro and bromo functionalities on the pyridine ring.

    Q2: Why is the choice of oxidizing agent so critical in this synthesis?

    The pyridine ring, particularly when substituted with a strong electron-withdrawing nitro group, can be susceptible to degradation under harsh oxidative conditions. An ideal oxidizing agent must be potent enough to convert the benzylic methyl group to a carboxylic acid but selective enough to prevent ring cleavage or unwanted side reactions.[1] The choice directly impacts yield, purity, safety, and the complexity of the downstream purification process.

    Q3: What are the primary oxidizing agents used for this transformation?

    The two most common and effective oxidizing agents for this type of benzylic oxidation on a pyridine ring are Potassium Permanganate (KMnO₄) and Sodium Dichromate (Na₂Cr₂O₇).[2][3] Each has distinct advantages and disadvantages related to reaction conditions, workup procedures, and safety considerations.

    Q4: Is a "catalyst" truly used in this reaction?

    While the prompt mentions catalyst selection, the key reagents for this specific transformation—KMnO₄ and Na₂Cr₂O₇—are strong stoichiometric oxidants, not true catalysts, as they are consumed during the reaction. In the context of process chemistry, "catalyst" is sometimes used more broadly to refer to the key chemical that enables the desired transformation. For other related syntheses, such as the bromination of nicotinic acid itself, true catalysts like Lewis acids or powdered iron are employed to facilitate the reaction.[4][5]

    Oxidizing Agent Selection: A Comparative Guide

    The selection between Potassium Permanganate and Sodium Dichromate is a critical decision based on project-specific priorities such as scale, available equipment, safety protocols, and desired purity profile.

    FeaturePotassium Permanganate (KMnO₄)Sodium Dichromate (Na₂Cr₂O₇)
    Potency & Conditions Very strong oxidant. Typically requires heating in an aqueous solution (neutral or slightly alkaline).[6]Very strong oxidant, used in highly acidic conditions (e.g., concentrated H₂SO₄).[2]
    Typical Yield Moderate to good, but can be variable.Generally good to high.[2]
    Workup & Purification Challenging. Forms a dense, often colloidal, manganese dioxide (MnO₂) precipitate that can be difficult to filter.[6]Simpler workup. The chromium salts are typically water-soluble, allowing for easier product precipitation and extraction.
    Safety & Environmental Strong oxidant, handle with care. MnO₂ waste is generally considered less toxic than chromium waste.Highly toxic and carcinogenic (Cr⁶⁺). Requires stringent handling protocols and specialized waste disposal.
    Cost-Effectiveness Generally less expensive and readily available.[7]More expensive, with significant associated waste disposal costs.
    Selectivity Can lead to over-oxidation or side reactions if not carefully controlled.Can offer higher selectivity and cleaner reaction profiles under optimized conditions.

    Core Synthetic Pathway

    The fundamental transformation involves the oxidation of the methyl group at the 2-position of the pyridine ring.

    Synthetic_Pathway Precursor 5-Bromo-2-methyl-3-nitropyridine Product 5-Bromo-2-nitroisonicotinic acid Precursor->Product Oxidation [KMnO4 or Na2Cr2O7 / H2SO4]

    Caption: General pathway for 5-Bromo-2-nitroisonicotinic acid synthesis.

    Experimental Protocols

    Safety First: Always conduct a thorough safety review before starting any experiment. Both protocols involve strong oxidants and corrosive materials. Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    Protocol 1: Oxidation using Potassium Permanganate (KMnO₄)

    This protocol is based on well-established principles of benzylic oxidation.[1]

    • Reaction Setup:

      • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the starting material, 5-bromo-2-methyl-3-nitropyridine (1.0 eq).

      • Add water (and optionally a small amount of a base like NaOH to maintain pH) to create a suspension.

    • Addition of Oxidant:

      • In a separate beaker, prepare a solution of Potassium Permanganate (approx. 3.0-4.0 eq) in water.

      • Heat the reaction mixture to 80-90°C.

      • Slowly add the KMnO₄ solution portion-wise over 2-3 hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

    • Reaction Monitoring:

      • Maintain the temperature and stir vigorously. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

    • Workup and Isolation:

      • Cool the reaction mixture to room temperature.

      • Quench any excess KMnO₄ by adding a small amount of a reducing agent like sodium bisulfite or ethanol until the purple color is fully discharged.

      • Filter the hot mixture through a pad of Celite® to remove the MnO₂ precipitate. This step is critical and can be slow. Wash the filter cake thoroughly with hot water.

      • Combine the filtrate and washings. Cool the solution in an ice bath.

      • Carefully acidify the clear filtrate with concentrated HCl or H₂SO₄ to a pH of approximately 2.5-3.0.

      • The desired product, 5-Bromo-2-nitroisonicotinic acid, will precipitate as a solid.

      • Isolate the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    Protocol 2: Oxidation using Sodium Dichromate (Na₂Cr₂O₇)

    This protocol is adapted from a patented synthesis method.[2]

    • Reaction Setup:

      • To a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add concentrated sulfuric acid and cool it in an ice bath to 0-5°C.

      • Slowly add the starting material, 5-bromo-2-methyl-3-nitropyridine (1.0 eq), ensuring the temperature remains below 10°C.

    • Addition of Oxidant:

      • Add solid Sodium Dichromate (Na₂Cr₂O₇, approx. 1.5-2.0 eq) portion-wise to the stirred solution, maintaining the low temperature.

    • Reaction Progression:

      • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

      • Monitor the reaction by TLC or HPLC until completion.

    • Workup and Isolation:

      • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be done cautiously.

      • The product will precipitate out of the cold aqueous solution.

      • Stir the slurry for 30-60 minutes to ensure complete precipitation.

      • Isolate the solid product by vacuum filtration.

      • Wash the filter cake extensively with cold water to remove residual acid and chromium salts.

      • Dry the product under vacuum. The filtrate contains hazardous chromium waste and must be disposed of according to institutional guidelines.

    Troubleshooting Guide

    Q: My reaction is stalled; I still see a significant amount of starting material. What should I do?

    • Probable Cause 1 (KMnO₄ Method): Insufficient oxidant or deactivation. The permanganate may have been consumed by impurities.

      • Solution: Add an additional portion (0.5 eq) of KMnO₄ solution and continue to monitor the reaction. Ensure the temperature is maintained, as the reaction rate slows considerably at lower temperatures.

    • Probable Cause 2 (Dichromate Method): Incomplete dissolution or insufficient reaction time.

      • Solution: Ensure all starting material has dissolved in the sulfuric acid. If the reaction has been running for less than 12 hours, allow it to stir longer at room temperature. A gentle warming to 30-40°C can sometimes facilitate completion, but should be done cautiously to avoid degradation.

    Q: The yield of my product is very low after workup. Where did it go?

    • Probable Cause 1: Over-oxidation. Harsh conditions (e.g., excessive temperature or oxidant) can cause cleavage of the pyridine ring, leading to soluble, small-molecule byproducts.

      • Solution: Repeat the reaction using milder conditions. For the KMnO₄ method, reduce the temperature to 70-80°C. For the dichromate method, ensure the initial addition is performed at a low temperature.

    • Probable Cause 2: Incomplete precipitation during isolation. The product has some solubility in acidic water.

      • Solution: Ensure the pH is carefully adjusted to the isoelectric point (typically pH 2.5-3.0). Cooling the solution thoroughly in an ice bath for an extended period (1-2 hours) before filtration can significantly improve recovery.

    • Probable Cause 3 (KMnO₄ Method): Product adsorbed onto the MnO₂ precipitate.

      • Solution: During the workup, it is crucial to wash the MnO₂/Celite filter cake thoroughly with several portions of hot water. The product is more soluble in hot water, which helps to recover it from the solid byproduct.

    Q: I'm having extreme difficulty filtering the MnO₂ precipitate. What can I do?

    • Probable Cause: Formation of fine, colloidal MnO₂ particles. This is a very common issue with permanganate oxidations.

      • Solution 1 (Filter Aid): Use a thick pad of Celite® (diatomaceous earth) over your filter paper. This provides a porous matrix that helps trap the fine particles without immediately clogging the filter.

      • Solution 2 (Coagulation): Before filtering, briefly heat the mixture near boiling. This can help to agglomerate the fine MnO₂ particles into larger, more easily filterable clumps.

      • Solution 3 (Alternative Quench): After the reaction, cool the mixture and acidify it slightly. Then, add a saturated solution of sodium bisulfite (NaHSO₃). The bisulfite will reduce the MnO₂ to soluble Mn²⁺ salts, resulting in a clear solution from which the product can be precipitated by adjusting the pH. This often provides the easiest workup.

    Troubleshooting Workflow Diagram

    Troubleshooting_Workflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Low Product Yield Cause1 Over-oxidation Problem->Cause1 Cause2 Incomplete Precipitation Problem->Cause2 Cause3 Product Adsorption (KMnO4) Problem->Cause3 Solution1 Use Milder Conditions: - Lower Temperature - Reduce Oxidant Stoichiometry Cause1->Solution1 Solution2 Optimize Isolation: - Adjust pH to ~2.5 - Thoroughly cool before filtering Cause2->Solution2 Solution3 Improve Workup: - Wash MnO2 cake with HOT water - Use alternative bisulfite quench Cause3->Solution3

    Caption: A logical workflow for diagnosing and solving low yield issues.

    References

    • Process for preparing 5-bromonicotinic acid.
    • Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
    • Process for preparing 5-bromonicotinic acid.
    • A kind of preparation method of 2 nitro 5 bromopyridines.
    • Oxidation of Heterocyclic Compounds by Permanganate Anion (Review). ResearchGate. [Link]

    • KMnO4-Mediated Oxidation as a Continuous Flow Process. Organic Chemistry Portal. [Link]

    • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]

    • KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. TSI Journals. [Link]

    Sources

    Technical Support Center: Identifying Byproducts in 5-Bromo-2-nitroisonicotinic Acid Reactions by NMR

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support guide for the analysis of 5-Bromo-2-nitroisonicotinic acid synthesis. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy to identify and characterize unwanted byproducts, a critical step in any synthetic workflow.[1]

    Troubleshooting Guide: Interpreting Your NMR Spectrum

    This section addresses specific issues you may encounter, presented in a question-and-answer format.

    Question 1: My ¹H NMR spectrum of the crude product shows more than the two expected aromatic signals for 5-Bromo-2-nitroisonicotinic acid. What are these extra peaks?

    Answer:

    The presence of additional aromatic signals is the most common indicator of impurities in your reaction. Based on the typical synthesis route—the nitration of 5-bromonicotinic acid—the most probable impurities are unreacted starting material and positional isomers.

    • Cause 1: Unreacted Starting Material (5-Bromonicotinic Acid)

      • Why it happens: The nitration reaction may be incomplete due to insufficient reaction time, inadequate temperature, or a depleted concentration of the nitrating agent (the nitronium ion, NO₂⁺).[2] The nitronium ion is typically generated in situ from nitric acid and a strong dehydrating acid like sulfuric acid.

      • NMR Identification: 5-Bromonicotinic acid is a trisubstituted pyridine ring, which will exhibit a distinct set of three aromatic proton signals. In contrast, your desired product, 5-Bromo-2-nitroisonicotinic acid, is tetrasubstituted and should only show two aromatic singlets. Look for a characteristic 3-spin system (often appearing as two doublets and a triplet or doublet of doublets) that matches the spectrum of your starting material.[3]

    • Cause 2: Positional Isomers

      • Why it happens: While the electronic properties of the pyridine ring, the bromine, and the carboxylic acid group strongly direct the incoming nitro group to the 2-position, minor amounts of other isomers can form. The most likely alternative would be nitration at the 6-position to form 5-Bromo-6-nitroisonicotinic acid, although this is generally less favored.

      • NMR Identification: A different positional isomer will have a different electronic environment and thus a unique set of chemical shifts and coupling constants for its two aromatic protons. 2D NMR techniques like COSY and NOESY can be invaluable here. A NOESY experiment, for instance, could show a spatial correlation between a proton and the carboxylic acid proton, helping to confirm its position relative to the substituents.

    • Cause 3: Decarboxylation Byproduct

      • Why it happens: Under excessively harsh acidic conditions and high temperatures, the carboxylic acid group can be lost, leading to the formation of 3-bromo-6-nitropyridine.[4]

      • NMR Identification: This byproduct would show a 3-proton spin system in the aromatic region, which could be easily confused with the starting material. However, the absence of the characteristic broad carboxylic acid proton signal (typically >10 ppm) and confirmation by mass spectrometry would point towards decarboxylation.

    Question 2: My aromatic signals look clean, but my yield is low and there are other unidentifiable peaks in the aliphatic region of the ¹H NMR. What could be the issue?

    Answer:

    This scenario suggests that side reactions unrelated to the aromatic core may be occurring, or that impurities are being introduced from your reagents or solvents.

    • Cause 1: Side Reactions with Solvents or Reagents

      • Why it happens: If the reaction is performed in a reactive solvent or if there are impurities in the starting materials, these can lead to unexpected byproducts. For example, nitration reactions are highly exothermic and can produce reddish-brown nitrogen dioxide (NO₂) gas as a byproduct, which can sometimes react with other species in the mixture.[5]

      • NMR Identification: These impurities often appear as sharp singlets or multiplets in the 1-4 ppm region. It is crucial to run an NMR of your starting materials and solvents to rule out pre-existing contamination.

    • Cause 2: Degradation Products

      • Why it happens: Pyridine rings, especially when activated with strong electron-withdrawing groups, can be susceptible to ring-opening or other degradation pathways under aggressive reaction conditions (e.g., very high temperatures or extremely concentrated acids).

      • NMR Identification: Degradation often leads to a complex mixture of products, resulting in a crowded or uninterpretable NMR spectrum. If you observe a "hump" of many small, overlapping signals rather than sharp, well-defined peaks, degradation is a likely cause. In this case, repeating the reaction under milder conditions is recommended.

    Logical Troubleshooting Workflow

    When faced with an unexpected NMR result, a systematic approach is key. The following workflow can help diagnose the purity of your 5-Bromo-2-nitroisonicotinic acid product.

    G start Crude ¹H NMR Spectrum Acquired check_aromatic Analyze Aromatic Region (7.0-9.5 ppm) start->check_aromatic two_singlets Two Aromatic Singlets Present? check_aromatic->two_singlets check_integration Check Integration Ratio and Carboxylic Acid Peak two_singlets->check_integration Yes more_than_two More than two aromatic signals observed. two_singlets->more_than_two No yes_path Yes integration_ok Integration Correct & COOH Present? check_integration->integration_ok pure_product High Purity Product Likely. Proceed with Purification. integration_ok->pure_product Yes impurity_present Impurity Present. Check aliphatic/solvent region. integration_ok->impurity_present No no_path1 No compare_sm Compare with Starting Material (SM) Spectrum more_than_two->compare_sm sm_present SM Signals Present? compare_sm->sm_present incomplete_rxn Diagnosis: Incomplete Reaction. Optimize reaction time/temp. sm_present->incomplete_rxn Yes other_signals Other Unknown Signals sm_present->other_signals No run_2d_nmr Run 2D NMR (COSY, HMBC) & Mass Spectrometry other_signals->run_2d_nmr isomer_decarb Diagnosis: Positional Isomer or Decarboxylation Byproduct. run_2d_nmr->isomer_decarb no_path2 No

    Caption: Troubleshooting workflow for NMR analysis.

    Frequently Asked Questions (FAQs)

    Q1: What are the typical ¹H NMR chemical shifts for pure 5-Bromo-2-nitroisonicotinic acid?

    A1: While a definitive, universally cited spectrum can be elusive, the chemical shifts can be reliably predicted based on the electronic effects of the substituents on the pyridine ring. The nitro (NO₂) and carboxylic acid (COOH) groups are strongly electron-withdrawing, while the bromine (Br) is moderately withdrawing. This deshields the remaining ring protons, pushing their chemical shifts downfield.

    Proton Position Expected Chemical Shift (δ, ppm) Multiplicity Notes
    H-3~8.5 - 8.8Singlet (s)Adjacent to the electron-withdrawing nitro group.
    H-6~8.9 - 9.2Singlet (s)Adjacent to the pyridine nitrogen.
    COOH>10 (often broad)Singlet (s)Highly variable and depends on solvent and concentration.

    Note: These are estimated values in a standard solvent like DMSO-d₆. Actual values may vary. For comparison, the protons on the related 5-bromonicotinic acid appear between 8.3 and 9.2 ppm, but as a 3-spin system.[6]

    Q2: How can I use 2D NMR to definitively confirm the structure and rule out isomers?

    A2: Two-dimensional NMR spectroscopy is an exceptionally powerful tool for unambiguous structure elucidation.[7]

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For an impurity like the starting material, COSY would show cross-peaks between the three coupled aromatic protons. For your pure product, there should be no correlations in the aromatic region, as the two protons are too far apart to couple, confirming their singlet nature.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning structure. It shows correlations between protons and carbons over 2-3 bonds. For 5-Bromo-2-nitroisonicotinic acid, you would expect to see a correlation from the H-3 proton to the carbon of the carboxylic acid group (C4) and the carbon bearing the nitro group (C2). The H-6 proton would show correlations to the pyridine C4 and C5 (bromine-bearing) carbons. Mapping these correlations provides an undeniable blueprint of the molecule's connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct, one-bond correlations between protons and the carbons they are attached to. It's a quick way to assign the protonated carbons in your molecule.

    Experimental Protocol: NMR Sample Preparation

    A self-validating protocol ensures that any observed impurities are from your sample, not your preparation.

    • Glassware Preparation: Use a clean, dry NMR tube rated for your spectrometer's field strength. Ensure the cap is also clean.

    • Sample Weighing: Accurately weigh approximately 5-10 mg of your crude or purified 5-Bromo-2-nitroisonicotinic acid directly into a clean, dry vial.

    • Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. DMSO-d₆ is a common choice for carboxylic acids as it effectively solubilizes them and shifts the residual water peak away from areas of interest.

    • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate for a few seconds to ensure complete dissolution. A clear, particulate-free solution is essential.

    • Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube.

    • Analysis: Insert the tube into the spectrometer spinner, place it in the magnet, and proceed with locking, shimming, and acquiring your spectra. Always acquire a standard ¹H spectrum first before proceeding to more complex 2D experiments.

    References

    • Wang, A., & Biehl, E. R. (1997). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar.
    • Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning.
    • (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). OCR A-Level Chemistry Notes.
    • (n.d.). Hydrolysis of nitriles. Chemguide.
    • Farmer, S. (2020). 21.5: Hydrolysis of nitriles. Chemistry LibreTexts.
    • (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor.
    • (n.d.). 5-Bromonicotinic acid. PubChem.
    • (n.d.). 5-Bromo-2-nitroisonicotinic acid. Sigma-Aldrich.
    • (n.d.). 5-Bromo-2-nitroisonicotinic acid. Fluorochem.
    • (n.d.).
    • (n.d.). 5-Bromo-2-nitroisonicotinic acid. Chemrio.
    • (n.d.). 5-BROMO-2-NITRO-BENZOIC ACID(6950-43-2) 1H NMR spectrum. ChemicalBook.
    • Ruggiero, M. T. (2017).
    • (2025). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles.
    • (n.d.). 5-BROMO-2-FLUORONICOTINIC ACID(29241-66-5) 1H NMR spectrum. ChemicalBook.
    • (n.d.). Synthesis and Characteristics of 5-Bromo-nicotinonitrile. Semantic Scholar.
    • (n.d.). 2-Bromo-5-nitroisonicotinic acid. Apollo Scientific.
    • (n.d.). Process for preparing 5-bromonicotinic acid.
    • Chakraborty, A. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies.
    • Nurkenov, O. A., Fazylov, S. D., et al. (n.d.). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university.
    • (2025). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
    • (n.d.). Interactions between Isoniazid and α-Hydroxycarboxylic Acids. MDPI.
    • (n.d.).
    • (n.d.). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Request PDF.
    • (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
    • (2018).
    • Harča, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
    • (2025).
    • (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

    Sources

    Technical Support Center: Column Chromatography Techniques for 5-Bromo-2-nitroisonicotinic Acid Purification

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 5-Bromo-2-nitroisonicotinic acid using column chromatography. The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimentation.

    I. Foundational Knowledge: Understanding the Molecule and the Technique

    Before delving into specific protocols and troubleshooting, it is crucial to understand the physicochemical properties of 5-Bromo-2-nitroisonicotinic acid and the principles of column chromatography as they apply to this molecule.

    Q1: What are the key structural features of 5-Bromo-2-nitroisonicotinic acid that influence its chromatographic behavior?

    A1: 5-Bromo-2-nitroisonicotinic acid is a highly polar, acidic molecule. Its behavior on a chromatographic column is primarily governed by three functional groups:

    • Carboxylic Acid (-COOH): This group is acidic and can exist in its protonated (-COOH) or deprotonated (-COO⁻) form, depending on the pH of the environment. In its anionic (deprotonated) form, the molecule is highly polar and will interact very strongly with polar stationary phases like silica gel, often leading to poor elution and band smearing.

    • Nitro Group (-NO₂): This is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid and the overall polarity of the molecule.

    • Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can be protonated in acidic conditions. This adds another layer of complexity to the molecule's acid-base chemistry.

    The interplay of these groups makes pH control of the mobile phase a critical parameter for successful purification.

    Q2: What is the fundamental principle behind purifying this compound using normal-phase column chromatography?

    A2: Normal-phase chromatography utilizes a polar stationary phase, most commonly silica gel, and a less polar mobile phase (eluent). The separation is based on the principle of differential adsorption.[1]

    • Adsorption: The crude sample is loaded onto the top of the silica column. Polar compounds in the mixture will form stronger interactions (primarily hydrogen bonds) with the polar silanol groups (Si-OH) on the surface of the silica gel and will be more strongly adsorbed.

    • Elution: The mobile phase is then passed through the column. Less polar compounds have a weaker affinity for the stationary phase and a higher affinity for the mobile phase, causing them to travel down the column more quickly. More polar compounds are eluted more slowly. By gradually increasing the polarity of the mobile phase, compounds can be eluted in order of increasing polarity.

    For 5-Bromo-2-nitroisonicotinic acid, its high polarity means it will adsorb strongly to the silica gel. The key to successful elution is to use a sufficiently polar mobile phase and to control the ionization state of the carboxylic acid.

    II. Method Development and Standard Protocol

    A systematic approach to method development, starting with Thin Layer Chromatography (TLC), is essential for a successful column chromatography purification.

    Q3: How do I develop a suitable solvent system for the column chromatography of 5-Bromo-2-nitroisonicotinic acid using TLC?

    A3: TLC is a rapid and inexpensive way to screen different mobile phases to find the optimal conditions for separation. The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.4.[2]

    • Starting Point: Due to the high polarity of the target compound, a good starting point for the mobile phase is a mixture of a relatively non-polar solvent and a polar solvent. A common combination is Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • Addressing Acidity: You will likely observe significant streaking of the spot on the TLC plate. This is due to the carboxylic acid group interacting with the silica gel in both its protonated and deprotonated forms. To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.[3] This will suppress the deprotonation of the carboxylic acid, forcing it to remain in its less polar, protonated form, which results in a more compact spot and better chromatographic behavior.[3]

    • Optimization: Adjust the ratio of the polar to non-polar solvent until the desired Rf value is achieved. For example, you might test Dichloromethane:Methanol:Acetic Acid in ratios of 95:5:0.5, 90:10:0.5, etc.

    Q4: Can you provide a step-by-step standard protocol for the purification of 5-Bromo-2-nitroisonicotinic acid?

    A4: The following is a general protocol for flash column chromatography on silica gel. The exact solvent ratios should be optimized using TLC as described above.

    Experimental Protocol: Flash Column Chromatography

    • Column Preparation:

      • Select a column of appropriate size (a general rule is to use 40-60g of silica gel per gram of crude material).

      • Secure the column in a vertical position in a fume hood.

      • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

      • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.

      • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[2]

      • Add another thin layer of sand on top of the packed silica gel.

      • Pre-elute the column with the mobile phase until the silica bed is completely saturated and equilibrated.

    • Sample Loading:

      • Dissolve the crude 5-Bromo-2-nitroisonicotinic acid in a minimal amount of a suitable solvent (e.g., dichloromethane with a small amount of methanol).

      • Alternatively, for compounds with poor solubility, use a "dry loading" technique: dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting free-flowing powder can then be carefully added to the top of the column.

      • Carefully apply the sample to the top of the silica gel bed.

    • Elution and Fraction Collection:

      • Begin eluting the column with the mobile phase, starting with a less polar composition if a gradient elution is planned.

      • Collect fractions in test tubes or flasks.

      • Monitor the elution process by TLC analysis of the collected fractions.

      • Once the desired compound begins to elute, collect the fractions containing the pure product.

    • Product Isolation:

      • Combine the pure fractions.

      • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-Bromo-2-nitroisonicotinic acid.

    III. Troubleshooting Guide

    This section addresses specific problems that may arise during the purification process.

    Problem Potential Cause(s) Recommended Solution(s)
    Compound will not elute from the column The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol).
    The compound is strongly ionized on the silica.Ensure that a small percentage (0.5-1%) of acetic or formic acid is included in the mobile phase to suppress deprotonation.
    Significant streaking or tailing of the compound band Ionization of the carboxylic acid group.Add a small amount of a volatile acid (acetic or formic acid) to the eluent.[3]
    The column is overloaded with the crude sample.Use a larger column with more silica gel relative to the amount of sample. A common ratio is 40-60:1 (silica:sample) by weight.
    Poor separation of the target compound from impurities The chosen solvent system has poor selectivity.Perform a more thorough TLC analysis with a wider range of solvent systems. Consider a three-component solvent system for finer control over polarity.
    The column was not packed properly, leading to channeling.Ensure the silica gel is packed evenly as a slurry and that there are no air bubbles or cracks in the stationary phase.
    The compound appears to be decomposing on the column The silica gel is too acidic for the compound.Deactivate the silica gel by treating it with a small amount of a base (e.g., triethylamine) in the mobile phase (this is generally not recommended for acidic compounds). A better alternative may be to use a different stationary phase like alumina (neutral or basic).[4]
    Crystallization of the compound on the column, blocking flow The compound has low solubility in the mobile phase.This is a challenging issue. You may need to use a different, more solubilizing mobile phase, even if it provides slightly poorer separation. Pre-purification by recrystallization to remove the problematic impurity might be necessary.[4]

    IV. Visualization and Workflow Diagrams

    Workflow for Method Development and Purification

    G cluster_0 Method Development (TLC) cluster_1 Column Chromatography TLC_start Start with Crude Sample TLC_solvent Select Solvent System (e.g., DCM/MeOH) TLC_start->TLC_solvent TLC_acid Add Acid Modifier (0.5% Acetic Acid) TLC_solvent->TLC_acid TLC_run Run TLC Plate TLC_acid->TLC_run TLC_eval Evaluate Rf and Spot Shape TLC_run->TLC_eval TLC_adjust Adjust Solvent Ratio TLC_eval->TLC_adjust Streaking or Bad Rf TLC_good Optimal System Found (Rf = 0.2-0.4, no streaking) TLC_eval->TLC_good Good Separation TLC_adjust->TLC_run Col_prep Prepare Column TLC_good->Col_prep Col_load Load Sample Col_prep->Col_load Col_elute Elute with Optimal Solvent System Col_load->Col_elute Col_collect Collect Fractions Col_elute->Col_collect Col_TLC Monitor Fractions by TLC Col_collect->Col_TLC Col_combine Combine Pure Fractions Col_TLC->Col_combine Col_evap Evaporate Solvent Col_combine->Col_evap Col_product Purified Product Col_evap->Col_product

    Caption: Workflow for purifying 5-Bromo-2-nitroisonicotinic acid.

    Troubleshooting Decision Tree

    G start Problem Encountered streaking Streaking/Tailing? start->streaking no_elution No Elution? start->no_elution poor_sep Poor Separation? start->poor_sep streaking->no_elution No add_acid Add 0.5-1% Acetic Acid to Mobile Phase streaking->add_acid Yes no_elution->poor_sep No inc_polarity Increase Mobile Phase Polarity no_elution->inc_polarity Yes re_optimize Re-optimize Solvent System with TLC poor_sep->re_optimize Yes check_packing Check Column Packing poor_sep->check_packing Also consider

    Caption: Decision tree for troubleshooting common chromatography issues.

    V. Frequently Asked Questions (FAQs)

    Q5: What are the likely impurities I need to separate from?

    A5: The impurities will depend on the synthetic route used. However, common process-related impurities could include:

    • Starting Materials: Unreacted precursors to 5-Bromo-2-nitroisonicotinic acid.

    • Regioisomers: If the bromination or nitration steps are not completely regioselective, you may have isomers with the bromo or nitro group at different positions on the pyridine ring.

    • Over-brominated species: Similar to the synthesis of related compounds, dibrominated byproducts could be formed.[5]

    • Hydrolysis products: Depending on the reaction workup, some hydrolysis of intermediates may occur.

    Q6: Can I use reversed-phase chromatography for this purification?

    A6: Yes, reversed-phase chromatography is a viable alternative, especially for highly polar compounds. In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The addition of an acid like formic or trifluoroacetic acid to the mobile phase would still be necessary to suppress the ionization of the carboxylic acid and achieve good peak shape.

    Q7: My compound is not very soluble in the mobile phase. What should I do?

    A7: Poor solubility can lead to precipitation on the column.[4] First, try to find a solvent system in which your crude material is reasonably soluble. If this is not possible with common chromatography solvents, the "dry loading" method described in the protocol is highly recommended. This ensures that the compound is finely dispersed on silica gel before being introduced to the column, which can significantly improve the separation.

    Q8: Is it necessary to use a gradient elution?

    A8: For complex mixtures with components of widely differing polarities, a gradient elution (where the polarity of the mobile phase is gradually increased during the separation) is often more efficient. For purifying 5-Bromo-2-nitroisonicotinic acid from closely related impurities, an isocratic elution (using a single, constant mobile phase composition) that gives a good Rf value on TLC may be sufficient.

    VI. References

    • Biehl, E. R., & Li, H. (1965). The Journal of Organic Chemistry, 31, 602.

    • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

    • MDPI. (2017). Separation and Purification with a Liquid Stationary Phase. Retrieved from [Link]

    • Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Retrieved from [Link]

    • Reddit. (2016). Column chromatography of carboxylic acids? Retrieved from [Link]

    • Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Retrieved from [Link]

    Sources

    Validation & Comparative

    A Comparative Guide to the Structural Validation of 5-Bromo-2-nitroisonicotinic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative framework for the validation of the chemical structure of 5-Bromo-2-nitroisonicotinic acid. Moving beyond a simple recitation of techniques, we will explore the causal relationships behind experimental choices and establish a self-validating system of analysis. This guide will compare the expected analytical data for 5-Bromo-2-nitroisonicotinic acid with a plausible structural isomer, 2-Bromo-5-nitroisonicotinic acid, to highlight the discerning power of each technique.

    The Imperative of Structural Integrity

    The Comparative Cohort: 5-Bromo-2-nitroisonicotinic Acid vs. 2-Bromo-5-nitroisonicotinic Acid

    To illustrate the validation process, we will compare the expected analytical signatures of our target compound with its positional isomer, 2-Bromo-5-nitroisonicotinic acid. The subtle difference in the positions of the bromo and nitro groups will manifest in distinct spectroscopic fingerprints.

    CompoundStructure
    5-Bromo-2-nitroisonicotinic acid
    2-Bromo-5-nitroisonicotinic acid

    I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Roadmap

    NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and deduce the connectivity of atoms.

    A. ¹H NMR Spectroscopy: Probing the Proton Environment

    The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) in a ¹H NMR spectrum provide a wealth of information about the protons in a molecule.

    Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.

    • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

    Predicted ¹H NMR Data Comparison:

    Parameter 5-Bromo-2-nitroisonicotinic acid (Predicted) 2-Bromo-5-nitroisonicotinic acid (Predicted) Rationale for Differentiation
    H-3 Signal Singlet (s)Doublet (d)In the 5-bromo isomer, H-3 has no adjacent protons, resulting in a singlet. In the 2-bromo isomer, H-3 is coupled to H-6, leading to a doublet.
    H-6 Signal Singlet (s)Doublet (d)Similar to H-3, H-6 in the 5-bromo isomer is isolated, appearing as a singlet. In the 2-bromo isomer, H-6 is coupled to H-3, resulting in a doublet.
    Chemical Shifts (δ) H-3 and H-6 will have distinct chemical shifts due to the different electronic effects of the adjacent nitro and bromo groups.H-3 and H-6 will also have distinct shifts, but their values will differ from the 5-bromo isomer due to the altered substituent positions.The strongly electron-withdrawing nitro group will deshield adjacent protons more significantly than the bromo group.
    Carboxylic Acid Proton Broad singlet, typically >10 ppmBroad singlet, typically >10 ppmThe chemical shift of the acidic proton can be variable and is concentration and solvent-dependent.

    Causality in ¹H NMR: The key differentiator is the splitting pattern. The presence of two singlets in the aromatic region is a strong indicator for the 5-bromo-2-nitro isomer, while two doublets would point towards the 2-bromo-5-nitro structure.

    B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

    ¹³C NMR provides information about the number and electronic environment of the carbon atoms in a molecule.

    Experimental Protocol:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Instrument Setup: Acquire a proton-decoupled ¹³C NMR spectrum.

    • Data Acquisition: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Data Processing: Process the data similarly to ¹H NMR.

    Predicted ¹³C NMR Data Comparison:

    Carbon Atom 5-Bromo-2-nitroisonicotinic acid (Predicted δ, ppm) 2-Bromo-5-nitroisonicotinic acid (Predicted δ, ppm) Rationale for Differentiation
    C-Br ~120-125~140-145The carbon directly attached to the electronegative bromine atom will be significantly deshielded. Its chemical shift will be highly dependent on the other substituents on the ring.
    C-NO₂ ~150-155~145-150The carbon bearing the nitro group will be strongly deshielded.
    C-COOH ~165-170~165-170The carboxylic acid carbon is typically the most downfield signal.
    Quaternary Carbons Two distinct signals for C-4 and C-5.Two distinct signals for C-2 and C-5.The chemical shifts of all carbon atoms will be influenced by the substituent pattern, providing a unique fingerprint for each isomer.

    Expert Insight: While precise chemical shift prediction can be complex, the overall pattern of signals, particularly for the substituted carbons, will be distinct for each isomer. 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign each proton and carbon signal, providing unambiguous evidence of the molecular structure.[1]

    G

    II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

    Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

    Experimental Protocol:

    • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

    • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules like carboxylic acids.

    • Mass Analysis: Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight).

    • Data Acquisition: Acquire the mass spectrum, noting the mass-to-charge ratio (m/z) of the parent ion and its fragments.

    Expected Mass Spectrometry Data:

    Parameter 5-Bromo-2-nitroisonicotinic acid & 2-Bromo-5-nitroisonicotinic acid Rationale
    Molecular Ion (M⁺) Isotopic cluster at m/z 246 and 248 with ~1:1 ratio.The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br) results in a characteristic M and M+2 pattern of nearly equal intensity.[2]
    Major Fragments Loss of H₂O (M-18), Loss of NO₂ (M-46), Loss of COOH (M-45).Fragmentation of nitroaromatic compounds often involves the loss of the nitro group.[3] Carboxylic acids can lose water or the entire carboxyl group.[4]

    Distinguishing Isomers through Fragmentation: While the primary fragments might be similar, the relative intensities of these fragments could differ between the two isomers due to the influence of the substituent positions on bond strengths and the stability of the resulting fragment ions. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and further fragmented, can provide more detailed structural information to potentially differentiate the isomers.

    G mol_ion {Molecular Ion (M⁺)|m/z 246/248} frag1 {[M-H₂O]⁺|Loss of Water} mol_ion->frag1 frag2 {[M-NO₂]⁺|Loss of Nitro Group} mol_ion->frag2 frag3 {[M-COOH]⁺|Loss of Carboxyl Group} mol_ion->frag3

    III. Infrared (IR) Spectroscopy: Identifying Functional Groups

    IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups in a molecule.

    Experimental Protocol:

    • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

    Expected IR Absorption Bands:

    Functional Group Characteristic Absorption (cm⁻¹) Expected Appearance
    O-H (Carboxylic Acid) 3300-2500Very broad band due to hydrogen bonding.[5]
    C=O (Carboxylic Acid) 1710-1680Strong, sharp absorption.
    N-O (Nitro Group) 1550-1500 and 1360-1290Two strong absorptions corresponding to asymmetric and symmetric stretching.
    C=N, C=C (Aromatic Ring) 1600-1450Multiple bands of variable intensity.
    C-Br Below 690Typically in the fingerprint region and can be difficult to assign definitively.

    Comparative Insight: The IR spectra of the two isomers are expected to be very similar as they contain the same functional groups. However, subtle shifts in the positions and intensities of the fingerprint region (below 1500 cm⁻¹) might be observed due to the different substitution patterns. While not the primary tool for distinguishing these isomers, IR spectroscopy serves as a crucial confirmation of the presence of the expected functional groups.

    IV. X-ray Crystallography: The Unambiguous Solid-State Structure

    For crystalline solids, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule.

    Experimental Protocol:

    • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be a challenging and time-consuming step.

    • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

    • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

    Expected Outcome: X-ray crystallography would provide the precise bond lengths, bond angles, and connectivity of all atoms in the molecule, leaving no ambiguity about the positions of the bromo and nitro substituents. While being the "gold standard" for structural proof, the requirement of a suitable single crystal can be a limitation.

    Conclusion: A Self-Validating Approach

    The structural validation of 5-Bromo-2-nitroisonicotinic acid is best achieved through a synergistic application of multiple analytical techniques. While ¹H NMR spectroscopy offers the most direct and accessible method for distinguishing it from its positional isomer, 2-Bromo-5-nitroisonicotinic acid, a comprehensive analysis incorporating ¹³C NMR, mass spectrometry, and IR spectroscopy creates a self-validating system. Each technique provides a piece of the puzzle, and their collective agreement provides the highest level of confidence in the assigned structure. For absolute proof, particularly for regulatory submissions or when establishing a reference standard, single-crystal X-ray crystallography is the ultimate arbiter.

    References

    • Chemaxon. NMR Predictor. Available from: [Link]

    • ACD/Labs. NMR Prediction. Available from: [Link]

    • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

    • Michigan State University. Mass Spectrometry. Available from: [Link]

    • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

    • PubMed. Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid. Available from: [Link]

    • PubMed Central (PMC). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Available from: [Link]

    • ResearchGate. 1 H NMR spectrum (400 MHz, DMSO-d 6 ) of compound 2-Bromo-N-phenylacetamide (A1Br). Available from: [Link]

    • MDPI. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Available from: [Link]

    • PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available from: [Link]

    • RSC Publishing. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available from: [Link]

    Sources

    Comparing synthesis methods for 5-Bromo-2-nitroisonicotinic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an in-depth technical comparison of synthesis methods for 5-Bromo-2-nitroisonicotinic acid , a critical intermediate in the development of pyridine-based pharmaceuticals.

    Executive Summary

    5-Bromo-2-nitroisonicotinic acid (CAS: 88482-49-7) presents a unique synthetic challenge due to the electronic conflict between the electron-withdrawing nitro/carboxyl groups and the need for regioselective bromination.

    This guide evaluates two primary synthetic pathways:

    • Method A (The Nitro-Picoline Route): An industrial-preferred approach that installs the nitro group early on a methyl-pyridine (picoline) scaffold before oxidizing the methyl group to the carboxylic acid. This method offers higher overall yields and avoids zwitterionic solubility issues common in amino-acid intermediates.

    • Method B (The Amino-Acid Route): A convergent approach involving the late-stage diazotization of 2-amino-5-bromoisonicotinic acid. While chemically elegant, this route often suffers from lower yields during the methyl oxidation step due to the sensitivity of the free amine.

    Recommendation: For scale-up (>100g), Method A is superior due to the stability of the nitro-picoline intermediate during strong oxidation conditions.

    Retrosynthetic Analysis

    The strategic disconnection centers on when to install the carboxylic acid relative to the nitro group.

    Retrosynthesis Target 5-Bromo-2-nitroisonicotinic acid (Target) P1 5-Bromo-4-methyl-2-nitropyridine (Stable Intermediate) Target->P1 Oxidation (Method A) P2 2-Amino-5-bromoisonicotinic acid (Zwitterionic Intermediate) Target->P2 Sandmeyer (Method B) SM 2-Amino-4-methylpyridine (Commodity Chemical) P1->SM Nitration & Bromination P2->SM Bromination & Oxidation

    Figure 1: Retrosynthetic disconnection showing the two divergent pathways from the common starting material, 2-amino-4-methylpyridine.

    Detailed Methodologies

    Method A: The Nitro-Picoline Route (Recommended)

    Principle: This route leverages the electron-withdrawing nature of the nitro group to protect the pyridine ring during the harsh oxidation of the methyl group.

    Workflow Diagram

    MethodA Step1 2-Amino-4-methylpyridine Step2 2-Amino-5-bromo- 4-methylpyridine Step1->Step2 NBS, DMF 0-20°C Step3 5-Bromo-4-methyl- 2-nitropyridine Step2->Step3 H2O2, H2SO4 (Amino -> Nitro) Step4 5-Bromo-2-nitro- isonicotinic acid Step3->Step4 Na2Cr2O7, H2SO4 (Methyl -> Acid)

    Figure 2: Step-by-step synthesis via the nitro-picoline intermediate.

    Experimental Protocol
    • Regioselective Bromination:

      • Dissolve 2-amino-4-methylpyridine (1.0 eq) in DMF.

      • Add N-Bromosuccinimide (NBS) (1.0 eq) dropwise at 0°C to prevent dibromination.

      • Stir at 20°C for 8 hours.

      • Quench: Pour into water; filter the brown solid.

      • Yield: ~80%.

      • Note: The amino group directs bromine ortho to itself (position 3) or para (position 5). Steric hindrance from the 4-methyl group favors the 5-position.

    • Amino-to-Nitro Transformation (Oxidation):

      • Dissolve the brominated intermediate in concentrated H₂SO₄ .

      • Slowly add 30% H₂O₂ (excess) while maintaining temperature <20°C (Exothermic!).

      • Allow to react at room temperature.[1] This unusual transformation directly oxidizes the amino group to a nitro group via in-situ formation of nitroso intermediates.

      • Yield: ~60-70%.

    • Methyl Group Oxidation:

      • Suspend the nitro-picoline in H₂SO₄ .

      • Add Sodium Dichromate (Na₂Cr₂O₇) in portions.

      • Heat to 60-80°C. The nitro group deactivates the ring, preventing ring opening, while the benzylic-like methyl protons are oxidized to the carboxylic acid.

      • Workup: Pour onto ice, filter the precipitate.[1] Recrystallize from ethanol/water.

    Method B: The Amino-Acid Route (Alternative)

    Principle: Oxidation of the methyl group is performed before the nitro group is installed. This is often used if the nitro-picoline intermediate is difficult to isolate or if specific regulatory constraints exist on chromate oxidations (though KMnO4 can be substituted).

    Workflow Diagram

    MethodB Step1 2-Amino-5-bromo- 4-methylpyridine Step2 2-Amino-5-bromo- isonicotinic acid Step1->Step2 KMnO4, H2O Reflux Step3 5-Bromo-2-nitro- isonicotinic acid Step2->Step3 NaNO2, H2SO4, Cu (Sandmeyer)

    Figure 3: Synthesis via the amino-acid intermediate.

    Critical Analysis of Method B
    • The Oxidation Bottleneck: Oxidizing the methyl group in the presence of a free amine is problematic. The amine is susceptible to oxidation (forming N-oxides or tars). Protection (e.g., acetylation) is often required, adding two steps (protection/deprotection).

    • The Sandmeyer Step: Converting 2-amino-5-bromoisonicotinic acid to the nitro derivative requires diazotization. The zwitterionic nature of the amino acid makes solubility in the acidic diazotization medium (H₂SO₄/NaNO₂) challenging, leading to incomplete conversion or diazonium resin formation.

    Comparative Data Analysis

    FeatureMethod A (Nitro-Picoline)Method B (Amino-Acid)
    Overall Yield 35 - 45% 15 - 25%
    Key Reagents NBS, H₂O₂, Na₂Cr₂O₇NBS, KMnO₄, NaNO₂
    Atom Economy HighModerate (due to potential protection steps)
    Safety Profile Caution: Peroxide/Acid mix is energetic.Caution: Diazonium salts are unstable.
    Scalability High (Industrial Standard)Low (Purification difficulties)
    Impurity Profile Trace Cr salts (requires remediation)Dimerized azo compounds

    Troubleshooting & Expert Insights

    • Controlling Bromination (Step 1): If you observe 3,5-dibromination, lower the temperature to -10°C and ensure slow addition of NBS. The 4-methyl group provides steric shielding, but "over-bromination" is the most common failure mode.

    • Oxidation Safety (Method A): The reaction of H₂O₂ with H₂SO₄ generates Caro's acid (peroxymonosulfuric acid), which is a potent oxidant but potentially explosive. Never add organics rapidly to this mixture. Always add the oxidant to the substrate solution slowly with rigorous cooling.

    • Chromium Alternatives: For Method A, if Cr(VI) is restricted, KMnO₄ can be used for the methyl oxidation, but the yield is typically 10-15% lower due to over-oxidation of the pyridine ring (decarboxylation).

    References

    • Synthesis of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents. (Patent CN102321016B). Describes the oxidation of 5-bromo-4-methyl-2-nitropyridine to the isonicotinic acid derivative. Link

    • Synthesis method of 2-amino-5-bromine isonicotinic acid. Google Patents. (Patent CN101863830A). Details the preparation of the amino-acid intermediate used in Method B. Link

    • 5-Bromo-2-nitropyridine synthesis. ChemicalBook. Provides experimental data on the amino-to-nitro oxidation using hydrogen peroxide/sulfuric acid. Link

    • Process for preparing 5-bromonicotinic acid. Google Patents. (Patent RU2039046C1). Comparative data on bromination of pyridine carboxylic acids. Link

    Sources

    A Senior Application Scientist's Comparative Guide to 5-Bromo-2-nitroisonicotinic Acid and 5-Chloro-2-nitroisonicotinic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision point that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Among the vast array of heterocyclic building blocks, substituted nitropyridines stand out for their utility in constructing complex molecular architectures. This guide provides an in-depth, objective comparison of two closely related yet distinct reagents: 5-Bromo-2-nitroisonicotinic acid and 5-Chloro-2-nitroisonicotinic acid.

    Our analysis moves beyond a simple cataloging of properties. We will dissect the subtle yet significant differences in their reactivity, grounded in mechanistic principles, and provide field-proven insights and experimental protocols. The objective is to empower you, the researcher, to make an informed, data-driven decision on which of these valuable intermediates is best suited for your specific application.

    Structural Overview and Physicochemical Properties

    At their core, both molecules share the same 2-nitroisonicotinic acid scaffold. This structure is characterized by a pyridine ring substituted with a carboxylic acid at the 4-position and a potent electron-withdrawing nitro group at the 2-position. The key point of divergence is the halogen atom—bromine or chlorine—at the 5-position.

    Caption: Core structures of the two halogenated isonicotinic acids.

    This seemingly minor substitution of one halogen for another has significant consequences for the molecule's electronic properties, bond strengths, and, most importantly, its reactivity in common synthetic transformations. A summary of their key physicochemical properties is presented below.

    Property5-Bromo-2-nitroisonicotinic acid5-Chloro-2-nitroisonicotinic acid
    Molecular Formula C₆H₃BrN₂O₄C₆H₃ClN₂O₄
    Molecular Weight 247.00 g/mol [1]202.55 g/mol
    CAS Number 1356412-82-2[1]907545-47-5[2]
    Appearance White to light yellow crystalline powderWhite crystalline powder[2]
    Melting Point Data not consistently availableData not consistently available
    pKa (Predicted) Not available1.08 ± 0.25[2]

    Comparative Reactivity: A Mechanistic Perspective

    The utility of these compounds stems from the reactivity of their three functional groups: the carboxylic acid, the nitro group, and the carbon-halogen bond. While the reactions of the carboxylic acid (e.g., esterification, amidation) and the nitro group (e.g., reduction to an amine) are largely comparable between the two molecules, the crucial difference lies in the reactivity of the C-X bond.

    The Decisive Factor: Leaving Group Ability in Nucleophilic Aromatic Substitution (SNAr)

    The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the strong electron-withdrawing nitro group, making the ring susceptible to attack by nucleophiles.[3][4] Although the halogen at the 5-position is not in a classically activated ortho or para position relative to the nitro group, the overall electronic landscape of the molecule facilitates these reactions.

    In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer-like complex). The reaction is completed by the expulsion of the leaving group. Herein lies the fundamental difference:

    • Bond Strength: The C-Cl bond is stronger and less polarizable than the C-Br bond.

    • Leaving Group Ability: Bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻) due to its larger size and ability to stabilize the negative charge. In nucleophilic aromatic substitution reactions involving halogens, the general order of reactivity is I > Br > Cl > F.[5]

    SNAr_Mechanism Reactant Halogenated Pyridine (X = Br or Cl) Intermediate Meisenheimer-like Intermediate (Rate-determining step) Reactant->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product - X⁻ (faster for X=Br) LeavingGroup Halide Leaving Group (X⁻) Intermediate->LeavingGroup

    Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

    Practical Implication: For any reaction where the carbon-halogen bond is cleaved, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or direct nucleophilic substitution, 5-Bromo-2-nitroisonicotinic acid is the more reactive substrate. This translates to tangible experimental advantages:

    • Milder reaction conditions (lower temperatures).

    • Shorter reaction times.

    • Often requires less specialized or less expensive catalysts compared to activating the more robust C-Cl bond.

    Conversely, the lower reactivity of 5-Chloro-2-nitroisonicotinic acid can be advantageous. It may be preferred when chemoselectivity is a concern, and a more robust C-X bond is desired to prevent unwanted side reactions while other parts of the molecule are being manipulated. Furthermore, chlorinated starting materials are often more cost-effective.

    Synthesis and Experimental Protocols

    Both compounds are commercially available from various suppliers. However, understanding their synthesis provides context for their use. A common strategy involves the oxidation of the corresponding 4-methylpyridine precursor.

    Exemplary Protocol: Synthesis of 5-Chloro-2-nitroisonicotinic acid

    This protocol is based on a reported synthesis and demonstrates a robust method for preparing the chloro-derivative, which can be adapted for its bromo-counterpart.[2] The self-validating nature of this protocol lies in the clear phase changes and the straightforward isolation of a solid product, which can be easily characterized.

    Synthesis_Workflow Start Dissolve 2-chloro-4-methyl-5-nitropyridine in conc. HCl Cool Cool solution to 0°C (Ice Bath) Start->Cool AddOxidant Slowly add Chromium Trioxide (CrO₃) (Exothermic - maintain 0°C) Cool->AddOxidant Stir1 Stir at 0°C for 1 hour AddOxidant->Stir1 Warm Warm to Room Temperature Stir1->Warm Stir2 Stir Overnight Warm->Stir2 Quench Pour mixture into Ice Water (Precipitation Occurs) Stir2->Quench Filter Filter the resulting solid Quench->Filter Wash Wash solid with distilled water Filter->Wash Dry Dry under vacuum Wash->Dry End Obtain 5-Chloro-2-nitroisonicotinic acid as a white solid Dry->End

    Caption: Experimental workflow for the synthesis of the title compound.

    Step-by-Step Methodology:

    • Dissolution: Dissolve 2-chloro-4-methyl-5-nitropyridine (31 g, 180 mmol) in concentrated hydrochloric acid (300 mL) in a flask equipped with a magnetic stirrer.[2] The choice of concentrated acid ensures the pyridine nitrogen is protonated, increasing solubility and preventing side reactions.

    • Cooling: Cool the resulting mixture to 0°C using an ice-water bath. This is crucial for controlling the exothermic nature of the subsequent oxidation step.

    • Oxidation: Slowly and portion-wise add chromium trioxide (CrO₃, 59.4 g, 594 mmol) to the solution, ensuring the temperature does not rise significantly.[2]

    • Reaction: After the addition is complete, continue stirring the reaction at 0°C for 1 hour, then allow it to gradually warm to room temperature and stir overnight. Progress can be monitored by TLC.

    • Workup & Isolation: Carefully pour the reaction mixture into 1 L of ice water. A precipitate will form.[2]

    • Purification: After the mixture warms to room temperature, collect the solid by filtration. Wash the filter cake thoroughly with distilled water (2 L) to remove residual acid and chromium salts.

    • Drying: Dry the resulting white solid under vacuum to afford the final product, 2-chloro-5-nitroisonicotinic acid (yields reported around 78%).[2] The product can be analyzed by LC/MS and ¹H NMR for identity and purity confirmation.

    Applications and Strategic Selection

    Both molecules are versatile intermediates used in the synthesis of pharmaceuticals and other functional materials.[6] Their utility lies in the ability to sequentially or selectively modify the three key functional groups.

    • Cross-Coupling Reactions: The C-X bond is a handle for introducing complexity via metal-catalyzed reactions. For instance, a Suzuki coupling could be used to form a C-C bond at the 5-position, followed by reduction of the nitro group and amidation of the carboxylic acid to build a complex drug scaffold.

    • Pharmaceutical Intermediates: Similar brominated aromatic acids are key intermediates in the synthesis of SGLT2 inhibitors for diabetes treatment, and related compounds have been explored as antitubercular agents.[6][7]

    • Dye Synthesis: The inherent chromophore of the nitropyridine system, which can be further functionalized, makes these compounds useful precursors in the synthesis of dyes and pigments.[8]

    Making the Right Choice: A Summary
    ScenarioRecommended ReagentRationale
    Rapid Prototyping & High Reactivity Needed 5-Bromo-2-nitroisonicotinic acid Superior leaving group ability allows for milder conditions and faster optimization in cross-coupling reactions.
    Cost-Sensitive, Large-Scale Synthesis 5-Chloro-2-nitroisonicotinic acid Chlorinated analogues are typically less expensive. Its robustness may be suitable for established, optimized protocols.
    Chemoselective Synthesis 5-Chloro-2-nitroisonicotinic acid The stronger C-Cl bond is less likely to react under conditions designed to modify other parts of the molecule.
    Initial Route Scouting 5-Bromo-2-nitroisonicotinic acid Higher intrinsic reactivity increases the probability of success when exploring new coupling partners or reaction conditions.

    Conclusion

    While structurally very similar, 5-Bromo-2-nitroisonicotinic acid and 5-Chloro-2-nitroisonicotinic acid offer distinct advantages and disadvantages rooted in the fundamental chemistry of the carbon-halogen bond. The bromo-derivative is the more reactive partner, ideal for applications demanding facile C-X bond cleavage, such as in metal-catalyzed cross-coupling. The chloro-derivative, while more challenging to activate, offers a more cost-effective and robust alternative for large-scale synthesis or when chemoselectivity is paramount.

    As a Senior Application Scientist, my recommendation is to consider the specific goals of your project. For novel discovery programs where speed and reactivity are key, the bromo-compound is the superior choice. For process development and scale-up campaigns where cost and substrate stability are critical drivers, the chloro-compound warrants serious consideration. A thorough understanding of their comparative reactivity is the first step toward a logical, efficient, and successful synthetic design.

    References

    • MySkinRecipes. 5-Bromo-2-Ethoxyisonicotinic Acid.
    • Vulcanchem. 5-Bromo-2-nitrobenzoic acid.
    • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Chloro-2-nitroaniline: Applications in Dye Synthesis and Organic Chemistry.
    • NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
    • ChemicalBook. 2-Chloro-5-nitro isonicotinic acid.
    • Fluorochem. 5-Bromo-2-nitroisonicotinic acid.
    • University Lecture Notes. Chapter 5: Pyridines.
    • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems.

    Sources

    The Unexplored Therapeutic Potential of 5-Bromo-2-nitroisonicotinic Acid Derivatives: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. The substituted pyridine ring, a cornerstone of medicinal chemistry, continues to yield compounds of therapeutic interest. Within this class, 5-Bromo-2-nitroisonicotinic acid presents a particularly intriguing starting point for synthesis due to its unique electronic and structural features. The presence of a bromine atom at the 5-position and a nitro group at the 2-position significantly influences the reactivity of the carboxylic acid group and the overall physicochemical properties of its derivatives. This guide provides a comparative analysis of the potential biological activities of derivatives of this scaffold, drawing on experimental data from structurally related compounds to highlight promising avenues for research and development.

    The Strategic Importance of the 5-Bromo-2-nitroisonicotinic Acid Scaffold

    The 5-Bromo-2-nitroisonicotinic acid molecule is primed for derivatization, primarily at the carboxylic acid function. This allows for the synthesis of a diverse library of amides, esters, and hydrazones. The electron-withdrawing nature of both the nitro group and the pyridine nitrogen makes the carboxyl group highly reactive and susceptible to nucleophilic substitution, facilitating the synthesis of these derivatives. Furthermore, the bromo and nitro substituents are known to be key pharmacophores in a variety of bioactive molecules, contributing to interactions with biological targets and influencing pharmacokinetic properties.

    Comparative Biological Activities

    While direct comparative studies on a series of 5-Bromo-2-nitroisonicotinic acid derivatives are not extensively published, we can infer their potential by examining the activities of structurally analogous compounds. This guide will focus on three key areas of therapeutic interest: anticancer, antimicrobial, and anti-inflammatory activities.

    Anticancer Activity: A Promising Frontier

    The combination of a bromo-substituted heterocyclic ring and a nitro group is a recurring motif in potent anticancer agents. The proposed mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways essential for tumor growth and proliferation.

    Supporting Experimental Data:

    Studies on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have demonstrated significant cytotoxic effects against human breast (MCF-7) and lung (A-549) cancer cell lines[1]. The presence of the 5-bromo substituent was found to be crucial for activity. Similarly, 5-bromo indole-aryl keto hydrazide-hydrazone analogues have shown potent antitumor activity against various cancer cell lines, with some compounds exhibiting significantly lower IC50 values than the standard drug cisplatin[2].

    Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
    1-benzyl-5-bromo-3-hydrazonoindolin-2-onesMCF-72.93 - 7.17Doxorubicin4.30
    A-5499.57 - 20.43Doxorubicin6.4
    5-bromo indole-aryl keto hydrazide-hydrazonesHL-603.913Cisplatin27
    A-5494.838Cisplatin36

    Mechanistic Insights:

    Many bromo-substituted heterocyclic compounds exert their anticancer effects by inhibiting key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][3]. The nitro group can also play a role in inducing oxidative stress within cancer cells, leading to apoptosis[4]. It is hypothesized that derivatives of 5-Bromo-2-nitroisonicotinic acid could act as dual inhibitors, targeting multiple pathways in cancer cells.

    Diagram: Proposed Anticancer Mechanism of Action

    anticancer_mechanism Derivative 5-Bromo-2-nitroisonicotinic Acid Derivative VEGFR2 VEGFR-2 Inhibition Derivative->VEGFR2 ROS Increased Reactive Oxygen Species (ROS) Derivative->ROS CellCycle Cell Cycle Arrest VEGFR2->CellCycle Apoptosis Apoptosis ROS->Apoptosis Proliferation Decreased Tumor Cell Proliferation & Angiogenesis Apoptosis->Proliferation CellCycle->Proliferation

    Caption: Proposed dual mechanism of anticancer action.

    Antimicrobial Activity: Combating Drug Resistance

    The development of new antimicrobial agents is a global health priority. Bromo- and nitro-containing compounds have a long history of use as antimicrobial agents. Their mechanisms of action often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with DNA replication.

    Supporting Experimental Data:

    Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has shown activity against Gram-positive bacteria[5]. Furthermore, a series of 5-bromo substituted phenyl N-acylhydrazone derivatives displayed a range of inhibitory activities against both Gram-positive and Gram-negative bacteria[6].

    Compound ClassBacterial StrainMIC (µg/mL)
    N-(2-bromo-phenyl)-2-hydroxy-benzamide derivs.Gram-positive bacteria2500 - 5000
    5-bromo substituted phenyl N-acylhydrazonesBacillus subtilis62.50
    Pseudomonas aeruginosa62.50
    Staphylococcus aureus7.81 - 62.50

    Mechanistic Insights:

    The lipophilicity conferred by the bromine atom can enhance the ability of these compounds to penetrate bacterial cell walls. The nitro group, particularly in anaerobic bacteria, can be reduced to cytotoxic radicals that damage cellular components. This suggests that derivatives of 5-Bromo-2-nitroisonicotinic acid could be effective against a broad spectrum of bacteria, including those resistant to current antibiotics.

    Diagram: Experimental Workflow for Antimicrobial Susceptibility Testing

    antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Bacterial Culture inoculate Inoculate Dilutions with Bacteria start->inoculate compound Prepare Serial Dilutions of Test Compound compound->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for Turbidity incubate->observe determine_mic Determine Minimum Inhibitory Concentration (MIC) observe->determine_mic

    Caption: Broth microdilution method workflow.

    Anti-inflammatory and Enzyme Inhibitory Activity

    Chronic inflammation is a key driver of many diseases. The development of novel anti-inflammatory agents with specific targets is of great interest. Additionally, the inhibition of enzymes such as α-glucosidase and α-amylase is a key strategy in the management of type 2 diabetes.

    Supporting Experimental Data:

    N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated potent in vitro anti-inflammatory activity through the inhibition of trypsin, a serine protease involved in inflammation[5]. Furthermore, 5-bromo/chloro substituted 2-hydroxy-3-nitrochalcones have been identified as inhibitors of α-glucosidase and α-amylase[7].

    Compound ClassTargetIC50Reference CompoundIC50
    N-(2-bromo-phenyl)-2-hydroxy-benzamide derivs.Trypsin0.04 - 0.07 mg/mLAcetylsalicylic acid0.4051 mg/mL
    5-bromo/chloro-2-hydroxy-3-nitrochalconesα-glucosidaseVaries (potent)AcarboseStandard
    α-amylaseVaries (potent)AcarboseStandard

    Mechanistic Insights:

    The ability of these compounds to inhibit proteases and glycosidases suggests that they can form specific interactions with the active sites of these enzymes. The electronic properties of the bromo and nitro groups can facilitate hydrogen bonding and other non-covalent interactions with key amino acid residues. This points to the potential of 5-Bromo-2-nitroisonicotinic acid derivatives as a source of novel enzyme inhibitors for a range of therapeutic applications.

    Experimental Protocols

    To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.

    Protocol 1: MTT Assay for Anticancer Activity

    This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, A-549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

    Protocol 2: Broth Microdilution for Antimicrobial MIC Determination

    This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

    • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate using Mueller-Hinton broth.

    • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

    Structure-Activity Relationship (SAR) Insights

    Based on the available data for related compounds, we can propose a preliminary SAR for derivatives of 5-Bromo-2-nitroisonicotinic acid.

    Diagram: Structure-Activity Relationship Logic

    SAR_logic cluster_derivatives Derivatization at Carboxylic Acid cluster_factors Factors Influencing Activity cluster_activity Predicted Biological Activity Scaffold 5-Bromo-2-nitroisonicotinic Acid Amide Amide (R-NH2) Scaffold->Amide Ester Ester (R-OH) Scaffold->Ester Hydrazone Hydrazone (R-NH-NH2) Scaffold->Hydrazone Lipophilicity Lipophilicity of 'R' group Amide->Lipophilicity Hbonding Hydrogen Bonding Capacity Amide->Hbonding Sterics Steric Hindrance Amide->Sterics Ester->Lipophilicity Ester->Hbonding Ester->Sterics Hydrazone->Lipophilicity Hydrazone->Hbonding Hydrazone->Sterics Potency Modulated Potency Lipophilicity->Potency Hbonding->Potency Sterics->Potency

    Caption: Key factors for SAR analysis.

    • The Nature of the 'R' Group: For amide and ester derivatives, the nature of the appended 'R' group will be critical. Bulky, lipophilic groups may enhance membrane permeability and improve anticancer and antimicrobial activity, but could also introduce steric hindrance that reduces binding to enzyme active sites.

    • Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding (e.g., hydroxyl, amino groups) on the 'R' substituent could enhance interactions with biological targets, potentially increasing potency.

    • Electronic Effects: Electron-donating or electron-withdrawing substituents on an aromatic 'R' group will influence the overall electronic distribution of the molecule, which can fine-tune its biological activity.

    Conclusion and Future Directions

    The 5-Bromo-2-nitroisonicotinic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative analysis of structurally related compounds strongly suggests that its derivatives are likely to possess significant anticancer, antimicrobial, and anti-inflammatory properties. The synthetic accessibility of amides, esters, and hydrazones from the parent carboxylic acid allows for the creation of diverse chemical libraries for high-throughput screening.

    Future research should focus on the systematic synthesis and biological evaluation of a series of 5-Bromo-2-nitroisonicotinic acid derivatives. This will enable the establishment of a clear structure-activity relationship and the identification of lead compounds for further optimization. Mechanistic studies will also be crucial to elucidate the specific molecular targets of the most active compounds. The insights provided in this guide serve as a strong rationale for embarking on such a research program, with the potential to uncover novel drug candidates for a range of diseases.

    References

    • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). National Institutes of Health. [Link]

    • Synthesis and biological evaluation of chrysin derivatives containing α-lipoic acid for the treatment of inflammatory bowel disease. (n.d.). Frontiers. [Link]

    • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (n.d.). MDPI. [Link]

    • 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. (n.d.). MDPI. [Link]

    • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2024). Advanced Journal of Chemistry. [Link]

    • Synthesis and biological importance of amide analogues. (n.d.). Pulsus Group. [Link]

    • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI. [Link]

    • synthesis and screening of antimicrobial activity of two bromo-3′,4′-dimethoxychalcone derivatives. (n.d.). Acta Medica Medianae. [Link]

    • Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. (n.d.). ResearchGate. [Link]

    • IC50 values of the enzyme inhibition results. (n.d.). ResearchGate. [Link]

    • Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. (n.d.). ResearchGate. [Link]

    • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (n.d.). National Institutes of Health. [Link]

    • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). National Institutes of Health. [Link]

    • Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. (n.d.). National Institutes of Health. [Link]

    • An in vitro study of the 5-methyl- and 5-bromo/chloro substituted 2-hydroxy-3-nitrochalcones as α-glucosidase and/or α-amylase inhibitors with potential anti-inflammatory activity. (n.d.). ResearchGate. [Link]

    • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (n.d.). National Institutes of Health. [Link]

    • IC 50 of inhibitors with competitive, noncompetitive, and uncompetitive... (n.d.). ResearchGate. [Link]

    • In vitro efficacy of nitro- and bromo-thiazolyl-salicylamide compounds (thiazolides) against Besnoitia besnoiti infection in Vero cells. (n.d.). PubMed. [Link]

    • Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. (2022). Chemistry & Biodiversity. [Link]

    • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. [Link]

    • Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. (n.d.). ResearchGate. [Link]

    • Synthesis and Antitumor Evaluation of Novel 5-Bromo Indole-Aryl Keto Hydrazide-Hydrazone Analogues. (2018). Asian Journal of Chemistry. [Link]

    • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). MDPI. [Link]

    • Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins?. (2012). ResearchGate. [Link]

    • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

    Sources

    A Comparative Guide to the HPLC Purity Assessment of 5-Bromo-2-nitroisonicotinic Acid: A Senior Application Scientist's Perspective

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block

    5-Bromo-2-nitroisonicotinic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a substituted isonicotinic acid derivative, it serves as a crucial starting material and intermediate in the synthesis of a wide array of pharmacologically active molecules. The precise arrangement of its functional groups—a carboxylic acid, a nitro group, and a bromine atom on a pyridine ring—offers multiple reaction sites for building molecular complexity.

    Given its role in multi-step syntheses, the purity of 5-Bromo-2-nitroisonicotinic acid is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent intermediates, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of even minor impurities, such as starting materials or isomeric byproducts, can have cascading effects. Therefore, a robust, reliable, and well-understood analytical method for purity assessment is indispensable.

    This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 5-Bromo-2-nitroisonicotinic acid: the industry-standard Ion-Suppression Reversed-Phase (RP-HPLC) and the increasingly powerful Hydrophilic Interaction Liquid Chromatography (HILIC) . We will explore the fundamental principles behind each technique, provide detailed experimental protocols, and present comparative data to guide researchers and drug development professionals in selecting the optimal method for their specific needs.

    The Analyte Challenge: Understanding Polarity

    The molecular structure of 5-Bromo-2-nitroisonicotinic acid presents a classic analytical challenge. The molecule contains a highly polar carboxylic acid group (pKa ≈ 2-3) and a polar nitro group, making it quite hydrophilic. In traditional reversed-phase chromatography, which separates compounds based on hydrophobicity, such polar molecules are often poorly retained on non-polar stationary phases (like C18), frequently eluting at or near the column's void volume.[1][2] This lack of retention makes accurate quantification and separation from other polar impurities extremely difficult. This guide addresses this challenge by comparing two strategies designed to achieve robust retention and superior resolution.

    Methodology 1: Ion-Suppression Reversed-Phase HPLC (RP-HPLC)

    RP-HPLC is the most common mode of liquid chromatography, utilizing a non-polar stationary phase and a polar mobile phase.[3][4] The core principle of our first approach is to modulate the analyte's polarity to enhance its interaction with the stationary phase.

    Causality Behind the Experimental Choice: The Power of pH

    The key to retaining an acidic compound like 5-Bromo-2-nitroisonicotinic acid on a reversed-phase column is to suppress the ionization of its carboxylic acid group. By operating the mobile phase at a pH significantly lower than the analyte's pKa (a pH of ~2.5 is a good starting point), the carboxylic acid exists predominantly in its neutral, protonated form (-COOH) rather than its anionic, deprotonated form (-COO⁻). This protonated form is substantially less polar and more hydrophobic, leading to a marked increase in retention time on a C18 column. This technique is a cornerstone for the analysis of aromatic carboxylic acids.[5][6] We select formic acid as the mobile phase modifier because it is effective, volatile, and compatible with mass spectrometry (MS) detection if needed.

    Experimental Protocol: RP-HPLC

    1. Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Bromo-2-nitroisonicotinic acid sample.

    • Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of Acetonitrile and Water (the diluent).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

    2. HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 70% B

      • 15-17 min: 70% to 10% B

      • 17-20 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

    This self-validating protocol includes a re-equilibration step to ensure that the column is ready for the next injection, which is crucial for achieving reproducible retention times in gradient elution, a principle outlined in pharmacopeial guidelines.[7][8]

    Methodology 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

    HILIC is a powerful alternative for separating polar and hydrophilic compounds that are poorly retained by RP-HPLC.[9][10] It employs a polar stationary phase (such as bare silica or a phase with bonded polar functional groups) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11][12]

    Causality Behind the Experimental Choice: Embracing Polarity

    Instead of suppressing the analyte's polarity, HILIC leverages it. The separation mechanism is primarily based on the partitioning of the polar analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[13] More polar analytes are more strongly retained in this aqueous layer and therefore elute later. This provides an orthogonal (i.e., fundamentally different) separation mechanism to RP-HPLC, which can be invaluable for resolving impurities that co-elute in a reversed-phase system. For our analyte, HILIC offers the promise of strong retention without the need for extreme pH, relying instead on its inherent polarity.

    Experimental Protocol: HILIC

    1. Sample Preparation:

    • Prepare the sample as described in the RP-HPLC protocol, but use a diluent that matches the initial mobile phase conditions (e.g., 90:10 Acetonitrile/Water) to ensure good peak shape. Injecting a sample in a much stronger (more aqueous) solvent can cause peak distortion.

    2. HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column: Bare Silica or Amide-bonded, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 95% B

      • 2-12 min: 95% to 70% B

      • 12-14 min: 70% to 95% B

      • 14-20 min: 95% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

    General HPLC Purity Assessment Workflow

    The following diagram illustrates the logical flow from sample analysis to final purity determination, a process applicable to both methodologies.

    G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Weighing & Dissolution Filtration Sample Filtration (0.45 µm) Sample->Filtration Standard Reference Standard Preparation Standard->Filtration HPLC HPLC System (RP-HPLC or HILIC Method) Filtration->HPLC SST System Suitability Test (SST) Acquisition Data Acquisition (Chromatogram) HPLC->Acquisition Sequence Run Analytical Sequence SST->Sequence Integration Peak Integration Acquisition->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Certificate of Analysis Calculation->Report Final Validation

    Caption: A generalized workflow for the HPLC purity assessment of a pharmaceutical intermediate.

    Comparative Performance Analysis

    To objectively compare these two methods, we analyzed a hypothetical batch of 5-Bromo-2-nitroisonicotinic acid containing two potential process-related impurities:

    • Impurity A (Less Polar): 5-Bromo-2-nitropyridine (a potential precursor).[14]

    • Impurity B (More Polar): 5-Bromonicotinic acid (a potential de-nitrated byproduct).[15][16]

    The following table summarizes the chromatographic performance data.

    ParameterIon-Suppression RP-HPLCHILICCommentary
    Retention Time (min)
    Impurity B (Polar)2.18.9HILIC provides significantly better retention for the polar impurity.
    Main Peak 4.5 6.2 Both methods provide adequate retention for the main peak.
    Impurity A (Less Polar)12.83.1RP-HPLC provides stronger retention for the less polar impurity.
    Resolution (USP)
    Impurity B / Main Peak3.85.5HILIC offers superior resolution between the main peak and the polar impurity.
    Main Peak / Impurity A5.14.2RP-HPLC shows slightly better resolution for the less polar impurity.
    Tailing Factor (USP)
    Main Peak1.21.1Both methods produce excellent peak symmetry.
    Theoretical Plates
    Main Peak12,50014,800Both methods demonstrate high column efficiency.

    Interpretation and Scientific Rationale

    The data reveals the distinct advantages and disadvantages of each technique, rooted in their fundamental separation mechanisms.

    G cluster_RP Ion-Suppression RP-HPLC Mechanism cluster_HILIC HILIC Mechanism Mobile_RP Polar Mobile Phase (e.g., Water/ACN + Acid) Stationary_RP Non-Polar Stationary Phase (C18) Analyte_LessPolar Less Polar Impurity A Analyte_LessPolar->Stationary_RP Retained Strongly Analyte_Main Main Peak (Protonated) Analyte_Polar Polar Impurity B Analyte_Polar->Mobile_RP Elutes Fast Mobile_HILIC Less Polar Mobile Phase (e.g., ACN/Water) Stationary_HILIC Polar Stationary Phase (Silica) + Adsorbed Water Layer Analyte_LessPolar_H Less Polar Impurity A Analyte_LessPolar_H->Mobile_HILIC Elutes Fast Analyzate_Main_H Main Peak (Polar) Analyte_Polar_H Polar Impurity B Analyte_Polar_H->Stationary_HILIC Retained Strongly

    Caption: Contrasting separation mechanisms of RP-HPLC and HILIC for polar and non-polar analytes.

    • RP-HPLC Performance: This method excels at retaining and separating the main analyte from less polar impurities (Impurity A). The acidic mobile phase effectively neutralizes the main peak, allowing for good interaction with the C18 phase. However, its weakness is exposed with the highly polar Impurity B, which has minimal retention and elutes close to the solvent front. While the resolution is acceptable in this case, any earlier eluting impurities could be lost in the void volume.

    • HILIC Performance: The HILIC method is the clear winner for analyzing polar species. It provides outstanding retention and resolution for the polar Impurity B, moving it far away from the solvent front and ensuring accurate integration. The main peak is also well-retained. The trade-off is reduced retention for the non-polar Impurity A. In my experience, this is a classic example of the orthogonal selectivity offered by HILIC, making it an ideal confirmatory technique or the primary method if polar degradants are of primary concern.

    Senior Scientist's Recommendation and Method Validation

    The choice between these two methods is not about which is "better" but which is "fitter for purpose."

    • For routine quality control (QC) where the impurity profile is well-characterized and primarily consists of less-polar starting materials, the Ion-Suppression RP-HPLC method is robust, straightforward, and highly reliable.

    • For impurity profiling, stability studies, or forced degradation analysis where the identification and quantification of unknown, often polar, degradants is the goal, the HILIC method is superior. Its ability to retain and resolve highly polar compounds is invaluable in these applications.

    Regardless of the chosen method, it must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1) Validation of Analytical Procedures.[17][18][19] This validation process assesses parameters such as specificity, linearity, range, accuracy, precision, and robustness to prove the method is suitable for its intended use. Furthermore, every analytical run must begin with a System Suitability Test (SST) as stipulated by the United States Pharmacopeia (USP) General Chapter <621> Chromatography.[7][8][20][21] SSTs confirm that the chromatographic system (instrument, column, and mobile phase) is performing adequately on the day of analysis, typically by monitoring parameters like resolution, tailing factor, and injection precision.

    Conclusion

    The purity assessment of 5-Bromo-2-nitroisonicotinic acid by HPLC is a nuanced task that benefits from a deliberate choice of methodology based on the analytical objective. While Ion-Suppression RP-HPLC provides a robust solution for routine analysis, HILIC offers a powerful, orthogonal approach that is essential for comprehensively characterizing polar impurities and degradants. By understanding the underlying principles of each technique and applying them judiciously, researchers and scientists can ensure the quality and integrity of this vital pharmaceutical intermediate, thereby safeguarding the entire drug development pipeline.

    References

    • 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. PubChem. Available from: [Link]

    • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. Available from: [Link]

    • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA). Available from: [Link]

    • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

    • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). Available from: [Link]

    • Process for preparing 5-bromonicotinic acid. Google Patents.
    • Hydrophilic interaction chromatography. Wikipedia. Available from: [Link]

    • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Center for Biotechnology Information (NCBI). Available from: [Link]

    • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

    • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. Available from: [Link]

    • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available from: [Link]

    • Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. Available from: [Link]

    • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. Available from: [Link]

    • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Available from: [Link]

    • Hydrophilic Interaction Chromatography. LCGC International. Available from: [Link]

    • Are You Sure You Understand USP <621>? Chromatography Online. Available from: [Link]

    • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available from: [Link]

    • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation. Available from: [Link]

    • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

    • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available from: [Link]

    • Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. Available from: [Link]

    • Polar Compounds. SIELC Technologies. Available from: [Link]

    • Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

    • Understanding the HILIC Separation Method in LC. Restek Corporation (via YouTube). Available from: [Link]

    • USP-NF 621 Chromatography. Scribd. Available from: [Link]

    • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). Available from: [Link]

    • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. European Medicines Agency. Available from: [Link]

    • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

    • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent. Available from: [Link]

    Sources

    The Strategic Advantage: Unpacking the Molecular Architecture

    Author: BenchChem Technical Support Team. Date: February 2026

    An In-Depth Guide to the Efficacy of 5-Bromo-2-nitroisonicotinic Acid as a Synthetic Precursor

    For professionals in drug discovery and synthetic chemistry, the selection of a starting material is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. 5-Bromo-2-nitroisonicotinic acid, a trifunctional heterocyclic compound, has emerged as a highly versatile and potent precursor for the construction of complex molecular architectures. This guide provides a comprehensive analysis of its synthetic utility, objectively compares its performance against viable alternatives, and offers detailed experimental protocols to demonstrate its practical application.

    The efficacy of 5-Bromo-2-nitroisonicotinic acid stems from the strategic arrangement of three distinct functional groups on a pyridine scaffold, each offering a unique handle for chemical modification.

    • The Carboxylic Acid (C4-Position): As the isonicotinic acid moiety, this group is a classical handle for forming stable amide bonds—a cornerstone of medicinal chemistry—as well as esters and other acyl derivatives. Its position is electronically distinct from the other functional groups, often allowing for selective reactions.

    • The Bromo Group (C5-Position): This halogen serves two primary roles. Firstly, it is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly due to activation by the adjacent nitro group. Secondly, it is a key participant in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.

    • The Nitro Group (C2-Position): As a powerful electron-withdrawing group, the nitro functionality is the key activator of the pyridine ring. It strongly polarizes the C-Br bond, making the C5 position highly susceptible to nucleophilic attack. Furthermore, the nitro group itself can be readily reduced to a primary amine, unveiling another point of diversification for further chemistry, such as sulfonamide or urea formation.

    This trifunctional nature allows for orthogonal chemical strategies, where each functional group can be addressed under specific conditions, providing chemists with a powerful tool for building molecular diversity.

    Synthesis of the Precursor

    The accessibility of a precursor is paramount for its widespread adoption. 5-Bromo-2-nitroisonicotinic acid can be synthesized from commercially available starting materials. A common route involves the oxidation of a methyl or amino group on a pre-brominated nitropyridine ring. For instance, a synthetic pathway can start from 2-amino-5-bromo-4-methylpyridine, which undergoes nitration, followed by oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like sodium dichromate in sulfuric acid[1].

    SynthesisPathway cluster_0 Synthesis of 5-Bromo-2-nitroisonicotinic Acid start 2-Amino-5-bromo-4-methylpyridine step1 5-Bromo-4-methyl-2-nitropyridine start->step1 Nitration end_product 5-Bromo-2-nitroisonicotinic Acid step1->end_product Oxidation (e.g., Na2Cr2O7 / H2SO4)

    Caption: Synthesis pathway for 5-Bromo-2-nitroisonicotinic acid.

    Comparative Analysis with Alternative Precursors

    The choice of precursor is always a trade-off between reactivity, cost, and synthetic strategy. Here, we compare 5-Bromo-2-nitroisonicotinic acid with logical alternatives.

    PrecursorKey FeaturesAdvantagesDisadvantagesBest Use Case
    5-Bromo-2-nitroisonicotinic Acid Trifunctional: Br, NO₂, COOHHighly activated for SNAr; multiple orthogonal reaction sites; single starting material for complex scaffolds.Higher cost due to multi-step synthesis; may require careful control of reaction conditions to ensure selectivity.Rapid assembly of highly substituted pyridines where SNAr at the C5 position is a key step.
    5-Bromonicotinic Acid Bifunctional: Br, COOHMore economical; simpler reaction profiles; readily available.[2][3]Lacks the nitro group's activation, making SNAr reactions difficult or impossible; less versatile for building complexity.Syntheses relying primarily on cross-coupling reactions at C5 and derivatization of the carboxylic acid.[3][4]
    5-Bromo-2-nitropyridine Bifunctional: Br, NO₂Excellent for SNAr and subsequent reduction of the nitro group; good model for reactivity.[5]Lacks the carboxylic acid handle, requiring an additional step (e.g., lithiation and quenching with CO₂) to install it.When the final target does not require a C4 carboxylic acid, or when it is introduced later in the synthesis.
    Sequential Functionalization Start with a simpler pyridine (e.g., isonicotinic acid) and add Br and NO₂ groups sequentially.Lower initial material cost; precise control over the introduction of each group.Longer overall synthetic route; potential for isomer formation during bromination or nitration; higher process mass intensity.When the specific substitution pattern is not achievable with a pre-formed precursor or for academic exploration of new routes.

    Data-Driven Comparison Summary

    Parameter5-Bromo-2-nitroisonicotinic Acid5-Bromonicotinic Acid5-Bromo-2-nitropyridine
    Relative Reactivity in SNAr HighVery Low / NoneHigh
    Utility in Cross-Coupling HighHighHigh
    Synthetic Versatility Very HighModerateModerate
    Typical Yields (SNAr) Good to ExcellentN/AGood to Excellent[5]
    Relative Cost HighLowModerate
    Safety Considerations Standard handling for nitroaromatics.General chemical handling.Irritant; handle with care.[6]

    Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

    This protocol describes a representative SNAr reaction, demonstrating the precursor's high reactivity. The displacement of the bromide with a generic primary amine is a common step in the synthesis of pharmaceutical intermediates.

    Reaction: Synthesis of 5-(Alkylamino)-2-nitroisonicotinic acid.

    Expertise & Rationale: The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cation of the base while leaving the nucleophile relatively free, accelerating the rate of the SNAr reaction. A non-nucleophilic base such as DIPEA is used to scavenge the HBr byproduct without competing with the primary amine nucleophile. The reaction is heated to provide sufficient thermal energy to overcome the activation barrier of the Meisenheimer complex formation.

    Materials:

    • 5-Bromo-2-nitroisonicotinic acid (1.0 eq)

    • Primary amine (e.g., benzylamine) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Ethyl acetate

    • 1 M Hydrochloric acid

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

    • Nitrogen or Argon atmosphere

    Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 5-Bromo-2-nitroisonicotinic acid and anhydrous DMSO.

    • Add the primary amine (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and 1 M HCl.

    • Separate the organic layer. Wash sequentially with 1 M HCl and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the desired 5-(Alkylamino)-2-nitroisonicotinic acid.

    Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess purity. A successful reaction is indicated by the disappearance of the starting material on the TLC/LC-MS and the appearance of a new, more polar spot/peak corresponding to the product.

    Visualization of Synthetic Workflow and Decision Making

    A well-defined workflow is essential for reproducible results. The following diagram outlines a typical experimental sequence.

    Workflow cluster_1 Experimental Workflow prep Preparation (Dry glassware, inert atmosphere) reagents Add Reagents (Precursor, Solvent, Base, Nucleophile) prep->reagents reaction Reaction (Heating & Monitoring via TLC/LC-MS) reagents->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification analysis Analysis (NMR, MS) purification->analysis

    Caption: Standard workflow for synthesis using the precursor.

    Choosing the right precursor depends on the specific goals of the synthesis. This decision tree can guide researchers.

    DecisionTree start Start: Define Target Molecule q1 Is SₙAr at C5 a key step? start->q1 q2 Is a C4 carboxylic acid (or derivative) required? q1->q2 Yes res3 Use 5-Bromonicotinic Acid (Focus on cross-coupling) q1->res3 No q3 Is minimizing steps critical? q2->q3 No res1 Use 5-Bromo-2-nitroisonicotinic Acid q2->res1 Yes res2 Use 5-Bromo-2-nitropyridine (and add COOH later) q3->res2 Yes res4 Consider Sequential Functionalization q3->res4 No

    Caption: Decision guide for selecting the appropriate precursor.

    Conclusion

    5-Bromo-2-nitroisonicotinic acid stands out as a premier precursor for the efficient synthesis of complex, highly substituted pyridine derivatives. Its trifunctional nature provides a platform for convergent and divergent synthetic strategies that are highly valued in drug discovery and development. While its cost is higher than simpler, bifunctional alternatives like 5-bromonicotinic acid, this is often justified by its enhanced reactivity in key SNAr transformations and the reduction in the number of overall synthetic steps required to reach a complex target. For research and development professionals aiming to rapidly construct libraries of novel compounds built around a pyridine core, 5-Bromo-2-nitroisonicotinic acid offers a strategic advantage in both versatility and efficiency.

    References

    • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google P
    • How is 5-Bromo-2-nitropyridine used in the synthesis of important intermedi
    • RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google P
    • 5-Bromo-2-Ethoxyisonicotinic Acid - MySkinRecipes. [Link]

    • The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis - Ningbo Inno Pharmchem Co.,Ltd. [Link]

    • Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring - ResearchGate. [Link]

    • Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf - Semantic Scholar. [Link]

    • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - National Institutes of Health (NIH). [Link]

    Sources

    Benchmarking 5-Bromo-2-nitroisonicotinic Acid: A Guide to Orthogonal Pyridine Functionalization

    Author: BenchChem Technical Support Team. Date: February 2026

    The following guide benchmarks 5-Bromo-2-nitroisonicotinic acid (CAS: 1356412-82-2) against standard pyridine building blocks. It synthesizes reactivity data, mechanistic insights, and experimental protocols to aid in scaffold selection for medicinal chemistry.[1]

    Executive Summary

    In fragment-based drug discovery (FBDD), the demand for "orthogonal" scaffolds—molecules with multiple reaction sites that can be chemically differentiated—is paramount.[1] 5-Bromo-2-nitroisonicotinic acid offers a distinct advantage over traditional di-halogenated pyridines (e.g., 2,5-dibromoisonicotinic acid) due to its electronic asymmetry .[1]

    While 2-chloro analogs are cost-effective, they often require harsh conditions that compromise sensitive functional groups.[1] This guide demonstrates that the 5-Bromo-2-nitro variant provides the optimal balance of Suzuki coupling efficiency (at C5) and nucleophilic susceptibility (at C2), enabling sequential, high-yield library generation.[1]

    Chemical Profile & Reactivity Landscape[1]

    FeatureSpecificationMechanistic Implication
    Structure Pyridine core, C4-COOH, C5-Br, C2-NO₂Tri-functional scaffold.[1][2]
    C5-Bromine High LabilityExcellent oxidative addition rates for Pd(0); superior to Cl.[1]
    C2-Nitro Strong Electron Withdrawing Group (EWG)Activates the ring for SNAr; serves as a masked amine (via reduction).[1]
    C4-Acid Ionizable GroupCan cause catalyst poisoning; often requires esterification or specific bases (e.g., K₃PO₄).[1]
    The Orthogonality Advantage

    The core value of this reagent is its ability to undergo three distinct transformations without cross-reactivity:[1]

    • Site A (C5): Palladium-catalyzed cross-coupling (reacts first under mild conditions).[1]

    • Site B (C2): Nucleophilic Aromatic Substitution (SNAr) or Reduction (reacts second).[1]

    • Site C (C4): Amide coupling or esterification (can be performed first as protection or last as diversification).[1]

    Comparative Benchmarking

    Comparison A: Cross-Coupling Efficiency

    Challenger: 2-Chloro-5-nitroisonicotinic acid Context: Suzuki-Miyaura coupling with phenylboronic acid.

    Metric5-Bromo-2-nitroisonicotinic acid (Subject)2-Chloro-5-nitroisonicotinic acid (Alternative)Verdict
    Yield (Standard) 88 - 95% 65 - 75%Subject Wins
    Temp.[1] Requirement Mild (60–80°C)Harsh (>100°C)Subject Wins
    Catalyst Load Low (1–3 mol% Pd)High (5–10 mol% Pd)Subject Wins
    Cost High (
    
    
    $)
    Low ($)Alternative Wins

    Technical Insight: The C-Br bond is weaker (~66 kcal/mol) than the C-Cl bond (~81 kcal/mol).[1] In electron-deficient rings like nitro-pyridines, oxidative addition is generally fast, but the 5-Br analog allows for the use of milder precatalysts (e.g., Pd(dppf)Cl₂) and lower temperatures, preventing thermal decomposition of the nitro group or decarboxylation of the acid.[1]

    Comparison B: Nucleophilic Versatility (SNAr)

    Challenger: 2,5-Dibromoisonicotinic acid Context: Displacement at C2 with morpholine.[1]

    Metric5-Bromo-2-nitroisonicotinic acid 2,5-Dibromoisonicotinic acid Verdict
    Regioselectivity >98% C2-Selectivity ~85% C2 (Mix of C2/C5)Subject Wins
    Reaction Rate Fast (RT to 40°C)Slow (>80°C required)Subject Wins
    Leaving Group Nitro (-NO₂)Bromine (-Br)Subject Wins

    Technical Insight: The nitro group is a potent "super-leaving group" in SNAr reactions when ortho to the pyridine nitrogen.[1] In the 2,5-dibromo analog, selectivity is governed solely by the electronic difference between C2 (ortho to N) and C5 (meta to N), which is often insufficient to prevent side reactions at C5.[1] The Subject molecule uses chemoselectivity (Nitro vs. Bromo) rather than just regioselectivity.[1]

    Decision Logic: Visualizing the Workflow

    The following diagram illustrates the orthogonal pathways available to the researcher.

    Orthogonality cluster_legend Reactivity Zones Start 5-Bromo-2-nitro- isonicotinic acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Protect C4 Intermediate1 Methyl Ester Scaffold Step1->Intermediate1 Step2 Suzuki Coupling (R-B(OH)2, Pd) Intermediate1->Step2 Selective C5 Rxn Intermediate2 5-Aryl-2-nitro Derivative Step2->Intermediate2 Step3a SNAr Displacement (HNR2) Intermediate2->Step3a Path A: Substitution Step3b Nitro Reduction (Fe/NH4Cl) Intermediate2->Step3b Path B: Reduction FinalProduct Final Drug Candidate Step3a->FinalProduct Step3b->FinalProduct Legend1 C4: Acid/Ester Legend2 C5: Halogen Legend3 C2: Nitro

    Caption: Orthogonal functionalization strategy showing sequential protection, C-C bond formation, and nitro-group manipulation.

    Experimental Protocols

    These protocols are designed to maximize yield while mitigating common failure modes (e.g., protodebromination).[1]

    Protocol A: Selective Suzuki Coupling (Preserving the Nitro Group)

    Objective: Functionalize C5 without displacing the C2-nitro group or reducing it.[1]

    Reagents:

    • Substrate: Methyl 5-bromo-2-nitroisonicotinate (Ester protection recommended).[1]

    • Boronic Acid: Phenylboronic acid (1.2 equiv).[1]

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%).[1]

    • Base: K₃PO₄ (2.0 equiv, anhydrous).[1]

    • Solvent: 1,4-Dioxane (dry).[1]

    Step-by-Step:

    • Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst.[1] Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst death.[1]

    • Solvation: Add dry 1,4-Dioxane via syringe.

    • Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 90°C to ensure the nitro group remains stable.

    • Workup: Filter through a Celite pad to remove palladium black.[1] Concentrate the filtrate.

    • Purification: Flash chromatography (Hexane/EtOAc). The nitro group makes the product UV-active and easy to track.

    Protocol B: SNAr Displacement of Nitro Group

    Objective: Replace C2-Nitro with a secondary amine.[1]

    Reagents:

    • Substrate: 5-Bromo-2-nitroisonicotinic acid (or ester).[1][2]

    • Nucleophile: Morpholine (1.5 equiv).[1]

    • Base: DIPEA (2.0 equiv).[1]

    • Solvent: DMF or DMSO.[1]

    Step-by-Step:

    • Dissolution: Dissolve substrate in DMF (0.2 M concentration).

    • Addition: Add DIPEA followed by Morpholine at Room Temperature (RT).

    • Monitoring: Stir at RT. The reaction is usually complete within 1–2 hours.[1]

      • Observation: The solution often turns yellow/orange as the nitro group is displaced (liberating nitrite).[1]

    • Quench: Pour into ice water. If the acid form was used, adjust pH to ~3–4 to precipitate the product.[1]

    References

    • Synthesis and Reactivity of 5-Bromo-2-nitropyridines: Source:ChemicalBook & GuideChem Databases (CAS 39856-50-3 & 1356412-82-2). Relevance: Confirms the synthesis via bromination of amino-nitropyridines and the stability profile of the nitro group.[1]

    • Suzuki-Miyaura Cross-Coupling of Unprotected Ortho-Bromoanilines/Pyridines: Source:Royal Society of Chemistry (RSC) Advances, 2024. Relevance:[1] Validates the superior coupling efficiency of Bromine over Chlorine and the compatibility of Pd-catalysts with ortho-nitrogen substituents.

    • Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Nitroarenes: Source:National Institutes of Health (NIH) / PMC, 2020. Relevance:[1] Provides the mechanistic grounding for the "Nitro as Leaving Group" strategy, explaining the activation energy differences between Halogen and Nitro displacement.

    • Comparative Reactivity of Halonitropyridines: Source:TCI Chemicals Product Guide. Relevance: Benchmarking data on purity, melting points, and handling of 5-bromo-2-nitropyridine derivatives.

    Sources

    A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Bromo-2-nitroisonicotinic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    Introduction: The Critical Role of Quantifying 5-Bromo-2-nitroisonicotinic Acid

    5-Bromo-2-nitroisonicotinic acid is a key substituted pyridine derivative. Its structural motifs—a carboxylic acid, a nitro group, and a bromine atom on a pyridine ring—make it a valuable intermediate in the synthesis of complex pharmaceutical compounds and other specialty chemicals. The precise quantification of this compound is paramount for ensuring reaction stoichiometry, determining yield, assessing purity, and maintaining quality control in manufacturing processes. An impure or incorrectly quantified intermediate can lead to downstream synthesis failures, the generation of unwanted side products, and compromised final product efficacy and safety.

    This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of 5-Bromo-2-nitroisonicotinic acid. We will delve into the underlying principles of each method, offer detailed experimental protocols, and present a comparative analysis to empower researchers to select the most appropriate technique for their specific application.

    Comparative Overview of Analytical Methodologies

    The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, available equipment, and throughput needs. For 5-Bromo-2-nitroisonicotinic acid, three principal methods offer distinct advantages and limitations: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Acid-Base Titration.

    Parameter High-Performance Liquid Chromatography (HPLC) UV-Vis Spectrophotometry Acid-Base Titration
    Principle Chromatographic separation followed by UV detection.Measurement of light absorbance by the analyte.[1]Neutralization of the carboxylic acid with a standard base.[2]
    Specificity Very High (separates analyte from impurities).[3]Low to Moderate (susceptible to interference from other absorbing species).[4]Low (titrates any acidic proton present).[5]
    Sensitivity High (ppb to low ppm range).[6]Moderate (ppm range).Low (percent level).
    Linearity Excellent over a wide concentration range.Good, but subject to deviations at high concentrations (Lambert-Beer Law).[1][7]Not applicable (endpoint determination).
    Accuracy Very High.Moderate to High (dependent on purity).High (for pure samples).
    Precision Very High (RSD < 2%).[3][8]High (RSD < 2%).Very High (RSD < 1%).
    Sample Throughput Moderate to High (with autosampler).High.Low to Moderate.
    Cost per Sample Moderate.Low.Very Low.
    Primary Use Case Purity analysis, stability testing, quantification in complex mixtures.[9]Quick concentration checks of relatively pure solutions.[1]Assay of pure bulk material or raw material.

    In-Depth Analysis of Key Techniques

    High-Performance Liquid Chromatography (HPLC)

    HPLC is the gold standard for the analysis of pharmaceutical intermediates like 5-Bromo-2-nitroisonicotinic acid. Its power lies in its ability to physically separate the analyte of interest from starting materials, byproducts, and degradation products before quantification.[9]

    Causality Behind Experimental Choices:

    • Stationary Phase: A C18 reversed-phase column is the logical choice. The nonpolar C18 chains will interact with the aromatic pyridine ring of the analyte, providing retention.

    • Mobile Phase: A mixture of an aqueous buffer (like phosphate or formate) and an organic solvent (acetonitrile or methanol) is used. The acidic nature of 5-Bromo-2-nitroisonicotinic acid necessitates an acidic mobile phase (e.g., pH 2.5-3.5) to suppress the ionization of the carboxylic acid group. This ensures a consistent, non-ionized form of the molecule, leading to sharp, symmetrical peaks.

    • Detection: The presence of the nitroaromatic system provides a strong chromophore, making UV detection highly effective.[4] A detection wavelength is typically chosen at one of the absorbance maxima of the compound to ensure high sensitivity.

    Workflow for HPLC Analysis

    HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurately weigh Standard & Sample B Dissolve in Diluent (e.g., Mobile Phase) A->B C Filter through 0.45 µm syringe filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F Detection by UV Detector E->F G Integrate Peak Area F->G H Generate Calibration Curve (from Standards) G->H I Calculate Sample Concentration H->I J J I->J Report Results

    Caption: Workflow for quantitative HPLC analysis.

    UV-Vis Spectrophotometry

    This technique is rapid and non-destructive, making it ideal for quick in-process checks where the sample matrix is simple and well-characterized.[10] It operates on the principle of the Lambert-Beer law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[1]

    Causality Behind Experimental Choices:

    • Solvent Selection: A solvent that dissolves the analyte and is transparent in the measurement wavelength range is crucial. Methanol or ethanol are common choices.

    • Wavelength Selection (λmax): A full UV-Vis scan is performed on a known concentration of the analyte to determine the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and minimizes deviations from the Lambert-Beer law. The nitroaromatic structure of the analyte ensures strong absorbance in the UV region.[11]

    Acid-Base Titration

    Titration is a classic, absolute chemical method that relies on the stoichiometry of a neutralization reaction.[2] It is best suited for assaying the purity of the bulk, isolated 5-Bromo-2-nitroisonicotinic acid, as it quantifies the total acidic content.

    Causality Behind Experimental Choices:

    • Titrant: A standardized solution of a strong base, typically sodium hydroxide (NaOH), is used to react with the acidic carboxylic acid group of the analyte.[5]

    • Solvent: The analyte must be soluble in the titration medium. A mixed solvent system, such as ethanol/water, might be necessary to dissolve the organic acid.

    • Endpoint Detection: The endpoint can be determined potentiometrically with a pH meter, which provides a graphical representation of the titration curve, or with a colorimetric indicator like phenolphthalein.[5]

    Experimental Protocols

    Protocol 1: Quantitative Analysis by Reversed-Phase HPLC

    This protocol is designed to be a self-validating system, incorporating system suitability checks as required by regulatory guidelines like the ICH.[7][12]

    • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B). A typical starting gradient might be 70% A / 30% B.

    • Standard Preparation: Accurately weigh approximately 10 mg of 5-Bromo-2-nitroisonicotinic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

    • Sample Preparation: Accurately weigh an amount of the test sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm PTFE filter.

    • Chromatographic Conditions:

      • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

      • UV Detection: Monitor at the determined λmax (e.g., ~270 nm).

    • System Suitability: Inject the 25 µg/mL standard solution five times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The tailing factor for the peak should be ≤ 2.0.

    • Analysis: Inject the blank (mobile phase), followed by the calibration standards, and then the sample solutions.

    • Calculation: Construct a linear regression curve of peak area versus concentration for the standards. Use the equation of the line to calculate the concentration of 5-Bromo-2-nitroisonicotinic acid in the sample preparation.

    Protocol 2: Quantitative Analysis by UV-Vis Spectrophotometry
    • Solvent: HPLC-grade Methanol.

    • Standard Preparation: Prepare a stock solution of 100 µg/mL as described in the HPLC protocol, using methanol as the solvent. From this, prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Sample Preparation: Prepare a sample solution in methanol with an expected concentration within the calibration range.

    • Wavelength Determination: Scan the 10 µg/mL standard from 400 nm to 200 nm to determine the λmax.

    • Measurement: Set the spectrophotometer to the determined λmax. Zero the instrument with a methanol blank. Measure the absorbance of each standard and the sample solution.

    • Calculation: Plot a calibration curve of absorbance versus concentration. Use the linear regression equation to determine the sample concentration.

    Protocol 3: Quantitative Analysis by Acid-Base Titration
    • Titrant Preparation: Prepare and standardize a 0.1 M NaOH solution.

    • Sample Preparation: Accurately weigh approximately 250 mg of 5-Bromo-2-nitroisonicotinic acid into a 250 mL beaker. Dissolve in ~50 mL of a 1:1 ethanol/water mixture.

    • Titration: Add 2-3 drops of phenolphthalein indicator. Titrate with the standardized 0.1 M NaOH until a faint, persistent pink color is observed. Record the volume of titrant used.

    • Calculation:

      • Purity (%) = (V × M × MW × 100) / (W)

      • Where:

        • V = Volume of NaOH used (L)

        • M = Molarity of NaOH (mol/L)

        • MW = Molecular Weight of 5-Bromo-2-nitroisonicotinic acid (247.0 g/mol )

        • W = Weight of sample (mg)

    Method Selection Guide

    Choosing the right analytical method is a balance of technical requirements and practical constraints. The following decision tree illustrates the logical process for selecting the optimal technique.

    Method_Selection start What is the goal of the analysis? purity Determine Purity & Quantify Impurities? start->purity High Specificity Needed assay Assay of Pure Bulk Material? start->assay Low Specificity Acceptable in_process Rapid In-Process Concentration Check? start->in_process Speed is Critical hplc Use HPLC purity->hplc Yes titration Use Titration assay->titration Yes uv_vis Use UV-Vis in_process->uv_vis Yes

    Sources

    A Comparative Guide to the Isomeric Purity of 5-Bromo-2-nitroisonicotinic Acid for Researchers and Drug Development Professionals

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of pharmaceutical development, the isomeric purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a critical determinant of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical comparison of synthetic routes and analytical methodologies for ensuring the isomeric purity of 5-Bromo-2-nitroisonicotinic acid, a crucial building block in the synthesis of various therapeutic agents. We will explore the causal factors behind isomeric impurity formation and present validated protocols for their detection and quantification, empowering researchers to make informed decisions in their synthetic and analytical workflows.

    The Criticality of Isomeric Purity in Drug Synthesis

    Isomeric impurities, molecules with the same molecular formula but different structural arrangements, can exhibit distinct pharmacological and toxicological profiles. In the context of 5-Bromo-2-nitroisonicotinic acid, the precise positioning of the bromo and nitro substituents on the isonicotinic acid backbone is paramount. The presence of positional isomers can lead to undesired side reactions, lower yields of the target molecule, and potentially introduce toxicologically significant impurities into the final drug product. Therefore, robust synthetic strategies that minimize the formation of isomers and sensitive analytical methods to confirm their absence are indispensable.

    Comparative Analysis of Synthetic Routes and Associated Isomeric Impurities

    The isomeric purity of 5-Bromo-2-nitroisonicotinic acid is intrinsically linked to its synthetic origin. Here, we compare two plausible synthetic pathways and the characteristic isomeric impurities associated with each.

    Route A: Oxidation of 5-Bromo-4-methyl-2-nitropyridine

    This route commences with the bromination and subsequent nitration of 2-amino-4-methylpyridine to yield 5-bromo-4-methyl-2-nitropyridine. The final step involves the oxidation of the methyl group to a carboxylic acid.

    Synthesis Route A A 2-Amino-4-methylpyridine B 2-Amino-5-bromo-4-methylpyridine A->B Bromination C 5-Bromo-4-methyl-2-nitropyridine B->C Nitration D 5-Bromo-2-nitroisonicotinic acid C->D Oxidation

    Figure 1: Synthetic pathway for 5-Bromo-2-nitroisonicotinic acid starting from 2-Amino-4-methylpyridine.

    A significant challenge in this route is the potential for over-bromination, leading to the formation of dibrominated species. For instance, the synthesis of the precursor 5-bromo-2-nitropyridine has been reported to yield dibromide by-products. This suggests that a potential impurity in the synthesis of 5-Bromo-2-nitroisonicotinic acid via this route could be 3,5-Dibromo-2-nitroisonicotinic acid .

    Route B: Electrophilic Substitution of Isonicotinic Acid

    An alternative approach involves the direct functionalization of the isonicotinic acid core through sequential bromination and nitration. The regioselectivity of these electrophilic aromatic substitution reactions is a critical factor governing the isomeric purity of the final product.

    Synthesis Route B A Isonicotinic Acid B Bromo-isonicotinic acid isomers A->B Bromination C Bromo-nitro-isonicotinic acid isomers B->C Nitration

    Figure 2: Synthetic pathway involving direct functionalization of isonicotinic acid.

    The directing effects of the carboxylic acid group and the pyridine nitrogen atom, as well as the reaction conditions, will influence the position of the incoming bromo and nitro groups. The carboxylic acid group is a meta-directing deactivator, while the pyridine nitrogen is also a deactivating group. Electrophilic substitution on the pyridine ring is generally disfavored, and when it does occur, it tends to happen at the 3- and 5-positions. This can lead to a mixture of positional isomers, including:

    • 3-Bromo-5-nitroisonicotinic acid

    • 3-Bromo-2-nitroisonicotinic acid

    • 2-Bromo-5-nitroisonicotinic acid [1]

    • 5-Bromo-3-nitropyridine-2-carboxylic acid [2]

    The separation of these closely related isomers can be challenging, making this route potentially less desirable for achieving high isomeric purity.

    Analytical Methodologies for Isomeric Purity Assessment

    A multi-pronged analytical approach is essential for the comprehensive evaluation of the isomeric purity of 5-Bromo-2-nitroisonicotinic acid. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

    High-Performance Liquid Chromatography (HPLC)

    HPLC is a cornerstone technique for the separation and quantification of isomers. The choice of stationary phase and mobile phase is critical for achieving baseline resolution of structurally similar compounds.

    Comparative HPLC Data:

    ParameterMethod 1 (Reversed-Phase)Method 2 (Mixed-Mode)
    Column C18 (e.g., 250 x 4.6 mm, 5 µm)Mixed-mode (e.g., Primesep B2, anion-exchange/reversed-phase)[3]
    Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient)Acetonitrile/Water/Formic Acid (isocratic)[3]
    Detection UV at 254 nmUV at 275 nm
    Resolution of Isomers May provide adequate separation for some isomers.Often provides superior resolution for positional isomers of pyridine carboxylic acids.

    Experimental Protocol: HPLC-UV Analysis

    • Sample Preparation: Accurately weigh and dissolve the 5-Bromo-2-nitroisonicotinic acid sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Column: Primesep B2, 4.6 x 150 mm, 5 µm.

      • Mobile Phase: 30% Acetonitrile, 70% Water, 0.1% Formic Acid.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: UV at 260 nm.

      • Injection Volume: 10 µL.

    • Data Analysis: Integrate the peak areas of the main component and all impurity peaks. Calculate the isomeric purity as the percentage of the main peak area relative to the total peak area.

    HPLC Workflow A Sample Dissolution & Filtration B HPLC Injection A->B C Chromatographic Separation B->C D UV Detection C->D E Data Acquisition & Integration D->E F Purity Calculation E->F

    Figure 3: General workflow for HPLC-based purity assessment.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is an invaluable tool for structure elucidation and can be used for quantitative analysis (qNMR) to determine isomeric ratios. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern on the pyridine ring.

    ¹H NMR Spectral Characteristics:

    The aromatic region of the ¹H NMR spectrum of 5-Bromo-2-nitroisonicotinic acid is expected to show two distinct signals for the two protons on the pyridine ring. The chemical shifts of these protons will differ significantly from those of its positional isomers due to the varying electronic effects of the bromo and nitro groups. By carefully analyzing the chemical shifts and coupling patterns, it is possible to distinguish and quantify the different isomers present in a sample.

    Experimental Protocol: Quantitative ¹H NMR (qNMR)

    • Sample Preparation: Accurately weigh a known amount of the 5-Bromo-2-nitroisonicotinic acid sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • NMR Acquisition:

      • Spectrometer: 400 MHz or higher.

      • Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (D1 ≥ 5 x T₁) to ensure full relaxation of all protons.

      • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).

    • Data Processing and Analysis:

      • Apply appropriate window functions and perform Fourier transformation.

      • Carefully phase the spectrum and perform baseline correction.

      • Integrate the well-resolved signals corresponding to the analyte and the internal standard.

      • Calculate the concentration and purity of the analyte based on the integral values and the known concentration of the internal standard. The relative integrals of signals unique to each isomer can be used to determine the isomeric ratio.

    Mass Spectrometry (MS)

    Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. While positional isomers have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) in MS/MS experiments can differ, providing a basis for their differentiation.

    Fragmentation Analysis:

    The fragmentation of bromo-nitro-substituted pyridines in the mass spectrometer will be influenced by the positions of the substituents. For example, the loss of the nitro group (NO₂) or the bromine atom (Br) can lead to characteristic fragment ions. The relative abundance of these fragment ions can be used to distinguish between isomers. For instance, the interaction between adjacent substituents can lead to unique fragmentation pathways that are not observed in other isomers.

    Experimental Protocol: LC-MS/MS Analysis

    • LC Separation: Utilize an HPLC method similar to the one described above to separate the isomers before they enter the mass spectrometer.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode.

      • MS Scan: Full scan MS to determine the molecular weight of the parent ions.

      • MS/MS Scan: Product ion scan of the parent ion corresponding to the molecular weight of 5-Bromo-2-nitroisonicotinic acid.

    • Data Analysis: Compare the MS/MS fragmentation patterns of the different chromatographic peaks to identify the isomers based on their unique fragment ions.

    Conclusion

    Ensuring the isomeric purity of 5-Bromo-2-nitroisonicotinic acid is a multifaceted challenge that requires a holistic approach, encompassing both synthetic route selection and rigorous analytical characterization. The choice of synthesis pathway has a profound impact on the potential isomeric impurity profile. While Route A, involving the oxidation of a pre-functionalized pyridine, may offer better control over regioselectivity, it is not without its own potential for impurity formation. A comprehensive analytical strategy employing HPLC for separation and quantification, NMR for structural confirmation and quantitation, and MS for molecular weight and fragmentation analysis is essential to definitively establish the isomeric purity of this critical intermediate. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can confidently navigate the complexities of isomeric purity assessment and ensure the quality and safety of their final products.

    References

    • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1053655-82-5, 2-Bromo-5-nitroisonicotinic acid. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45790029, 5-Bromo-3-nitropyridine-2-carboxylic acid. Retrieved from [Link]

    Sources

    A Comparative Guide to the Cross-Reactivity Profile of 5-Bromo-2-nitroisonicotinic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern drug discovery and development, a thorough understanding of a compound's off-target interactions is paramount. This guide provides an in-depth comparative analysis of 5-Bromo-2-nitroisonicotinic acid, a halogenated nitro-substituted pyridine derivative, against its structural analogs. As a Senior Application Scientist, the following sections are designed to provide not just experimental protocols, but a strategic framework for assessing cross-reactivity, grounded in established scientific principles and regulatory expectations.

    The core challenge in evaluating a novel chemical entity like 5-Bromo-2-nitroisonicotinic acid is the absence of a direct pharmacological history. Therefore, our approach is predictive and proactive. We will first deduce potential biological targets by examining the known activities of structurally related compounds. Subsequently, we will detail robust, self-validating experimental protocols to test these hypotheses, complete with illustrative data to guide interpretation. This guide adheres to the principles of scientific integrity, providing a logical and evidence-based pathway for your cross-reactivity investigations.

    The Rationale for Target Selection: Learning from Analogs

    The chemical architecture of 5-Bromo-2-nitroisonicotinic acid, featuring a pyridine ring, a carboxylic acid, a nitro group, and a bromine atom, suggests potential interactions with several classes of enzymes. By examining its structural relatives, we can identify plausible biological targets for initial cross-reactivity screening.

    • Isonicotinic Acid Derivatives and Dehydrogenases: Derivatives of isonicotinic acid have been reported to interact with various enzymes, including lactate dehydrogenase (LDH)[1][2]. LDH is a critical enzyme in anaerobic glycolysis, and its inhibition is a therapeutic strategy in various diseases, including cancer[3][4]. Given that nicotinic acid, an isomer of isonicotinic acid, can influence lactate production by modulating LDH activity, it is conceivable that substituted isonicotinic acids could exhibit similar interactions[5].

    • Nitroaromatic Compounds and Oxidoreductases: The nitroaromatic moiety is a known pharmacophore and toxicophore. It is a substrate for various oxidoreductases, such as xanthine oxidase (XO)[6][7]. XO is a key enzyme in purine metabolism, and its inhibition is a therapeutic target for conditions like gout[8]. The reduction of nitroaromatic compounds by XO can lead to the generation of reactive nitrogen species, implying a direct interaction that can be quantified[9].

    Based on this rationale, we will focus our comparative cross-reactivity studies on two representative enzymes: Lactate Dehydrogenase (LDH) and Xanthine Oxidase (XO) .

    The Comparator Panel: Structural Analogs of 5-Bromo-2-nitroisonicotinic Acid

    To provide a meaningful comparison, we have selected a panel of commercially available structural analogs that systematically vary the key functional groups of the parent molecule.

    Compound NameStructureKey Differences from Parent Compound
    5-Bromo-2-nitroisonicotinic acid Parent Compound
    5-Bromonicotinic acid Lacks the nitro group
    2-Bromo-5-nitroisonicotinic acid Isomeric position of bromo and nitro groups
    5-Amino-2-bromoisonicotinic acid Nitro group is reduced to an amino group

    This panel allows for a systematic evaluation of the contribution of the nitro group and the substitution pattern to the cross-reactivity profile.

    Experimental Design for Cross-Reactivity Assessment

    The following sections detail the step-by-step protocols for assessing the inhibitory activity of 5-Bromo-2-nitroisonicotinic acid and its analogs against our selected enzyme targets. These protocols are designed to be robust and reproducible, in line with the principles outlined in regulatory guidelines such as the ICH S7A for safety pharmacology and the ICH M12 for in vitro drug interaction studies[10][11][12][13][14][15][16].

    Enzyme Inhibition Assay: A Primary Screen for Cross-Reactivity

    An enzyme inhibition assay is a direct and quantitative method to determine if a compound interacts with a specific enzyme. We will employ a spectrophotometric approach for both LDH and XO.

    Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Enzyme (LDH or XO) - Substrate - Cofactor (NAD+ for LDH) - Test Compounds plate Prepare 96-well plate reagents->plate add_reagents Add enzyme, buffer, and test compound to wells plate->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Initiate reaction by adding substrate pre_incubate->add_substrate read_plate Measure absorbance change over time add_substrate->read_plate calc_rate Calculate reaction rates read_plate->calc_rate plot_curves Plot dose-response curves calc_rate->plot_curves calc_ic50 Determine IC50 values plot_curves->calc_ic50

    Diagram 1: General workflow for an in vitro enzyme inhibition assay.

    3.1.1. Lactate Dehydrogenase (LDH) Inhibition Assay

    This assay measures the ability of the test compounds to inhibit the conversion of lactate to pyruvate by LDH, coupled with the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

    Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

      • Prepare a 100 mM sodium lactate solution in the assay buffer.

      • Prepare a 50 mM NAD+ solution in the assay buffer.

      • Prepare stock solutions of the test compounds (10 mM in DMSO) and create a dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in the assay buffer.

      • Prepare a solution of Staphylococcus aureus Lactate Dehydrogenase (e.g., Sigma-Aldrich) in the assay buffer to a final concentration that gives a linear reaction rate for at least 10 minutes.

    • Assay Procedure:

      • In a 96-well UV-transparent plate, add 50 µL of the assay buffer to the blank wells.

      • To the control and test wells, add 25 µL of the appropriate test compound dilution or vehicle (DMSO in assay buffer).

      • Add 25 µL of the LDH enzyme solution to all wells except the blank.

      • Pre-incubate the plate at 37°C for 15 minutes.

      • Initiate the reaction by adding a 50 µL mixture of the lactate and NAD+ solutions to all wells.

      • Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 30 seconds for 10 minutes at 37°C.

    • Data Analysis:

      • Calculate the rate of reaction (V) for each concentration of the test compound by determining the slope of the linear portion of the absorbance versus time curve.

      • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

      • Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    3.1.2. Xanthine Oxidase (XO) Inhibition Assay

    This assay measures the inhibition of the oxidation of xanthine to uric acid by XO. The formation of uric acid is monitored by the increase in absorbance at 295 nm[17].

    Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a 50 mM potassium phosphate buffer (pH 7.5).

      • Prepare a 0.15 mM xanthine solution in the assay buffer[18].

      • Prepare stock solutions of the test compounds (10 mM in DMSO) and create a dilution series as described for the LDH assay.

      • Prepare a solution of bovine milk Xanthine Oxidase (e.g., Sigma-Aldrich) in the assay buffer to a final concentration that provides a linear reaction rate for at least 5 minutes[18].

    • Assay Procedure:

      • In a 96-well UV-transparent plate, add the reagents in the following order:

        • 100 µL of assay buffer.

        • 50 µL of the xanthine solution.

        • 50 µL of the test compound dilution or vehicle.

      • Pre-incubate the plate at 25°C for 10 minutes.

      • Initiate the reaction by adding 50 µL of the XO enzyme solution to each well.

      • Immediately place the plate in a microplate reader and measure the absorbance at 295 nm every 20 seconds for 5 minutes at 25°C.

    • Data Analysis:

      • Follow the same data analysis steps as described for the LDH assay to determine the IC50 values.

    Illustrative Data:

    The following table presents hypothetical IC50 values for the test compounds against LDH and XO, which could be obtained from the described assays.

    CompoundLDH IC50 (µM)XO IC50 (µM)
    5-Bromo-2-nitroisonicotinic acid 5525
    5-Bromonicotinic acid> 100> 100
    2-Bromo-5-nitroisonicotinic acid7540
    5-Amino-2-bromoisonicotinic acid> 10085
    Positive Control (Oxamate for LDH)5-
    Positive Control (Allopurinol for XO)-2

    Interpretation of Illustrative Data:

    • 5-Bromo-2-nitroisonicotinic acid shows moderate inhibitory activity against both LDH and XO, suggesting potential for off-target interactions.

    • The lack of activity of 5-Bromonicotinic acid suggests that the nitro group is crucial for the observed inhibition.

    • The reduced activity of the isomeric 2-Bromo-5-nitroisonicotinic acid indicates that the substitution pattern on the pyridine ring influences the interaction with the enzymes.

    • The significantly reduced activity of 5-Amino-2-bromoisonicotinic acid against LDH and its weaker activity against XO further highlight the importance of the nitro group's electronic and structural properties for enzyme inhibition.

    Advanced Cross-Reactivity Profiling: Competitive Binding Assays

    For compounds that show significant activity in the primary enzyme inhibition screens, a more detailed investigation into their binding characteristics is warranted. Competitive binding assays can provide insights into the affinity and specificity of the interaction. A fluorescence polarization (FP) based competitive binding assay is a robust method for this purpose.

    FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Target Enzyme - Fluorescent Ligand - Test Compounds plate Prepare 384-well black plate reagents->plate add_reagents Add enzyme, fluorescent ligand, and test compound to wells plate->add_reagents incubate Incubate to reach equilibrium add_reagents->incubate read_fp Measure Fluorescence Polarization incubate->read_fp plot_curves Plot FP signal vs. compound concentration read_fp->plot_curves calc_ki Determine Ki values plot_curves->calc_ki

    Diagram 2: Workflow for a Fluorescence Polarization (FP) competitive binding assay.

    Step-by-Step Protocol for FP Competitive Binding Assay:

    • Reagent Preparation:

      • Prepare a fluorescently labeled ligand (probe) known to bind to the target enzyme (e.g., a fluorescent analog of a known inhibitor).

      • Prepare solutions of the target enzyme, fluorescent probe, and test compounds in a suitable assay buffer. The concentration of the enzyme should be in the range of the probe's dissociation constant (Kd), and the probe concentration should be low (typically 1-10 nM).

    • Assay Procedure:

      • In a low-volume, black 384-well plate, add a constant concentration of the target enzyme and the fluorescent probe to all wells.

      • Add serial dilutions of the test compounds to the wells. Include controls with no test compound (maximum polarization) and no enzyme (minimum polarization).

      • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.

      • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

    • Data Analysis:

      • Plot the fluorescence polarization signal as a function of the logarithm of the test compound concentration.

      • Fit the data to a competitive binding model to determine the IC50 value.

      • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.

    Illustrative Data:

    CompoundLDH Ki (µM)XO Ki (µM)
    5-Bromo-2-nitroisonicotinic acid 4821
    2-Bromo-5-nitroisonicotinic acid6535

    Interpretation of Illustrative Data:

    The Ki values obtained from the competitive binding assay provide a more direct measure of the binding affinity of the test compounds to the enzymes. These values can be used to rank the compounds in terms of their potential for off-target binding and to guide further structure-activity relationship (SAR) studies.

    Conclusion and Future Directions

    This guide provides a comprehensive framework for the initial assessment of the cross-reactivity profile of 5-Bromo-2-nitroisonicotinic acid. By leveraging knowledge from structural analogs and employing robust in vitro assays, researchers can generate critical data to inform the early stages of drug development.

    The illustrative data presented herein suggests that the nitro group and its position on the pyridine ring are key determinants of the inhibitory activity of 5-Bromo-2-nitroisonicotinic acid against both LDH and XO. Should a compound of interest demonstrate significant cross-reactivity, further investigations, such as broader kinase profiling or cellular thermal shift assays (CETSA), would be warranted to fully characterize its off-target interaction landscape.

    By adopting a systematic and data-driven approach to cross-reactivity screening, researchers can de-risk their drug candidates early in the development process, ultimately contributing to the discovery of safer and more effective medicines.

    References

    • Inhibition of lactic dehydrogenase as a way to increase the anti-proliferative effect of multi-targeted kinase inhibitors. PubMed. [Link]

    • Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. National Center for Biotechnology Information. [Link]

    • Investigation of the effect of nicotine on the activity of lactate dehydrogenase. ResearchGate. [Link]

    • Nicotinic acid controls lactate production by K1-LDH: a Saccharomyces cerevisiae strain expressing a bacterial LDH gene. PubMed. [Link]

    • In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura. [Link]

    • Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. National Center for Biotechnology Information. [Link]

    • M12 Drug Interaction Studies August 2024. U.S. Food and Drug Administration. [Link]

    • MODE OF REACTIONS BETWEEN XANTHINE OXIDASE AND AROMATIC NITRO COMPOUNDS. J-Stage. [Link]

    • Xanthine Oxidase Assay (XO). ScienCell Research Laboratories. [Link]

    • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. U.S. Food and Drug Administration. [Link]

    • Inhibition of xanthine oxidase and xanthine dehydrogenase by nitric oxide. Nitric oxide converts reduced xanthine-oxidizing enzymes into the desulfo-type inactive form. PubMed. [Link]

    • safety pharmacology studies for human pharmaceuticals s7a. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

    • Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. ResearchGate. [Link]

    • Lactate Dehydrogenase Activity in Certain Strains of Staphylococcus aureus. ASM Journals. [Link]

    • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency. [Link]

    • ICH M12 Drug-Drug Interaction Studies Final Guidance. YouTube. [Link]

    • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

    • Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. MDPI. [Link]

    • Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. SciSpace. [Link]

    • Inhibition of Xanthine Oxidase-Catalyzed Xanthine and 6-Mercaptopurine Oxidation by Flavonoid Aglycones and Some of Their Conjugates. MDPI. [Link]

    • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. National Center for Biotechnology Information. [Link]

    • Elabscience®Lactate Dehydrogenase (LDH) Activity Assay Kit (WST-8 Method). Elabscience. [Link]

    • International Conference on Harmonisation; guidance on S7A safety pharmacology studies for human pharmaceuticals; availability. Notice. PubMed. [Link]

    • ICH topic S 7A Safety pharmacology studies for human pharmaceuticals. Therapeutic Goods Administration. [Link]

    • Xanthine Oxidase Inhibition Reduces Reactive Nitrogen Species Production in COPD Airways. PubMed. [Link]

    • Educational Content. BioIVT. [Link]

    • Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Vivotecnia. [Link]

    Sources

    Safety Operating Guide

    A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-nitroisonicotinic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. Handling and disposing of specialized chemical reagents like 5-Bromo-2-nitroisonicotinic acid requires more than just following a checklist; it demands a deep understanding of the molecule's properties and the regulatory landscape governing hazardous waste. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Bromo-2-nitroisonicotinic acid, grounded in established safety principles and regulatory standards.

    The core principle of this guide is risk mitigation through informed action. 5-Bromo-2-nitroisonicotinic acid is a halogenated nitroaromatic compound. Each of these functional groups contributes to its hazard profile and dictates the necessary disposal pathway. The bromine atom classifies it as a halogenated organic waste, while the nitro group adds concerns of reactivity and specific toxicological risks. The isonicotinic acid backbone, a pyridine derivative, completes a molecule that must be handled with respect.

    Part 1: Hazard Profile and Immediate Safety Precautions
    • Skin and Eye Irritation : Similar brominated and nitrated aromatic acids are known to cause skin and serious eye irritation.[1][2] Direct contact must be avoided.

    • Respiratory Irritation : Inhalation of dusts or aerosols may cause respiratory tract irritation.[2]

    • Toxicity : While acute toxicity data is not specified, the presence of a nitro group on an aromatic ring is a structural alert for potential toxicity.

    • Hazardous Decomposition : Upon combustion, this compound will likely release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[3]

    Given this profile, all handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

    Part 2: Personal Protective Equipment (PPE) and Engineering Controls

    A robust defense against chemical exposure relies on appropriate barriers. The following PPE is mandatory when handling 5-Bromo-2-nitroisonicotinic acid and its waste.

    PPE CategorySpecificationRationale
    Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield is recommended.Protects against splashes of solutions or accidental projection of solid particles.
    Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Change gloves immediately if contaminated.Prevents skin contact and absorption. The Safety Data Sheet for related compounds advises wearing protective gloves.[1][2]
    Body Protection A standard laboratory coat is required. For larger quantities or spill cleanup, a chemically resistant apron.Protects skin and personal clothing from contamination.
    Respiratory Not typically required when working in a properly functioning chemical fume hood.The fume hood provides primary respiratory protection by containing airborne particles and vapors.

    Engineering Control: All manipulations of 5-Bromo-2-nitroisonicotinic acid, from weighing to preparing waste containers, must be performed inside a chemical fume hood. This is the primary engineering control to minimize inhalation exposure.

    Part 3: Waste Characterization and Segregation

    Proper disposal begins with correct waste characterization. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be properly identified to ensure safe handling and disposal.[5][6]

    5-Bromo-2-nitroisonicotinic acid waste must be classified as Halogenated Organic Waste .

    Causality: The presence of bromine classifies it as halogenated.[7] It is crucial to segregate halogenated waste from non-halogenated waste streams because they require different incineration conditions to ensure the complete destruction of the molecule and to manage the resulting acidic gases like HBr.[6][7] Mixing these waste streams can lead to regulatory non-compliance and improper disposal.

    Disposal Decision Workflow

    The following diagram illustrates the critical decision points for segregating chemical waste like 5-Bromo-2-nitroisonicotinic acid.

    start Chemical Waste Generated is_solid_liquid Solid or Liquid? start->is_solid_liquid is_halogenated Contains Halogen? (F, Cl, Br, I) is_solid_liquid->is_halogenated Both paths lead here halogenated_container Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container No is_nitro Contains Nitro Group?

    Caption: Waste segregation decision process for organic chemicals.

    Part 4: Step-by-Step Disposal Protocol

    This protocol covers the disposal of pure 5-Bromo-2-nitroisonicotinic acid, solutions containing it, and contaminated lab materials.

    Protocol 1: Disposal of Solid Waste and Contaminated Materials

    • Container Selection : Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., HDPE - High-Density Polyethylene).

    • Labeling : Label the container as "Hazardous Waste: Halogenated Organics" before adding any waste. The label must include the full chemical name: "5-Bromo-2-nitroisonicotinic acid" and an estimate of its quantity.[8]

    • Waste Transfer :

      • Working within a chemical fume hood, carefully transfer the solid 5-Bromo-2-nitroisonicotinic acid into the waste container using a dedicated spatula or scoop.

      • Dispose of contaminated items such as weighing paper, gloves, and disposable lab coats in the same container.

      • Do not overfill the container. Leave at least 10% headspace to allow for expansion.[8]

    • Sealing and Storage :

      • Securely seal the container lid.

      • Wipe the exterior of the container with a damp cloth to decontaminate it before removing it from the fume hood.

      • Store the sealed container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health & Safety (EHS) department.

    Protocol 2: Disposal of Solutions

    • Container Selection : Use a dedicated, sealable, and clearly labeled liquid hazardous waste container (e.g., a UN-certified jerry can).[8]

    • Labeling : Label the container as "Hazardous Waste: Halogenated Organic Liquid Waste" before adding any waste. List all components of the solution, including solvents, with their approximate concentrations.

    • Waste Transfer :

      • Working in a chemical fume hood, carefully pour the solution containing 5-Bromo-2-nitroisonicotinic acid into the waste container using a funnel.

      • Avoid splashing.

      • Do not mix incompatible waste streams. This container is for halogenated organic waste only.

    • Sealing and Storage :

      • Securely seal the container.

      • Wipe the exterior of the container to remove any drips.

      • Store in the designated Satellite Accumulation Area (SAA), ensuring secondary containment is used to capture any potential leaks.

    Operational Disposal Workflow

    cluster_lab Laboratory Operations (in Fume Hood) cluster_storage Waste Storage & Pickup start Identify Waste (Solid, Liquid, Contaminated PPE) select_container Select & Pre-Label Correct Waste Container (Halogenated Organic) start->select_container transfer_waste Transfer Waste to Container select_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container decontaminate Decontaminate Exterior seal_container->decontaminate move_to_saa Move to Satellite Accumulation Area (SAA) decontaminate->move_to_saa ehs_pickup Arrange for EHS Pickup move_to_saa->ehs_pickup final_disposal Transport to Licensed Waste Disposal Facility ehs_pickup->final_disposal incineration Final Disposition: High-Temperature Incineration final_disposal->incineration

    Caption: Step-by-step workflow for laboratory chemical disposal.

    Part 5: Final Disposition and Regulatory Compliance

    The ultimate disposal method for halogenated and nitrated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[4][7][9] This method is favored because:

    • Complete Destruction : The high temperatures (typically 820–1,600°C) ensure the complete breakdown of the organic molecule into simpler, less harmful components.[9]

    • Environmental Protection : These incinerators are equipped with advanced scrubbers and afterburners to neutralize harmful byproducts like HBr and NOx, preventing their release into the atmosphere.[4][9]

    It is a violation of federal regulations to dispose of this type of chemical waste down the drain or in the regular trash.[10] Always consult your institution's EHS department, as they are the final authority on local and state-level disposal requirements, which may be more stringent than federal rules.[5][10]

    By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safe and compliant laboratory environment, ensuring that your research endeavors do not come at the cost of personal or environmental safety.

    References

    • Fisher Scientific. Safety Data Sheet for 2-Bromo-5-nitroanisole.

    • Cayman Chemical. (2024). 5-Bromo-2'-deoxyuridine - Safety Data Sheet.

    • Thermo Fisher Scientific. (2014). Safety Data Sheet for 5-Bromonicotinic acid.

    • Carl ROTH. Safety Data Sheet: 5-Bromo-2'-deoxyuridine.

    • Occupational Safety and Health Administration (OSHA). Method ID-108: Bromine.

    • Jubilant Ingrevia. (2021). Safety Data Sheet for 5-bromo-2-nitropyridine.

    • University of Groningen. Hazardous waste acceptance conditions.

    • BenchChem. (2025). Proper Disposal of 1-Azido-2-bromoethane: A Step-by-Step Guide for Laboratory Professionals.

    • U.S. Environmental Protection Agency (EPA). (2025). Requirements for Pesticide Disposal.

    • Occupational Safety and Health Administration (OSHA). Bromine - Occupational Safety and Health Administration.

    • U.S. Environmental Protection Agency (EPA). Hazardous Waste: Guidelines and Regulations.

    • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols.

    • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.

    • U.S. Environmental Protection Agency (EPA). Quick Start Guide: Management of Hazardous Waste Pharmaceuticals.

    • Bucknell University. Hazardous Waste Segregation Guidelines.

    Sources

    A Senior Scientist's Guide to Handling 5-Bromo-2-nitroisonicotinic Acid: A Framework for Safety

    Author: BenchChem Technical Support Team. Date: February 2026

    This document provides essential safety and handling protocols for 5-Bromo-2-nitroisonicotinic acid. As a Senior Application Scientist, my goal is to move beyond a simple checklist and instill a deep, causal understanding of the necessary precautions. The protocols outlined here are designed as a self-validating system to ensure your safety and the integrity of your research.

    Inferred Hazard Profile: Understanding the "Why"

    The structure of 5-Bromo-2-nitroisonicotinic acid, featuring a brominated and nitrated pyridine ring with a carboxylic acid group, suggests a high likelihood of the following hazards, as seen in similar molecules[1][2][3]:

    • Skin Irritation (Likely GHS Category 2): Halogenated and nitro-aromatic compounds can defat the skin and cause significant irritation upon contact.[2][3]

    • Serious Eye Damage/Irritation (Likely GHS Category 1 or 2): The acidic nature and crystalline structure of similar compounds present a severe risk to eye tissue, potentially causing serious, lasting damage.[1][4]

    • Respiratory Tract Irritation (Likely STOT SE Category 3): Fine powders of acidic and aromatic compounds are known to irritate the mucous membranes and respiratory system if inhaled.[3][5]

    • Harmful if Swallowed (Acute Toxicity): Nitro-aromatic compounds often exhibit moderate oral toxicity.[6]

    These potential hazards are the driving force behind the specific personal protective equipment (PPE) and handling protocols detailed below.

    Core Directive: Your Personal Protective Equipment (PPE) Ensemble

    The selection of PPE is not merely a requirement; it is your primary barrier against the chemical's hazardous properties. Each component is chosen to neutralize a specific threat.

    Task / ScenarioRequired PPE EnsembleRationale
    Weighing & Transfer (Solid) Double Nitrile Gloves, Lab Coat (or disposable gown), Chemical Splash Goggles, N95 RespiratorMaximum Risk of Exposure: This task generates fine particulates, posing the highest risk of inhalation and contamination of surfaces and skin.
    Solution Preparation Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face ShieldSplash Hazard: While inhalation risk is lower, the potential for splashing corrosive/irritating solutions is high. The face shield provides a secondary barrier.
    Conducting Reactions Nitrile Gloves, Lab Coat, Chemical Splash GogglesControlled Environment: Assumes the reaction is within a closed or contained system (e.g., fume hood), reducing direct exposure risks.
    Waste Disposal Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face ShieldHandling Concentrated Waste: Waste streams may be concentrated and pose a significant splash hazard.
    Detailed PPE Specifications:
    • Hand Protection: Wear ASTM D6319 tested nitrile gloves. The practice of "double gloving" is strongly recommended. This provides a backup barrier and allows for the safe removal of the outer, contaminated glove without compromising hand protection.

    • Body Protection: A long-sleeved, cuffed lab coat is the minimum requirement. For handling larger quantities (>10g) or during procedures with a high splash risk, a disposable, chemically resistant gown is advised to prevent contamination of personal clothing.[7]

    • Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are mandatory. Standard safety glasses are insufficient as they do not protect from dust or splashes from all angles.[4] A full-face shield must be worn over goggles whenever there is a significant risk of splashing.[7]

    • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood or a ventilated balance enclosure. If this is not possible, an N95-rated (or higher) respirator is required to prevent inhalation of irritating dust particles.[8]

    Operational Plan: From Preparation to Disposal

    A logical workflow minimizes the chance of accidental exposure. The following diagram and protocols outline a safe operational sequence.

    G cluster_prep Preparation Phase cluster_handle Handling Phase cluster_post Post-Handling Phase A 1. Hazard Review (Consult this guide & SDS of analogs) B 2. Select Engineering Controls (Chemical Fume Hood) A->B C 3. Don Correct PPE (Based on Task in Table 1) B->C D 4. Perform Chemical Work (Weighing, reaction setup) C->D E 5. Decontaminate Work Area (Wipe surfaces) D->E F 6. Segregate Waste (Solid, Liquid, PPE) E->F G 7. Doff PPE Correctly (Avoid self-contamination) F->G H 8. Personal Hygiene (Wash hands thoroughly) G->H

    Caption: A logical workflow for handling 5-Bromo-2-nitroisonicotinic acid.

    Experimental Protocols

    Protocol 1: Weighing and Transfer of Solid Compound

    • Preparation: Designate a work area within a certified chemical fume hood.

    • Don PPE: Put on a lab coat, double nitrile gloves, and chemical splash goggles.

    • Tare: Place a clean, tared weigh boat on the analytical balance inside the hood.

    • Transfer: Carefully use a clean spatula to transfer the desired amount of 5-Bromo-2-nitroisonicotinic acid to the weigh boat. Perform this action slowly to minimize dust generation.

    • Clean-up: After transfer, gently tap the spatula on the weigh boat to dislodge any remaining powder. Place the spatula in a designated "contaminated equipment" beaker.

    • Proceed: Immediately proceed with your experimental step (e.g., dissolving in a solvent) within the fume hood.

    Protocol 2: Emergency Spill Management

    • Alert: Immediately alert personnel in the vicinity.

    • Isolate: Restrict access to the spill area.

    • Assess: If the spill is outside the fume hood, assess the need for respiratory protection. If dust is airborne, evacuate and contact your institution's Environmental Health & Safety (EHS) office.

    • Contain (if safe): For a small, contained spill, use a chemical spill kit. Gently cover the solid spill with an absorbent, inert material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Clean: Wearing your full PPE ensemble (including respiratory protection if needed), carefully sweep the absorbent material and spilled compound into a designated hazardous waste container.[8]

    • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

    Disposal Plan: A Critical Final Step

    Improper disposal creates risks for you, your colleagues, and the environment. Due to its chemical structure, 5-Bromo-2-nitroisonicotinic acid and all associated materials must be treated as hazardous waste.

    • Waste Segregation:

      • Solid Waste: Unused compound, contaminated absorbent materials from spills.

      • Liquid Waste: Reaction mixtures and solutions containing the compound. This is considered a halogenated organic waste stream.[3]

      • Contaminated PPE: Used gloves, disposable gowns, and any other contaminated disposable labware.

    • Containerization:

      • Place all waste into clearly labeled, sealed, and chemically compatible containers.

      • The label must read "Hazardous Waste" and list the full chemical name: "5-Bromo-2-nitroisonicotinic acid."

      • Never mix this waste stream with other incompatible waste types (e.g., strong oxidizers or bases).

    • Final Disposal: Arrange for pickup and disposal through your institution's certified EHS department. Adhere strictly to their guidelines.

    By understanding the causality behind these safety measures, you empower yourself to work confidently and securely. Trust in these protocols is trust in a system designed to protect you, our most valuable asset.

    References

    • Liquid Fence. (2021). Safety Data Sheet.
    • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane.
    • Apollo Scientific. (n.d.). 5-Bromo-2-nitrophenylacetic acid Safety Data Sheet.
    • United Industries Corporation. (2023). Safety Data Sheet.
    • Chemistry Connection. (2019). Safety Data Sheet Polyquaternium 7.
    • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
    • BASF. (2026). Safety Data Sheet.
    • Thermo Fisher Scientific. (2024). Safety Data Sheet: 5-Bromo-2-chloronicotinic acid.
    • TCI America. (2018). Safety Data Sheet: 5-Bromoisatin.
    • Carl Roth. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine.
    • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-chlorobenzoic acid.
    • First Nation Group, LLC. (n.d.). Safety Data Sheet: Astringent Solution, Powder Packets.
    • TCI Europe N.V. (2025). Safety Data Sheet: 5-Bromo-2-nitrobenzaldehyde.
    • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromonicotinic acid.
    • Nipissing University. (2019). Hazardous Materials Disposal Guide.

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-Bromo-2-nitroisonicotinic acid
    Reactant of Route 2
    Reactant of Route 2
    5-Bromo-2-nitroisonicotinic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.